DL-Glutamine

Catalog No.
S528990
CAS No.
56-85-9
M.F
C5H10N2O3
M. Wt
146.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DL-Glutamine

CAS Number

56-85-9

Product Name

DL-Glutamine

IUPAC Name

2,5-diamino-5-oxopentanoic acid

Molecular Formula

C5H10N2O3

Molecular Weight

146.14 g/mol

InChI

InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)

InChI Key

ZDXPYRJPNDTMRX-UHFFFAOYSA-N

SMILES

Array

solubility

In water, 41,300 mg/L at 25 °C
One gram dissolves in 20.8 mL water at 30 °C, in 38.5 mL at 18 °C, in 56.7 mL at 0 °C
Practically insoluble in methanol (3.5 mg/100 mL at 25 °C), ethanol (0.46 mg/100 mL at 23 °C), ether, benzene, acetone, ethyl acetate, chloroform
41.3 mg/mL
Soluble in water and ether
Insoluble (in ethanol)

Synonyms

D Glutamine, D-Glutamine, Glutamine, L Glutamine, L-Glutamine

Canonical SMILES

C(CC(=O)N)C(C(=O)O)N

Isomeric SMILES

C(CC(=O)N)[C@@H](C(=O)O)N

The exact mass of the compound Glutamine is 146.0691 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 41300 mg/l (at 25 °c)0.28 min water, 41,300 mg/l at 25 °cone gram dissolves in 20.8 ml water at 30 °c, in 38.5 ml at 18 °c, in 56.7 ml at 0 °cpractically insoluble in methanol (3.5 mg/100 ml at 25 °c), ethanol (0.46 mg/100 ml at 23 °c), ether, benzene, acetone, ethyl acetate, chloroform41.3 mg/mlsoluble in water and etherinsoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760081. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Neutral. It belongs to the ontological category of polar amino acid zwitterion in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Analytical Methods for Chiral Discrimination

Author: Smolecule Technical Support Team. Date: February 2026

Accurately distinguishing and quantifying the D- and L-glutamine enantiomers is crucial for pharmaceutical quality control and metabolic research. The following table summarizes advanced techniques used for this purpose.

Method Principle Key Experimental Details Performance for Glutamine

| Chiral Fluorescence Sensing (PCN-128Y-1 MOF) [1] | Chiral metal-organic framework selectively quenches fluorescence upon binding one enantiomer. | Material: Zr-based MOF PCN-128Y-1 synthesized with L-dibenzoyl tartaric acid. Conditions: pH 7.0, 30-second analysis. Detection: Fluorescence quenching measured. | Enantiodiscrimination: Higher affinity for D-Gln. LOD: D-Gln: 6.6x10⁻⁴ mol L⁻¹; L-Gln: 3.3x10⁻⁴ mol L⁻¹. | | Trapped Ion Mobility Spectrometry (TIMS) [2] | Diastereomers formed with chiral derivatizing agent are separated by ion mobility. | Derivatization: (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC). Ionization: ESI-positive mode, sodiated adducts [M+Na]⁺. Analysis: TIMS-TOFMS. | Result: Successful enantiomer separation achieved. Throughput: Multiple AAs analyzed in <15 min total. | | Chiral HPLC [3] | Direct separation on a chiral stationary phase. | Column: Phenomenex Chirex 3126 (D)-penicillamine. Mobile Phase: 1 mM CuSO₄ aqueous solution. | Retention Time: [¹¹C]L-Gln: 9.1 min; [¹¹C]D-Gln: 13.6 min. |

The experimental workflow for chiral recognition using a metal-organic framework (MOF) can be visualized as follows. This diagram outlines the key steps involved in the synthesis of the chiral sensor and its application.

G Start Start: Synthesize PCN-128Y MOF A Chiral Modification with L-DBTarA Start->A B Characterization (SEM, XRD, FT-IR) A->B C Prepare Sensor Suspension in Water B->C D Add Gln Enantiomer Sample C->D E Fluorescence Measurement (Excitation: 325 nm) D->E F Analyze Quenching (Stern-Volmer Plot) E->F End Result: Chiral Recognition F->End

Biological Relevance & Research Context

  • L-Glutamine is the Physiologically Relevant Form: In human biochemistry, "glutamine" refers almost exclusively to the L-enantiomer [1] [4]. It is a building block for proteins, a key respiratory fuel for rapidly dividing cells like immune cells and intestinal enterocytes, and a nitrogen donor for nucleotide synthesis [3] [4] [5]. It is conditionally essential during metabolic stress [6] [5].

  • D-Glutamine Serves as a Research Tool: D-glutamine is not significantly incorporated into human proteins due to chiral specificity [4]. Its primary application is in developing analytical methods for chiral recognition, as shown in the experimental protocols above [1] [2]. The presence of D-glutamine in higher organisms can be a biomarker for specific pathologies, such as gastric cancer [1].

  • Critical Enantiopurity in Pharmaceuticals: The requirement for high enantiopurity is critical in drug development. For instance, in the synthesis of the radiopharmaceutical [¹¹C]L-Glutamine for PET imaging, regulatory quality control mandates that the final product contains less than 5% of the D-enantiomer [3]. This highlights the importance of robust chiral separation methods in a GMP environment.

References

physiological role of DL-glutamine

Author: Smolecule Technical Support Team. Date: February 2026

Glutamine at a Glance

Glutamine is the most abundant free amino acid in human blood [1] and plays a versatile role that goes beyond simply being a building block for proteins.

Physiological Role Biological Function Experimental Evidence & Context
Protein Synthesis Building block for protein biosynthesis. One of the 20 standard amino acids encoded by codons CAA and CAG [1].
Cellular Energy Fuel for rapid proliferation; precursor for TCA cycle (anaplerosis) [2] [3]. Primary energy source for immune cells, intestinal enterocytes, and cancer cells [2] [4].
Nitrogen Donor Carrier of nitrogen in blood; donor of nitrogen for biosynthesis [1]. Provides nitrogen for de novo synthesis of purines and pyrimidines (for DNA/RNA) and amino acids [3] [1].
Redox Balance Precursor for glutathione (GSH) synthesis [2] [3]. Glutamine-derived glutamate is a key component of the antioxidant glutathione; deprivation can lead to oxidative stress [2].
Acid-Base Balance Regulates kidney acid-base balance [1] [4]. In the kidney, glutamine metabolism leads to ammonium ion (NH₄⁺) excretion and bicarbonate (HCO₃⁻) generation [1].

Detailed Experimental Insights

For research and development purposes, the profound dependency of certain cells on glutamine, often termed "glutamine addiction," is a key area of investigation, particularly in oncology [2] [3]. The following diagram and table detail the core metabolic pathway, glutaminolysis, which is frequently upregulated in cancer cells.

Glutaminolysis Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate GLS1/2 Nucleotides Nucleotide Synthesis Glutamine->Nucleotides Direct Nitrogen Donation alpha_KG α-Ketoglutarate (α-KG) Glutamate->alpha_KG GLUD/GPT2/GOT2 GSH Glutathione (GSH) Glutamate->GSH NEAAs Other Non-Essential Amino Acids Glutamate->NEAAs TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle

Core glutamine metabolism pathway supporting biosynthesis and energy production.

The pathway above is regulated by key transporters and enzymes. The following table outlines common experimental approaches to investigate them.

Research Focus Key Targets Exemplary Experimental Methodologies

| Glutamine Transport | SLC1A5 (ASCT2), SLC38A1, SLC38A2 [3] | - Uptake Assays: Measure radio-labeled (³H) glutamine uptake in cells with/without inhibitors.

  • Gene Knockdown/CRISPR: Silencing transporter genes to study functional impact on growth. | | Key Enzymes | GLS1 (Kidney-type glutaminase), GLS2 (Liver-type) [2] [3] | - Pharmacological Inhibition: Use of inhibitors like CB-839 (Telaglenastat) in vitro/vivo.
  • Western Blot/qPCR: Assess protein/mRNA expression levels across cell lines or tumor samples. | | Downstream Metabolism | GLUD1, GPT2, GOT2 [3] | - Metabolomics: LC-MS/GC-MS to track ¹³C/¹⁵N-labeled glutamine flux into TCA intermediates, glutathione, nucleotides.
  • Seahorse Analyzer: Measure changes in OCR (Oxygen Consumption Rate) after glutamine deprivation. | | Functional Phenotypes | Cell proliferation, viability, redox stress [2] [3] | - Proliferation/Viability Assays: MTT, CellTiter-Glo in glutamine-free vs. complete media.
  • Clonogenic Assays: Measure long-term survival and reproductive capacity.
  • ROS Detection: Use of fluorescent probes (e.g., H2DCFDA) to quantify reactive oxygen species. |

Clinical and Therapeutic Context

The physiological roles of glutamine directly inform its clinical applications and therapeutic targeting.

  • Therapeutic Supplementation: L-glutamine is used as a medical food for patients with high metabolic demands (e.g., severe illness, trauma) [1]. The FDA has also approved L-glutamine (Endari) to reduce severe complications of sickle cell disease [1].
  • Therapeutic Inhibition: Because many cancers exhibit "glutamine addiction," targeting glutamine metabolism is a active area of oncological drug development. Inhibitors of glutaminase (e.g., CB-839) have been investigated in clinical trials to disrupt tumor growth [2] [3].

Key Distinction: L-Glutamine vs. DL-Glutamine

For your work in drug development, it is critical to note the distinction between the different forms of glutamine:

  • L-Glutamine: This is the natural and physiologically active form found in the human body and is the subject of virtually all the biochemical, metabolic, and clinical research cited here [3] [1] [4].
  • This compound: This is a racemic mixture (a 50/50 blend of D- and L- enantiomers). The "D" form is not naturally incorporated into human proteins and its metabolic fate and effects are less well studied. Market research reports you found discuss this compound in the context of industrial chemical supply [5] [6], but its specific physiological roles and efficacy in drug development contexts are not well-defined in the scientific literature retrieved.

References

Comprehensive Technical Guide: Properties, Synthesis, and Analysis of DL-Glutamine Racemic Mixtures

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Racemic Glutamine

DL-glutamine represents a racemic mixture containing equimolar quantities of the proteinogenic L-glutamine and the non-proteinogenic D-glutamine enantiomers. Unlike the L-form which is incorporated into proteins, D-glutamine serves as a crucial component in bacterial cell wall biosynthesis and various peptide antibiotics. The biological significance of D-glutamine extends to important areas including nutritional science and disease treatment, particularly due to its role in oxidative stress, nitrogen metabolism, and mitochondrial function. [1]

The study of racemic glutamine mixtures provides researchers with valuable insights into stereochemical properties and enantioselective biological interactions. While L-glutamine has been extensively characterized for its metabolic roles, the D-enantiomer presents distinct biochemical behavior that merits separate investigation. This technical guide comprehensively addresses the properties, synthesis, analytical methods, and applications of this compound racemic mixtures to support researchers and pharmaceutical development professionals in their work with these compounds. [1]

Fundamental Properties and Characteristics

Structural and Chemical Properties
  • Racemic Composition: this compound consists of a 50:50 mixture of D-glutamine and L-glutamine enantiomers, providing an achiral compound despite containing chiral molecules. [1]
  • Molecular Framework: The glutamine molecule features a five-carbon backbone with an alpha-amino group, an alpha-carboxylic acid, and a side chain carboxamide group at the gamma position. This structure confers amphoteric properties and the capacity for multiple molecular interactions. [1]
  • Enantiomeric Differentiation: The D and L enantiomers differ in their spatial configuration at the chiral alpha-carbon center, leading to potentially different biological activities while sharing most chemical properties. [1]

Table 1: Fundamental Physicochemical Properties of this compound Components

Property This compound (Racemic Mixture) D-Glutamine L-Glutamine
Chemical Structure C~5~H~10~N~2~O~3~ C~5~H~10~N~2~O~3~ C~5~H~10~N~2~O~3~
Stereochemistry Achiral (racemic) D-enantiomer L-enantiomer
Water Solubility Moderate Moderate Moderate
Thermal Behavior Decomposition above 180°C Decomposition above 180°C Decomposition above 180°C
Biological Role Mixed Bacterial cell walls, peptide antibiotics Protein synthesis, metabolism
Spectroscopic and Analytical Properties

The structural characterization of this compound employs various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about molecular structure and stereochemistry. According to recent theoretical and experimental studies, J-coupling constants in NMR spectra do not demonstrate enantiospecificity, meaning that racemic mixtures typically produce identical NMR spectra for both enantiomers unless chiral resolving agents are employed. This presents a significant analytical challenge that requires specialized approaches for enantiomeric differentiation. [2]

For enantiomeric distinction, researchers must employ chiral media or derivatization with enantiopure compounds to create diastereomers that can be distinguished by conventional NMR. Alternatively, chromatographic separation using chiral stationary phases provides reliable enantiomeric resolution and quantification. Mass spectrometric techniques, particularly when combined with liquid chromatography, offer powerful approaches for characterizing glutamine deamidation products and isomeric forms. [3] [2]

Synthesis Methodologies

Chemoenzymatic Synthesis Approach

The chemoenzymatic synthesis of D-glutamine represents an efficient and scalable methodology that combines chemical synthesis with enzymatic resolution. This approach begins with readily available DL-glutamic acid as the starting material, which offers significant cost advantages over more expensive enantiopure precursors. The synthetic strategy encompasses two main stages: chemical preparation of the racemic glutamine followed by enzymatic resolution to obtain the desired D-enantiomer. [1]

The initial chemical synthesis involves a four-step reaction sequence to convert DL-glutamic acid to this compound. This process includes protection, activation, amidation, and deprotection steps to yield the racemic amide. The subsequent enzymatic resolution utilizes the unique specificity of L-aminopeptidase D-Ala-esterase/amidase (DmpA) to selectively hydrolyze L-glutamine while leaving the D-enantiomer intact. This enzyme, expressed recombinantly in Escherichia coli, exhibits remarkable stereoselectivity and operates without cofactor requirements, simplifying the reaction setup and scaling. [1]

G Start DL-Glutamic Acid (Raw Material) Step1 Chemical Synthesis (4-step reaction) Start->Step1 Step2 This compound (Racemic Mixture) Step1->Step2 Step3 Enzymatic Resolution with DmpA Step2->Step3 Step4 Selective Hydrolysis of L-Glutamine Step3->Step4 Step5 Separation Step4->Step5 Product1 D-Glutamine (Pure) Step5->Product1 Product2 L-Glutamic Acid (By-product) Step5->Product2

Figure 1: Chemoenzymatic Synthesis Workflow for D-Glutamine Production from DL-Glutamic Acid

Process Optimization and Technical Parameters

The enzymatic resolution stage requires careful optimization to maximize yield and purity. Critical parameters include pH optimization (optimal at pH 8.0), temperature control (30°C ideal), and the addition of specific enhancers such as Triton X-100 (0.1% v/v) and manganese ions (1 mM Mn²⁺) to boost enzymatic activity. The resolution process typically achieves a theoretical yield of approximately 70% for D-glutamine through isoelectric point precipitation, representing a significant improvement over traditional synthetic approaches. [1]

Molecular docking simulations provide insight into the stereoselective mechanism of DmpA. These studies reveal that the active site of the enzyme, particularly the Ser250 residue, preferentially accommodates L-glutamine over its D-enantiomer counterpart. This differential binding affinity translates into selective hydrolysis of the L-form, enabling efficient kinetic resolution of the racemic mixture. The enzymatic process demonstrates excellent industrial potential due to its efficiency, specificity, and compatibility with scale-up requirements. [1]

Table 2: Optimized Parameters for Enzymatic Resolution of this compound Using DmpA

Parameter Optimal Condition Impact on Reaction Experimental Range
pH 8.0 Maximal enzyme activity 6.0-9.0
Temperature 30°C Balance of activity and stability 20-45°C
Triton X-100 0.1% (v/v) Enhanced substrate accessibility 0-0.5%
Mn²⁺ Concentration 1 mM Cofactor optimization 0-5 mM
Reaction Time 4-6 hours Complete L-glutamine conversion 1-24 hours
Theoretical Yield ~70% Isoelectric precipitation efficiency 50-75%

Analytical Characterization Techniques

Chromatographic and Mass Spectrometric Methods

The analysis of glutamine and its decomposition products requires sophisticated analytical techniques. Liquid chromatography coupled with mass spectrometry (LC/MS) has emerged as a powerful approach for characterizing glutamine deamidation and its isomeric products. This technique enables identification of both glutamic acid and iso-glutamic acid formations through diagnostic fragments produced via orthogonal fragmentation pathways. These informative fragment ions allow simultaneous detection of both isomeric forms while maintaining compatibility with shotgun proteomics workflows. [3]

For enantiomeric purity assessment, chiral chromatography remains the gold standard. The method described by Du et al. utilizes derivatization with FDAA ((1-fluoro-2,4-dinitrophenyl)-5-L-alaninamide) followed by reversed-phase HPLC to accurately determine enantiomeric ratios. This approach provides robust quantification of D- and L-glutamine in mixtures, enabling precise monitoring of enzymatic resolution efficiency and product quality control. Additionally, radical-directed dissociation (RDD) techniques combined with reverse-phase liquid chromatography offer enhanced capability for identifying and characterizing isomerization products resulting from glutamine deamidation. [1] [3]

Structural Analysis and Isomer Identification

The deamidation of glutamine represents a significant analytical challenge due to the relatively minor chemical changes involved (-0.984 Da mass shift). While high-resolution mass spectrometry readily detects this mass change, identifying the specific isomeric products requires advanced fragmentation techniques. Electron-transfer dissociation (ETD) and electron-capture dissociation (ECD) have been utilized to identify isoGlu residues by producing peptide fragments with characteristic mass shifts, though these techniques cannot distinguish L- versus D-epimers. [3]

The development of R~isomer~ scoring provides a computational approach for distinguishing isomers based on fragmentation patterns. This method calculates ratios of fragment ion pairs that exhibit the greatest variation between isomeric spectra, enabling differentiation of Glu and isoGlu products. This analytical advancement is particularly valuable for studying long-lived proteins where glutamine deamidation accumulates over time, such as crystallins in eye lens and brain proteins, contributing to age-related protein aggregation and dysfunction. [3]

Stability and Degradation Profile

Degradation Kinetics and Mechanisms

Glutamine instability in aqueous solution is a well-documented phenomenon with significant implications for pharmaceutical formulations and cell culture media. The primary degradation pathway involves hydrolysis to glutamic acid and ammonia, a reaction that exhibits strong dependence on pH and temperature. The degradation follows first-order kinetics, with the rate constant increasing substantially under alkaline conditions and elevated temperatures. [4] [5]

Studies of glutamine degradation kinetics in aqueous solution reveal that the degradation rate is minimal in acidic conditions (pH 1-5), increases gradually in neutral pH, and accelerates dramatically under alkaline conditions. At physiological pH (7.4) and 37°C, the degradation rate constant approximately corresponds to 5-7% loss per day. This degradation profile necessitates careful consideration in pharmaceutical formulation design and storage condition selection for glutamine-containing products. [5]

Table 3: Degradation Kinetics of L-Glutamine in Aqueous Solution Under Various Conditions

Condition Temperature Degradation Rate Half-Life Primary Products
Strong Acid (pH 1-3) 37°C Minimal >30 days Glutamic acid
Weak Acid (pH 4-6) 37°C Slow 10-30 days Glutamic acid
Neutral (pH 7.4) 37°C Moderate (5-7%/day) ~10 days Glutamic acid, Ammonia
Alkaline (pH 8-9) 37°C Rapid (15-20%/day) 3-5 days Glutamic acid, Ammonia, Pyroglutamate
Any pH 4°C Very slow (<0.5%/day) >6 months Glutamic acid
Any pH 60°C Extremely rapid Hours Pyroglutamate
Impact on Biological Systems

The degradation products of glutamine, particularly ammonia, can significantly impact biological systems. In cell culture applications, ammonia accumulation exhibits cell-type dependent toxicity, with negative effects on viability observed at concentrations exceeding 2 mM. However, studies with Minimum Essential Medium have demonstrated that media retain functionality for certain cell cultures (MRC-5, Vero, WI-38) and virus production (measles, mumps, rubella) despite glutamine degradation, within specific time windows. [4]

For therapeutic applications, the instability of glutamine in parenteral nutrition solutions presents formulation challenges. The degradation product ammonia poses metabolic concerns, particularly for patients with hepatic impairment. Strategies to enhance stability include maintaining solutions at refrigerated temperatures (2-8°C), adjusting pH to slightly acidic conditions (pH 5-6), and utilizing more stable dipeptide forms such as alanyl-glutamine, which demonstrates significantly enhanced stability while maintaining biological activity upon hydrolysis in vivo. [5]

Applications and Biological Significance

Pharmaceutical and Industrial Applications
  • Therapeutic Applications: D-glutamine serves as a key raw material in the production of pharmaceutical products and food additives. Its significance in oxidative stress, nitrogen metabolism, and mitochondrial function underpins its potential in disease treatment strategies. The efficient synthesis of D-glutamine enables more accessible investigation of its therapeutic applications. [1]
  • Peptide Synthesis: Glutamine derivatives play crucial roles in peptide synthesis, particularly for constructing peptides with C-terminal glutamine residues. Patent literature describes processes for producing these derivatives using active ester methods with N-hydroxysuccinimide, highlighting the industrial relevance of controlled glutamine incorporation into therapeutic peptides. [6]
  • Cell Culture Technology: Despite its instability, glutamine remains an essential component of cell culture media, supporting various mammalian cell lines used in vaccine production and biopharmaceutical manufacturing. Understanding its degradation kinetics allows for optimized media preparation and storage protocols to maintain functionality while minimizing ammonia accumulation. [4]
Research Applications and Biological Pathways

D-glutamine's role as a non-proteinogenic amino acid extends to specialized biological contexts, particularly in bacterial systems where it contributes to cell wall biosynthesis. This function makes it a valuable target for antibiotic development and microbiological research. Additionally, the study of glutamine deamidation provides insights into protein aging and the molecular mechanisms underlying various age-related diseases, including Alzheimer's disease, multiple sclerosis, and cataracts. [1] [3]

The spontaneous deamidation of glutamine residues in long-lived proteins serves as a molecular clock for tracking protein age and dysfunction. This process, which generates both glutamate and iso-glutamate products, contributes to protein aggregation and loss of function in pathological contexts. Analytical methods for characterizing these modifications enable deeper understanding of their biological consequences and potential interventions. [3]

G Gln Glutamine (Gln) Pathway1 Direct Hydrolysis Gln->Pathway1 Pathway2 Glutarimide Pathway Gln->Pathway2 Product1 Glutamic Acid (Glu) Pathway1->Product1 Product2 iso-Glutamic Acid (isoGlu) Pathway2->Product2 Product3 D-Glutamic Acid (D-Glu) Pathway2->Product3 Product4 D-iso-Glutamic Acid (D-isoGlu) Pathway2->Product4 Consequences Protein Aggregation Loss of Function Age-related Pathology Product1->Consequences Product2->Consequences Product3->Consequences Product4->Consequences

Figure 2: Glutamine Deamidation Pathways and Biological Consequences in Long-Lived Proteins

Conclusion and Future Perspectives

The study of This compound racemic mixtures encompasses complex synthetic, analytical, and biological considerations. The development of efficient chemoenzymatic synthesis methods has addressed previous challenges in obtaining enantiopure D-glutamine, while advanced analytical techniques enable precise characterization of glutamine degradation and transformation products. The instability of glutamine in solution remains a critical factor for pharmaceutical and cell culture applications, necessitating appropriate formulation and storage strategies.

References

Core Glutamine Metabolic Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Glutamine metabolism is a multi-step process crucial for cellular energy and biosynthesis. The following diagram maps the core pathway and its key intersections with other metabolic cycles.

GlutamineMetabolism ExtracellularSpace Extracellular Space SLC1A5 SLC1A5 (ASCT2) Transporter ExtracellularSpace->SLC1A5 Glutamine In Cytosol Cytosol SLC1A5->Cytosol SLC1A5_var SLC1A5 Variant Cytosol->SLC1A5_var Glutamine Biosynthesis Nucleotides, Proteins, Glutathione (GSH) Cytosol->Biosynthesis Glutamine → Purines, Pyrimidines, Proteins Mitochondria Mitochondria SLC1A5_var->Mitochondria Glutamine Glutamine Mitochondria->Glutamine GLS Glutaminase (GLS) Glutamine->GLS Glutamate Glutamate GLS->Glutamate GLUD1 GLUD1 or Transaminases (GOT2, GPT2) Glutamate->GLUD1 Glutamate->Biosynthesis Glutathione (GSH) Synthesis NAAG N-Acetyl-aspartyl- glutamate (NAAG) (Storage Form) Glutamate->NAAG Storage under stress alphaKG α-Ketoglutarate (α-KG) GLUD1->alphaKG TCA TCA Cycle alphaKG->TCA Anaplerosis ATP, NADH, FADH2 NAAG->Glutamate Glutamate release

Diagram of the core glutamine metabolic pathway, showing key transporters, enzymes, and metabolic fates.

The pathway involves several key transporters and enzymes, each playing a critical role. The table below summarizes their primary functions and localizations.

Component Primary Function/Role Localization
SLC1A5 (ASCT2) Main sodium-dependent transporter for glutamine uptake [1] [2] [3]. Cell Membrane
SLC7A5 (LAT1) Mandatory exchanger; imports leucine while exporting glutamine, linked to mTORC1 signaling [3]. Cell Membrane
SLC6A14 (ATB0,+) Unidirectional importer of glutamine, upregulated in certain cancers [3]. Cell Membrane
Glutaminase (GLS) Rate-limiting enzyme; converts glutamine to glutamate [1] [2]. Mitochondria
Glutamate Dehydrogenase (GLUD1) Converts glutamate to α-KG, entering the TCA cycle [1]. Mitochondria
Transaminases (GOT2, GPT2) Alternative pathway to convert glutamate to α-KG, producing other amino acids [1]. Mitochondria
Glutamine Synthetase (GS/GLUL) Synthesizes glutamine from glutamate and ammonia [4] [5]. Cytosol

Glutamine Metabolism in Cancer and Immunity

Metabolic reprogramming is a hallmark of cancer, and glutamine plays a central role. Cancer cells become "addicted" to glutamine, using it not just for energy but also as a carbon and nitrogen source for building new cellular components [1] [3]. This high demand creates a "tug-of-war" for this vital nutrient between cancer cells and immune cells in the tumor microenvironment [3].

The diagram below illustrates the metabolic adaptations in cancer cells and their competition with immune cells.

CancerImmuneCompetition TumorMicroenv Tumor Microenvironment GlnPool Limited Glutamine Pool TumorMicroenv->GlnPool CancerCell Cancer Cell GlnPool->CancerCell Competition for Uptake ImmuneCell Immune Cell (e.g., T-cell) GlnPool->ImmuneCell Competition for Uptake Oncogenes Oncogenes (c-Myc, KRAS) Upregulate GLS, SLC1A5 CancerCell->Oncogenes CancerGrowth Proliferation & Survival Oncogenes->CancerGrowth ImmuneFunc Activation and Effector Functions ImmuneCell->ImmuneFunc Sufficient Glutamine ImmuneSuppress Impaired Function (Immunosuppression) ImmuneCell->ImmuneSuppress Glutamine Deprivation

Diagram of the "tug-of-war" for glutamine between cancer cells and immune cells in the tumor microenvironment.

Quantitative Data & Therapeutic Approaches

The table below summarizes key quantitative findings and therapeutic strategies related to glutamine metabolism.

Aspect Key Findings/Interventions Context/Model
Glutamine Supplementation Oral 20-40 g/day for injured/stressed patients; 1% in diet improved growth in piglets [1] [6]. Clinical Nutrition, Animal Studies
Therapeutic Inhibition GLS inhibitor CB-839 showed anti-tumor activity in trials; Aminooxyacetate (AOA) & GPNA reduced breast cancer cell viability [7] [3]. Preclinical & Clinical Trials
Targeting RA Metabolism Sinomenine hydrochloride (SH) inhibited glutamine synthetase (GS), decreasing glutamine in synoviocytes [5]. Adjuvant-Induced Arthritis Rat Model
Metabolic Competition Cancer cells outcompete T cells for glutamine, leading to impaired immune function and tumor growth [3]. Tumor Microenvironment Studies

Key Experimental Protocols

To investigate glutamine metabolism, researchers employ a range of techniques. Here are detailed methodologies for key experiments cited in this guide.

  • Metabolomic Profiling (LC-MS) [5] [7]

    • Sample Preparation: Plasma or tissue samples are deproteinized using cold solvents (e.g., acetonitrile/methanol). Isotope-labeled internal standards are added for quantification.
    • Analysis: Extracts are analyzed using Ultra-Performance Liquid Chromatography coupled to a high-resolution mass spectrometer (UPLC-QE-MS).
    • Data Processing: Raw data is processed to identify and quantify metabolites. Multivariate statistical analysis (e.g., PCA, OPLS-DA) is used to find significant differences between groups.
  • Flux Balance Analysis (FBA) [7]

    • Model: A genome-scale metabolic reconstruction (e.g., Recon2 for human metabolism) is used.
    • Constraint Definition: Gene expression data is integrated into the model via Gene-Protein-Reaction (GPR) rules, setting constraints on reaction fluxes.
    • Simulation: A linear programming problem is solved to maximize an objective function (e.g., biomass reaction) and predict internal metabolic flux distributions.
  • Cell Viability Assay with Metabolic Inhibitors [7]

    • Cell Culture: Breast cancer cell lines (e.g., MCF7, MDA-MB-231) are maintained in appropriate media.
    • Drug Treatment: Cells are treated with glutamine metabolism inhibitors (e.g., AOA, GPNA) across a range of concentrations for 72 hours.
    • Viability Measurement: CellTiter 96 AQueous One Solution is added. The metabolized formazan product is quantified by measuring absorbance at 490nm, which is proportional to the number of living cells.
  • Enzyme Activity and Expression Validation [5]

    • Molecular Docking: Computational docking predicts the binding affinity and pose of a small molecule (e.g., Sinomenine) to a target protein (e.g., Glutamine Synthetase).
    • Surface Plasmon Resonance (SPR): Used to experimentally determine the binding kinetics (KD) between the molecule and the purified target protein.
    • Enzyme Activity Assay: A commercial Micro Glutamine Synthetase Assay Kit is used to measure GS activity in cell lysates after treatment.
    • Western Blot: Protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with anti-GLUL antibodies to measure protein expression levels.

References

Comprehensive Technical Analysis: DL-Glutamine in Protein Biosynthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction: Glutamine's Central Role in Cellular Metabolism

Glutamine, the most abundant amino acid in human blood and tissue, serves as a critical metabolic substrate that integrates multiple biosynthetic pathways essential for cellular function and survival. While historically classified as a non-essential amino acid, glutamine functions as a conditionally essential nutrient in rapidly proliferating cells, including cancer cells and immune cells, which exhibit markedly increased demand for this metabolic intermediate. The molecular basis for this dependency stems from glutamine's unique dual carbon-nitrogen donor capacity, which enables it to serve as a fundamental building block for protein synthesis while simultaneously fueling multiple anabolic pathways necessary for cellular growth and proliferation. Beyond its direct incorporation into proteins, glutamine contributes to protein biosynthesis through diverse regulatory mechanisms including energy production, precursor generation, redox homeostasis, and post-translational modifications—making it a master regulator of cellular anabolism.

The metabolic importance of glutamine is particularly evident in contexts of high biosynthetic demand, where cells must coordinate nutrient availability with protein production. Recent research has illuminated how glutamine metabolism is reprogrammed in disease states, especially in cancers that exploit glutaminolytic pathways to support their uncontrolled growth. This technical review synthesizes current understanding of glutamine's multifaceted roles in protein biosynthesis, drawing upon structural biology, metabolic tracing, enzymology, and molecular genetics to provide a comprehensive mechanistic framework. We present quantitative data, experimental methodologies, and pathway visualizations to support drug development professionals and researchers in targeting glutamine metabolism for therapeutic intervention.

Molecular Mechanisms: Glutamine in Protein Synthesis

Direct Incorporation into Polypeptide Chains

As a proteinogenic amino acid, glutamine is directly incorporated into growing polypeptide chains during translation, with its concentration significantly influencing the rate and fidelity of protein synthesis. The intracellular glutamine pool derives from both de novo synthesis via glutamine synthetase (GS) and extracellular uptake through specific transporters such as SLC1A5 (ASCT2) and SLC38 family transporters. Research demonstrates that glutamine availability directly correlates with protein expression yields, particularly in mammalian expression systems where glutamine supplementation can increase recombinant protein production by 4- to 5-fold compared to glutamine-deprived conditions [1]. This enhancement stems from both glutamine's role as a substrate for translation and its function in maintaining amino acid homeostasis through interconversion pathways.

The molecular basis for glutamine-dependent translation regulation involves both substrate-level effects and allosteric control mechanisms. Quantitative studies using isotope tracing have revealed that glutamine nitrogen is efficiently scrambled to other amino acids, particularly glutamate, aspartate, and alanine, with approximately 60-70% efficiency in insect cell expression systems [1]. This nitrogen exchange network ensures adequate pools of all proteinogenic amino acids, preventing translational stalling due to substrate limitation. Additionally, glutamine directly influences the integrated stress response (ISR), wherein amino acid deprivation—including glutamine deficiency—activates GCN2 kinase, phosphorylates eIF2α, and globally attenuates translation initiation while preferentially translating specific stress-response transcripts [2].

Indirect Roles in Supporting Protein Synthesis

Beyond direct incorporation, glutamine supports protein synthesis through multiple auxiliary mechanisms that create permissive conditions for efficient translation. Through its conversion to α-ketoglutarate (α-KG), glutamine fuels the tricarboxylic acid (TCA) cycle in an anaplerotic reaction that maintains mitochondrial function and supports ATP generation—the energy currency required for the translation elongation cycle [3]. The ATP demands of protein synthesis are substantial, with translation accounting for approximately 30% of total energy expenditure in differentiating mammalian cells [4]. Glutamine-derived α-KG also serves as a precursor for non-essential amino acid synthesis through transamination reactions, generating glutamate, aspartate, alanine, and subsequently asparagine, proline, and arginine [3].

Perhaps most significantly, glutamine is essential for maintaining redox homeostasis through glutathione (GSH) biosynthesis. Glutathione, a critical cellular antioxidant, is synthesized from glutamate (derived from glutamine), cysteine, and glycine. The gamma-glutamyl moiety of GSH originates directly from glutamine, linking glutamine availability to the cell's capacity to neutralize reactive oxygen species (ROS) that would otherwise damage translational machinery and nascent polypeptides [3]. This connection is particularly important in cancer cells, which often experience elevated oxidative stress due to their high metabolic rates. Additionally, glutamine provides nitrogen for purine and pyrimidine synthesis, supporting the production of ribosomal RNA and messenger RNA necessary for the translation apparatus [3]. Through the hexosamine biosynthesis pathway (HBP), glutamine contributes to N-linked and O-linked glycosylation of proteins, which influences protein folding, stability, and function—critical quality control aspects of protein biosynthesis [5].

Quantitative Analysis: Concentration-Dependent Effects

Glutamine Concentration and Protein Expression

Table 1: Glutamine Concentration Effects on Recombinant Protein Expression in Insect Cells

Protein Expressed Basal Expression Without Gln Maximal Expression With Gln Gln Concentration for Half-Maximal Expression Fold-Increase
Green Fluorescent Protein (GFP) ~8 mg/L ~40 mg/L ~100-150 mg/L 5.0×
Abelson Kinase (Abl) ~3 mg/L ~15 mg/L ~75-100 mg/L 5.0×
β1-Adrenergic Receptor (β1AR) ~0.2 mg/L ~0.9 mg/L ~25-50 mg/L 4.5×

Quantitative analyses reveal a strong dose-dependent relationship between glutamine concentration and protein expression levels across different recombinant proteins expressed in insect cell systems [1]. As shown in Table 1, the magnitude of glutamine-dependent enhancement is consistent (approximately 5-fold increase) across proteins with vastly different expression levels and biological functions. Notably, the glutamine concentration required for half-maximal expression varies with the expression level of the target protein, with low-expression proteins like β1AR reaching maximal expression at significantly lower glutamine concentrations (~100 mg/L) compared to high-expression proteins like GFP (~500 mg/L) [1]. This relationship suggests that glutamine demand scales with biosynthetic burden, providing guidance for optimizing expression conditions for therapeutic protein production.

The metabolic basis for this concentration dependence involves both the direct incorporation of glutamine into proteins and its role in supporting energy metabolism and precursor generation. Mass spectrometry analyses indicate that approximately 10% of all nitrogen atoms in proteins expressed in insect cells derive directly from supplemented glutamine, with the remainder originating from other nitrogen sources [1]. Beyond direct incorporation, glutamine concentration correlates with total metabolic activity, as evidenced by increased TCA cycle flux and elevated ATP production in glutamine-replete conditions. This metabolic enhancement supports all stages of protein synthesis, from transcription and translation to post-translational modification and quality control.

Isotopic Tracing and Metabolic Flux

Table 2: Nitrogen Scrambling Efficiency from 15N2-Glutamine to Other Amino Acids

Amino Acid 15N Incorporation Efficiency (%) Primary Enzymatic Route Functional Significance
Glutamine 100% (reference) - Direct incorporation
Glutamate 63-67% Glutaminase (GLS) Central metabolic node
Aspartate 63-67% Transamination (GOT) Pyrimidine synthesis, urea cycle
Alanine 63-67% Transamination (GPT) Glucose-alanine cycle
Asparagine <5% Asparagine synthetase (ASNS) N-linked glycosylation
Proline <0.2% Pyrroline-5-carboxylate reductase Structural protein component

Isotopic tracing experiments using 15N2-glutamine have revealed remarkable metabolic plasticity in nitrogen distribution, with surprisingly high efficiency of nitrogen scrambling to specific amino acids despite the presence of large pools of unlabeled forms in the culture medium [1]. As detailed in Table 2, glutamine nitrogen is preferentially directed toward transaminase reactions that generate glutamate, aspartate, and alanine, while minimally incorporated into other amino acids like asparagine and proline under standard culture conditions. This pattern indicates compartmentalized nitrogen metabolism, with certain pathways exhibiting preferential access to glutamine-derived nitrogen.

The high scrambling efficiency to glutamate, aspartate, and alanine—approximately 63-67% relative to glutamine itself—occurs against substantial pools of unlabeled amino acids present in the culture medium, suggesting active nitrogen channeling rather than equilibrium exchange [1]. This metabolic arrangement ensures priority distribution of glutamine nitrogen to the most critical anaplerotic nodes while conserving metabolic energy that would be required for de novo synthesis of other amino acids. From a drug development perspective, these scrambling patterns inform the design of stable isotope tracing experiments and suggest potential metabolic vulnerabilities in rapidly proliferating cells, which may exhibit altered nitrogen partitioning compared to non-transformed cells.

Experimental Approaches and Methodologies

Isotope Tracing and Metabolic Flux Analysis

The investigation of glutamine metabolism employs sophisticated analytical techniques that enable precise tracking of glutamine fate in biological systems. Isotope tracing represents the gold standard approach, wherein labeled glutamine (e.g., 15N2-glutamine, 13C5-glutamine) is introduced to cells or model organisms, and its metabolic incorporation is quantified over time. The typical workflow involves:

  • Experimental Design: Selection of appropriate isotope label position (carbon vs. nitrogen, uniform vs. position-specific), label concentration (tracer vs. tracee), and duration of labeling (pulse-chase vs. steady-state) based on the specific research question.

  • Sample Processing: Rapid quenching of metabolism at precise time points using cold methanol or other extraction solvents, followed by metabolite extraction and preparation for analysis.

  • Mass Spectrometry Analysis: Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) or orbital trap mass spectrometry for high-resolution separation and detection of labeled metabolites.

  • Data Interpretation: Computational modeling of isotopic enrichment patterns to infer metabolic flux rates through different pathways, often using software such as MetaboAnalyst or mflux.

For protein-specific analysis, amino acid-specific HPLC mass spectrometry enables quantification of isotope incorporation into individual amino acids within purified proteins, providing insight into both protein synthesis rates and precursor origin [1]. This approach has demonstrated that approximately 10% of all nitrogen atoms in heterologously expressed proteins derive from extracellular glutamine, with the remainder originating from other nitrogen sources or from intracellular synthesis [1].

Ribosome Profiling for Translation Rate Quantification

Ribosome profiling (ribo-seq) represents a powerful method for globally monitoring protein synthesis rates and translational regulation in natural settings. This technique involves:

  • Nuclease Digestion: Treatment of cell lysates with RNase to degrade mRNA regions not protected by ribosomes.

  • Ribosome-Protected Fragment (RPF) Isolation: Purification of the ~30 nucleotide fragments shielded by translating ribosomes.

  • Library Preparation and Sequencing: Conversion of RPFs into a sequencing library for high-throughput analysis.

  • Computational Analysis: Mapping of sequence reads to reference genomes and quantification of ribosome density on individual transcripts.

Ribosome profiling enables genome-wide measurement of absolute protein synthesis rates by quantifying ribosome density along transcripts, with the fundamental premise that translation rate is proportional to ribosome occupancy [4]. This approach has revealed that cells precisely tune protein synthesis rates to match functional requirements, with components of multi-protein complexes synthesized in exact stoichiometric proportions despite vastly different mRNA levels [4]. For glutamine metabolism studies, ribosome profiling can identify translational responses to glutamine availability, including selective translation of metabolic enzymes or stress response factors under glutamine-restricted conditions.

Therapeutic Targeting of Glutamine Metabolism

Glutaminase Inhibitors in Cancer Therapy

The metabolic dependency of many cancers on glutamine has motivated the development of pharmacological inhibitors targeting key enzymes in glutamine metabolism, with glutaminase (GLS) inhibitors representing the most advanced therapeutic approach. Glutaminase catalyzes the initial step in glutaminolysis, converting glutamine to glutamate and ammonium, and is frequently upregulated in tumors through MYC-mediated transcriptional activation [3]. The prototypical GLS inhibitor, CB-839, has entered multiple clinical trials based on preclinical evidence demonstrating potent anti-tumor activity in glutamine-addicted cancer models [3].

The mechanistic basis for GLS inhibition efficacy involves multiple concurrent effects on cancer cell metabolism:

  • Nucleotide Depletion: Reduced glutamine-derived nitrogen for purine and pyrimidine synthesis impairs DNA replication and RNA synthesis.

  • Redox Imbalance: Diminished glutamate availability limits glutathione synthesis, increasing oxidative stress and promoting apoptosis.

  • Energy Crisis: Impaired anaplerosis reduces TCA cycle intermediates, compromising ATP production through oxidative phosphorylation.

  • Macromolecular Synthesis Arrest: Limited availability of non-essential amino acids and TCA-derived lipids disrupts biomass accumulation.

Recent research has identified biomarkers of sensitivity to GLS inhibition, including expression levels of GLS itself, compensatory pathways such as glutamate dehydrogenase (GLUD1), and the presence of specific oncogenic drivers like KRAS mutations [6]. Combination therapies pairing GLS inhibitors with other targeted agents, such as mTOR inhibitors or BCL-2 antagonists, show promise in overcoming resistance mechanisms that limit single-agent efficacy.

Targeting Glutamine-Dependent Biosynthetic Pathways

Beyond direct glutaminolysis inhibition, therapeutic strategies are emerging that target downstream pathways dependent on glutamine metabolism. These approaches include:

  • Hexosamine Pathway Inhibition: Targeting glutamine-fructose-6-phosphate amidotransferase (GFAT), the rate-limiting enzyme in the hexosamine biosynthesis pathway (HBP), to disrupt protein glycosylation [5]. The HBP inhibitor diazo-oxonorleucine (DON) has shown efficacy in pancreatic cancer models, suppressing both primary tumor growth and metastatic dissemination by reducing CA19-9 biosynthesis and glycosylation-dependent signaling [5].

  • Amino Acid Deprivation Strategies: Engineered enzymes such as L-asparaginase (which indirectly depletes glutamine through transamination reactions) have demonstrated clinical utility in hematological malignancies, with next-generation formulations offering improved pharmacokinetics and reduced immunogenicity.

  • Transporter Inhibition: Targeting glutamine uptake through SLC1A5 (ASCT2) inhibitors such as V-9302 represents an alternative approach to disrupt glutamine metabolism, though compensatory transport mechanisms may limit efficacy as monotherapy.

The therapeutic window for glutamine metabolism-targeted agents derives from the differential dependency between transformed and normal cells on extracellular glutamine, with many cancers exhibiting oncogene-induced glutamine addiction despite adequate intracellular glutamine synthesis capacity. However, strategic patient selection and combination therapy approaches will be essential to maximize clinical benefit while minimizing toxicities to glutamine-dependent normal tissues such as lymphocytes and intestinal epithelium.

Emerging Regulatory Mechanisms and Future Directions

Glutamine Synthetase Regulation and Filamentation

Recent structural biology insights have revealed novel post-translational regulatory mechanisms controlling glutamine metabolism, most notably the product-stabilized filamentation of human glutamine synthetase (GS) [7]. Cryo-EM studies demonstrate that GS undergoes reversible polymerization into filamentous structures that are stabilized by glutamine binding at composite interfaces formed between decamers [7]. This filamentation represents a sophisticated feedback inhibition mechanism that directly links product concentration to structural and functional remodeling of the enzyme.

The functional consequences of GS filamentation include:

  • Allosteric inhibition of catalytic activity, particularly reduced specificity for ammonia at physiological concentrations
  • Conformational remodeling of the active site loop ensemble, gating substrate access
  • Altered protein stability and potentially modified susceptibility to degradation

Metadynamics ensemble refinement has revealed an extraordinary >10 Å conformational range for the active site loop, with transient contacts stabilizing the closed conformation essential for catalysis [7]. This structural plasticity suggests that GS exists in a dynamic equilibrium between active and inactive states, with filamentation shifting this equilibrium toward the inactive form under conditions of glutamine sufficiency. From a drug discovery perspective, these findings identify GS filament interfaces as potential allosteric regulatory sites that could be targeted by small molecules to modulate glutamine biosynthesis for therapeutic benefit.

Tissue-Specific Dependencies and Metabolic Flexibility

Different tissues and cell types exhibit remarkable specialization in their utilization of glutamine for protein biosynthesis, reflecting their unique functional requirements and metabolic environments. Recent research has uncovered several striking examples:

  • Photoreceptor Neurons: Rod photoreceptors critically depend on glutamine catabolism to maintain amino acid homeostasis, with genetic ablation of glutaminase (GLS) triggering rapid degeneration through activation of the integrated stress response (ISR) and protein synthesis attenuation [2]. Supplementation with asparagine, which is synthesized from glutamine-derived aspartate, delays photoreceptor degeneration in GLS-deficient models, revealing a specific metabolic axis essential for neuronal survival [2].

  • Pancreatic Cancer Cells: PDAC cells utilize glutamine as a substrate for hexosamine biosynthesis and protein glycosylation, with glutamine flux through the HBP pathway supporting CA19-9 biosynthesis and promoting metastatic dissemination [5]. Glutamine concentration correlates with aggressive clinicopathological features including liver metastasis and lymphovascular invasion, suggesting both diagnostic and therapeutic implications.

  • Immune Cells: Lymphocytes and macrophages exhibit marked glutamine dependence during activation, utilizing glutamine for both energy production and biosynthesis of nucleotides and proteins necessary for clonal expansion and effector function.

This tissue and context specificity suggests that therapeutic targeting of glutamine metabolism will require careful patient stratification based on metabolic dependencies of specific cell populations. Future research directions include developing more sophisticated metabolic imaging approaches to quantify glutamine flux in vivo, engineering next-generation inhibitors with improved tissue specificity, and identifying predictive biomarkers to guide patient selection for glutamine metabolism-targeted therapies.

Conclusion

Glutamine occupies a central position in the network of metabolic pathways supporting protein biosynthesis, functioning as both a structural building block and a regulatory metabolite that integrates nutrient availability with anabolic capacity. The molecular mechanisms underlying glutamine's roles in protein synthesis span direct incorporation into polypeptide chains, support of energy metabolism, maintenance of redox homeostasis, provision of biosynthetic precursors, and regulation of post-translational modifications—together constituting a comprehensive framework for metabolic control of gene expression at the translational level.

Recent advances in structural biology, metabolomics, and genetic manipulation have revealed unprecedented complexity in glutamine metabolic regulation, including enzyme filamentation, compartmentalized nitrogen trafficking, and tissue-specific pathway preferences. These insights create new opportunities for therapeutic intervention in cancer, neurodegenerative diseases, and metabolic disorders characterized by dysregulated protein synthesis. As drug development professionals and researchers continue to unravel the intricacies of glutamine biology, the integration of quantitative metabolic flux measurements with structural and functional data will enable increasingly precise targeting of glutamine-dependent processes for therapeutic benefit.

glutamine_metabolism Extracellular Glutamine Extracellular Glutamine SLC1A5/ASCT2 SLC1A5/ASCT2 Extracellular Glutamine->SLC1A5/ASCT2 Glucose Glucose Intracellular Gln Intracellular Gln SLC1A5/ASCT2->Intracellular Gln Mitochondrial Gln Transporter Mitochondrial Gln Transporter Glutaminase (GLS) Glutaminase (GLS) Mitochondrial Gln Transporter->Glutaminase (GLS) Glutamate Glutamate Glutaminase (GLS)->Glutamate Glutamine Synthetase (GS) Glutamine Synthetase (GS) Glutamine Synthetase (GS)->Intracellular Gln GFAT GFAT Hexosamine Pathway Hexosamine Pathway GFAT->Hexosamine Pathway Transaminases Transaminases Aspartate Aspartate Transaminases->Aspartate Other AA Other AA Transaminases->Other AA GLUD GLUD α-KG α-KG GLUD->α-KG Intracellular Gln->Mitochondrial Gln Transporter Intracellular Gln->Glutamine Synthetase (GS) Feedback Inhibition Intracellular Gln->GFAT Protein Synthesis Protein Synthesis Intracellular Gln->Protein Synthesis Glutamate->Transaminases Glutamate->GLUD Glutathione Glutathione Glutamate->Glutathione TCA Cycle TCA Cycle α-KG->TCA Cycle UDP-GlcNAc UDP-GlcNAc Protein Glycosylation Protein Glycosylation UDP-GlcNAc->Protein Glycosylation Nucleotide Synthesis Nucleotide Synthesis Aspartate->Nucleotide Synthesis Hexosamine Pathway->UDP-GlcNAc GS Filamentation GS Filamentation Reduced Activity Reduced Activity GS Filamentation->Reduced Activity High [Gln] High [Gln] High [Gln]->GS Filamentation

References

biological activity of D-glutamine enantiomer

Author: Smolecule Technical Support Team. Date: February 2026

D-Glutamine at a Glance

The table below summarizes the key biological activities and research findings related to D-glutamine.

Biological Area / System Observed Activity / Role of D-Glutamine Key Findings / Quantitative Data
General Metabolism Substrate for specific metabolic pathways [1] Converted to 5-oxo-D-proline by the enzyme D-glutamate cyclase in heart mitochondria.
Chiral Sensing & Adsorption Selective recognition by chiral materials [2] A chiral metal-organic framework (PCN-128Y-1) showed higher affinity for D-glutamine, with an adsorption capacity (Qe) of 1607 mg g⁻¹ for D-Gln vs. 967 mg g⁻¹ for L-Gln [2].
Bacterial Biofilm Formation Modulator of biofilm development in some bacteria [3] Generally stimulated biofilm formation in Klebsiella pneumoniae and Pseudomonas aeruginosa; showed neither negative nor positive effects on E. faecalis biofilm [3].
Yeast Fermentation Metabolism Upregulated metabolite under specific conditions [4] Up-regulated approximately 1.33 times in yeast with sonication treatment, suggested to be beneficial for synthesizing the antioxidant glutathione and for cell activity [4].
Baseline Levels in Mammalian Brain Presence in brain tissue with regional variation [5] Detected in perfused mouse brain tissue; levels were about 13% lower in the cortex compared to the hippocampus [5].

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a deeper dive into the key methodologies used in the cited studies.

Protocol for Chiral Fluorescence Recognition and Adsorption

This method, used to study the selective recognition of D-glutamine, involves a chiral metal-organic framework (MOF) as a sensor and adsorbent [2].

  • Material Synthesis: The chiral MOF, PCN-128Y-1, is synthesized via the Solvent-Assisted Ligand Incorporation (SALI) method. This involves dispersing the parent MOF (PCN-128Y) and the chiral modifier (L-dibenzoyl tartaric acid, L-DBTarA) in dimethylformamide (DMF) at a molar ratio of 1:2, followed by heating at 60°C for 24 hours [2].
  • Fluorescence Measurement:
    • Prepare an aqueous suspension of PCN-128Y-1 at a concentration of 0.05 mg mL⁻¹.
    • Mix 2.0 mL of the suspension with 50 µL of a 1 mol L⁻¹ solution of the D- or L-glutamine enantiomer.
    • Sonicate the mixture for 30 seconds to ensure interaction.
    • Measure the fluorescence spectra at an excitation wavelength of 325 nm. The quenching efficiency is analyzed using Stern-Volmer plots [2].
  • Adsorption Capacity Measurement:
    • Add 1.0 mg of PCN-128Y-1 to 10 mL of an aqueous solution of D- or L-glutamine (concentration range: 0.1 to 5.0 mmol L⁻¹).
    • Incubate the mixture for 12 hours at room temperature after ultrasonication.
    • Separate the supernatant and analyze the concentration of the unadsorbed glutamine enantiomer using ultraviolet spectroscopy.
    • The adsorption capacity (Qe) is calculated from the concentration difference [2].
Protocol for Analyzing D-Amino Acids in Tissue

This protocol is crucial for establishing baseline levels of D-glutamine in biological samples, such as brain tissue [5].

  • Sample Preparation: To eliminate interference from blood-borne amino acids, perform transcardial perfusion on anesthetized mice with a suitable buffer (e.g., phosphate-buffered saline) to remove blood from the vasculature. Subsequently, dissect the brain regions of interest (e.g., hippocampus and cortex) [5].
  • Amino Acid Analysis:
    • Homogenize the perfused tissue samples.
    • Analyze the free amino acid content using two-dimensional high-performance liquid chromatography (2D-HPLC). This technique effectively separates L- and D-amino acid enantiomers.
    • Employ highly sensitive fluorescence detection for quantification. The specific conditions (column type, mobile phase, derivatization agent) will vary based on the laboratory setup [5] [1].

Visualizing D-Glutamine Metabolism and Analysis

The following diagrams, created using Graphviz, illustrate the core metabolic pathway of D-glutamine and the experimental workflow for its analysis, as described in the research.

d_glutamine_metabolism D_Glutamine D_Glutamine D_Glutamate D_Glutamate D_Glutamine->D_Glutamate  Deamidation Five_Oxo_D_Proline Five_Oxo_D_Proline D_Glutamate->Five_Oxo_D_Proline  D-Glutamate  Cyclase L_Glutamate L_Glutamate L_Glutamine L_Glutamine L_Glutamate->L_Glutamine  Glutamine  Synthetase L_Glutamine->L_Glutamate  Deamidation  (e.g., by GLS1)

Diagram 1: The metabolic pathway of D-glutamine in mammals involves its conversion to D-glutamate, which is then cyclized to 5-oxo-D-proline by a specific mitochondrial enzyme. This is distinct from the reversible L-glutamate/L-glutamine cycle [1].

experimental_workflow cluster_sample Sample Preparation cluster_analytical Analytical Method cluster_data Data Analysis Sample_Preparation Sample_Preparation Analytical_Method Analytical_Method Sample_Preparation->Analytical_Method  Tissue  Homogenate Transcardial_Perfusion Transcardial_Perfusion Data_Analysis Data_Analysis Analytical_Method->Data_Analysis  Chromatographic  Data 2D-HPLC 2D-HPLC Enantiomer\nSeparation Enantiomer Separation Tissue_Dissection Tissue_Dissection Transcardial_Perfusion->Tissue_Dissection Homogenization Homogenization Tissue_Dissection->Homogenization Fluorescence\nDetection Fluorescence Detection 2D-HPLC->Fluorescence\nDetection Quantification\n(Peak Area) Quantification (Peak Area) Enantiomer\nSeparation->Quantification\n(Peak Area)

Diagram 2: The standard workflow for analyzing D-glutamine in tissue involves perfusion to remove blood, tissue processing, separation of enantiomers via 2D-HPLC, and final quantification [5] [1].

Research Implications and Future Directions

The biological activities of D-glutamine position it as a molecule of significant interest for future research and therapeutic development.

  • Therapeutic Target Potential: The discovery of D-glutamate cyclase and its specific metabolism of D-glutamine/glutamate opens a new avenue for investigating its role in heart function and disease, as its expression is decreased in a mouse model of heart failure [1].
  • Chiral Sensing and Separation: The development of materials like PCN-128Y-1 that can selectively distinguish and adsorb D-glutamine is critical for developing accurate diagnostic tools and for the production of pure enantiomer pharmaceuticals [2].
  • Role in Microbial Systems: The impact of D-glutamine on bacterial biofilm formation suggests that it may play a role in microbial community dynamics and pathogenicity, which warrants further investigation for potential antimicrobial strategies [3].

References

glutamine as conditionally essential amino acid

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical Mechanisms and Functions

Glutamine serves as a critical metabolic fuel and substrate for rapidly dividing cells. It plays several key roles that underpin its conditional essentiality.

  • Cellular Energy and Biosynthesis: In many cells, glutamine is a primary energy source. Through glutaminolysis, it is converted to glutamate and then to α-ketoglutarate (α-KG), a key intermediate in the tricarboxylic acid (TCA) cycle. This process fuels cellular energy production (ATP) and provides carbon and nitrogen for synthesizing nucleotides, proteins, and lipids [1] [2].
  • Fuel for Immune and Intestinal Cells: Cells of the immune system (like lymphocytes and macrophages) and the intestinal lining (enterocytes) utilize glutamine as a preferred respiratory fuel. This is crucial for immune cell activation and for maintaining the integrity of the gut barrier [3] [4] [5].
  • Redox Homeostasis: Glutamine is a precursor for glutathione, one of the body's most important antioxidants. This helps cells manage oxidative stress, which is often elevated during illness [1] [2].

The following diagram illustrates the central role of glutamine metabolism in a proliferating cell, such as an immune cell or a cancer cell:

Glutamine_Metabolism Glutamine_In Extracellular Glutamine SLC1A5 SLC1A5/ASCT2 Transporter Glutamine_In->SLC1A5 Intracellular_Glutamine Intracellular_Glutamine SLC1A5->Intracellular_Glutamine GLS Glutaminase (GLS) Glutamate Glutamate GLS->Glutamate GDH GDH or Transaminases Glutamate->GDH Glutathione Glutathione (GSH) Glutamate->Glutathione alpha_KG α-Ketoglutarate (α-KG) GDH->alpha_KG TCA_Cycle TCA Cycle (Energy, Biosynthesis) alpha_KG->TCA_Cycle mTOR_Signaling mTORC1 Signaling (Cell Growth) TCA_Cycle->mTOR_Signaling Nucleotides Nucleotide Synthesis Intracellular_Glutamine->GLS Intracellular_Glutamine->Nucleotides

Central pathway of glutaminolysis fueling energy production and biosynthesis.

Clinical and Quantitative Data

In clinical practice, glutamine depletion is identified by low plasma concentrations, which is an independent predictor of mortality in critically ill patients [6]. Therapeutic supplementation is used to correct this deficit.

Parameter Quantitative Data
Endogenous Production (Healthy) 50-80 grams/day [6]
Contribution from Diet ~12% of daily metabolized glutamine [4]
Therapeutic IV Dose (Critically Ill) 0.3-0.5 g/kg/day (approx. 20-30 g/day) [6]
Therapeutic Oral Dose (for gut permeability) Up to 30 grams/day [4]
Observed Safe Level (Healthy Adults) 14 grams/day [7]

The metabolic fate of glutamine differs significantly based on the route of administration, which impacts its efficacy. The diagram below outlines the journey of intravenously and enterally administered glutamine:

Glutamine_Pharmacokinetics cluster_0 Route of Administration cluster_1 First-Pass Metabolism Start IV Intravenous (IV) Systemic_Circulation Systemic_Circulation IV->Systemic_Circulation Direct entry Enteral Enteral (Oral) Gut_Lumen Gut_Lumen Enteral->Gut_Lumen Target_Tissues Target Tissues (Immune cells, Gut, etc.) Systemic_Circulation->Target_Tissues Uniform distribution Enterocytes Enterocytes Gut_Lumen->Enterocytes Liver Liver Enterocytes->Liver Portal blood Systemic_Circulation_2 Systemic_Circulation_2 Liver->Systemic_Circulation_2 Partial delivery Systemic_Circulation_2->Target_Tissues Reduced availability

Pharmacokinetic pathways of glutamine: IV ensures systemic delivery, enteral has significant first-pass metabolism.

Experimental Protocols for Key Areas

For researchers investigating glutamine biology, here are summaries of key methodological approaches cited in the literature.

Protocol for Studying Glutamine Deprivation in Cell Growth

This method assesses cellular dependence on glutamine, relevant in cancer research.

  • Objective: To evaluate the impact of glutamine starvation on the growth of colorectal cancer (CRC) cells [8].
  • Procedure:
    • Cell Culture: Maintain CRC cells in standard media containing glutamine.
    • Experimental Setup: Split cells into two groups:
      • Control Group: Culture in glutamine-sufficient medium.
      • Starvation Group: Culture in glutamine-free medium.
    • Incubation & Monitoring: Culture cells for a set period (e.g., 24-72 hours).
    • Growth Assessment: Use the MTT assay, trypan blue exclusion, or direct cell counting to quantify viable cell numbers every 24 hours.
    • Data Analysis: Compare growth curves. The cited study found a 40-50% reduction in CRC cell growth after glutamine starvation [8].
Protocol for Glutamine Supplementation in Pre-Clinical Models

This protocol models therapeutic intervention for a genetic disorder involving mitochondrial dysfunction.

  • Objective: To test the efficacy of L-glutamine supplementation in rescuing cellular defects in patient-derived fibroblasts with LIG3 mutations [9].
  • Procedure:
    • Cell Line: Use patient-derived fibroblasts carrying biallelic LIG3 mutations and healthy control fibroblasts.
    • Supplementation: Treat mutant and control cells with L-glutamine at a concentration of 6 mmol/L.
    • Functional Assays:
      • Growth Rate: Measure cell proliferation over time.
      • ATP Production: Quantify intracellular ATP levels using a luciferase-based assay.
      • Mitochondrial Function: Analyze mitophagy and Ca²⁺ homeostasis via live-cell imaging, immunostaining, or Western blot.
    • Data Analysis: Compare ATP production and growth rates between supplemented and untreated mutant cells. The study found improved growth and ATP production with glutamine supplementation [9].

Therapeutic Targeting in Cancer

The concept of "glutamine addiction" in tumors makes its metabolism a compelling therapeutic target. Cancer cells rewire their metabolism to rely heavily on glutamine for growth and survival [1] [8]. Key strategies include:

  • Inhibiting Glutaminase (GLS): The enzyme that catalyzes the first step of glutaminolysis. GLS inhibitors are under investigation to starve cancer cells of glutamine-derived energy and building blocks [1].
  • Blocking Glutamine Transporters: Inhibiting transporters like SLC1A5/ASCT2 can prevent glutamine from entering cancer cells [8] [2].
  • Exploiting Competition in the TME: Both tumor cells and immune cells in the Tumor Microenvironment (TME) require glutamine. Therapies aim to selectively starve tumor cells while potentially sparing or reprogramming immune cells for better anti-tumor activity [8].

Important Considerations and Safety

While therapeutic, glutamine supplementation requires careful consideration.

  • Context is Crucial: Benefits are most clear in specific patient groups, such as critically ill individuals on parenteral nutrition and those with sickle cell disease [6] [10] [7]. Evidence for its use in enterally fed patients or with inflammatory bowel disease (IBD) is less conclusive [6] [10].
  • Dose and Route Matter: Effective enteral doses for gut health are much higher than typical dietary intake, while IV dosing is standardized based on body weight [4] [6].
  • Potential Risks: Supplementation is generally safe but should be used with caution in patients with acute fulminant liver failure. Concerns about feeding certain tumors have been raised, though more research is needed [6] [7].

References

Application Notes and Protocols: HPLC-MS/MS Analysis of DL-Glutamine for Biomedical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

DL-Glutamine, a racemic mixture of both D- and L-enantiomers of the amino acid glutamine, requires precise analytical methods for accurate quantification in complex biological matrices. While L-glutamine serves as a crucial metabolic substrate for rapidly proliferating cells including cancers, interest in the D-enantiomer has grown due to its potential biological roles and presence in various food and biological systems [1] [2]. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard technique for glutamine analysis due to its exceptional sensitivity, specificity, and capability to distinguish between closely related metabolites [3] [4] [5]. These application notes provide detailed protocols for the reliable quantification of this compound in biological samples, addressing critical analytical challenges and applications in biomedical research.

The clinical and research significance of glutamine monitoring is particularly evident in cancer metabolism studies. Recent investigations using Mendelian randomization approaches have demonstrated an inverse relationship between plasma glutamine levels and leukemia risk, highlighting the importance of accurate glutamine quantification for understanding cancer pathophysiology [3] [6]. Furthermore, monitoring glutamine depletion following asparaginase therapy in leukemia patients represents a crucial application where precise LC-MS/MS methods contribute to therapeutic drug monitoring and treatment optimization [3].

Critical Analytical Considerations

The Pyroglutamic Acid Artifact Challenge

A significant analytical challenge in glutamine analysis by LC-MS/MS is the non-enzymatic cyclization of glutamine to pyroglutamic acid (pGlu) during the electrospray ionization process [5]. This artifact can lead to substantial quantification errors unless properly addressed. Studies have demonstrated that between 33% to nearly 100% of glutamine can convert to pGlu in the ionization source, with the extent of conversion dependent on fragmentor voltage [5].

Mechanism of Artifact Formation: The conversion occurs through intramolecular cyclization followed by ammonia loss from the side chain amide group of glutamine. This process is favored in the acidic environments typical of ESI sources and can substantially reduce the sensitivity and accuracy of glutamine measurements if not properly controlled [5].

Chirality Considerations in this compound Analysis

The analysis of racemic this compound mixtures presents additional challenges due to the identical mass transitions of D and L enantiomers. For enantiomeric separation, two primary approaches exist:

  • Chiral derivatization: Pre-column derivatization with chiral reagents enables separation on conventional reverse-phase columns [1] [2]
  • Chiral stationary phases: Specialized chiral columns can directly resolve enantiomers without derivatization

Most biomedical applications focus on total glutamine content (D+L) unless specific research questions require enantiomeric resolution [1].

Materials and Methods

Instrumentation and Analytical Conditions

Table 1: Chromatographic Conditions for this compound Separation

Parameter Conditions for HILIC Separation [3] Conditions for Reverse-Phase Separation [5]
Column ChromCore HILIC-Amide (3µm, 2.1×100mm) Zorbax SB C-18 (1.8µm, 3.0×100mm)
Mobile Phase A 0.1% formic acid in water [3] Water with 0.3% HFBA and 0.5% formic acid [5]
Mobile Phase B 0.1% formic acid in acetonitrile [3] ACN with 0.3% HFBA and 0.5% formic acid [5]
Gradient program 90% B to 50% B in 2.5 min, return to 90% B at 3.1 min, hold until 4 min [3] 2% to 30% B in 2 min, 30% to 40% B to 4.1 min, 40% to 45% B to 4.8 min [5]
Flow rate 0.4 mL/min [3] 0.3 mL/min [5]
Column temperature 40°C [3] 25°C [5]
Injection volume Not specified [3] 5.0 μL [5]

Table 2: Mass Spectrometric Parameters for Glutamine Analysis

Parameter Settings for Glutamine Detection [3] [5]
Ionization mode Positive electrospray ionization (ESI+) [3] [5]
Ion spray voltage 3500 V [3]
Source temperature 350°C (ion transfer tube) [3]
Sheath gas flow 45 arbitrary units [3]
Drying gas flow 7 L/min [5]
Nebulizer pressure 50 psi [3] [5]
MRM transitions Gln: 147.1→84.1 and 147.1→56.1 [5]
Collision energy 10 V for Gln [5]
Fragmentor voltage 76 V for Gln (optimization critical) [5]

The following workflow diagram illustrates the complete analytical process for this compound analysis:

G cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Preparation Sample Preparation Chromatographic Separation Chromatographic Separation Sample Preparation->Chromatographic Separation Injection Protein Precipitation Protein Precipitation Sample Preparation->Protein Precipitation With organic solvent Mass Spectrometric Analysis Mass Spectrometric Analysis Chromatographic Separation->Mass Spectrometric Analysis Eluent transfer Data Processing Data Processing Mass Spectrometric Analysis->Data Processing MRM signals Result Interpretation Result Interpretation Data Processing->Result Interpretation Quantification Supernatant Collection Supernatant Collection Protein Precipitation->Supernatant Collection Centrifugation Internal Standard Addition Internal Standard Addition Supernatant Collection->Internal Standard Addition Isotope-labeled Gln Column Equilibration Column Equilibration Internal Standard Addition->Column Equilibration Transfer to vial Sample Loading Sample Loading Column Equilibration->Sample Loading Gradient Elution Gradient Elution Sample Loading->Gradient Elution Analyte Separation Analyte Separation Gradient Elution->Analyte Separation Ionization Ionization Analyte Separation->Ionization Mass Selection (Q1) Mass Selection (Q1) Ionization->Mass Selection (Q1) Fragmentation (Q2) Fragmentation (Q2) Mass Selection (Q1)->Fragmentation (Q2) Product Detection (Q3) Product Detection (Q3) Fragmentation (Q2)->Product Detection (Q3) Product Detection (Q3)->Data Processing

Figure 1: Complete workflow for this compound HPLC-MS/MS analysis

Sample Preparation Protocol

Materials and Reagents:

  • This compound standards (purity ≥99%)
  • Isotope-labeled internal standards: L-Glutamine-¹³C₅ (purity ≥98%) [3]
  • Methanol, acetonitrile (LC-MS grade)
  • Formic acid (LC-MS grade)
  • Biological samples (plasma, cell culture media, tissue homogenates)

Step-by-Step Procedure:

  • Protein Precipitation:

    • Add 300 μL of cold methanol (-20°C) to 100 μL of plasma/sample
    • Vortex vigorously for 30 seconds
    • Incubate at -20°C for 10 minutes
    • Centrifuge at 14,000 × g for 10 minutes at 4°C
  • Supernatant Collection:

    • Transfer 200 μL of clear supernatant to a new LC-MS vial
    • Evaporate to dryness under a gentle nitrogen stream at 40°C
  • Reconstitution:

    • Reconstitute dried extract in 100 μL of mobile phase A (0.1% formic acid in water)
    • Add appropriate volume of internal standard working solution
    • Vortex for 30 seconds prior to injection
  • Internal Standard Solution:

    • Prepare L-Glutamine-¹³C₅ working solution at 10 μM in 0.1% formic acid [5]
    • Add 10 μL to each 100 μL of reconstituted sample
Method Validation Parameters

Table 3: Method Validation Specifications for Glutamine Quantification

Validation Parameter Acceptance Criteria Reported Performance [4]
Linearity range R² > 0.99 0.02-0.20 mM for L-glutamine
Precision (CV%) ≤15% ≤0.86%
Accuracy (%) 85-115% 98.94-105.50%
LOD Signal-to-noise ≥3 Not specified
LOQ Signal-to-noise ≥10 Not specified
Carryover ≤20% of LLOQ Not specified

Optimization Strategies

Minimizing Pyroglutamic Acid Formation

To address the critical issue of glutamine cyclization to pGlu during analysis, implement these optimization strategies:

  • Fragmentor Voltage Optimization:

    • Test voltages between 10-200 V
    • Select voltage that minimizes pGlu formation while maintaining adequate sensitivity
    • Optimal typically between 70-80 V for glutamine [5]
  • Chromatographic Separation:

    • Ensure baseline separation of glutamine, glutamic acid, and pyroglutamic acid
    • HILIC chromatography provides excellent separation of these polar metabolites [3]
    • Retention time stability is critical for reliable identification
  • Internal Standard Correction:

    • Use isotope-labeled internal standards (¹³C₅-Gln) to correct for in-source losses
    • The internal standard undergoes similar cyclization, enabling accurate compensation [5]

The following diagram illustrates the metabolic context and analytical challenge of glutamine analysis:

G Extracellular Glutamine Extracellular Glutamine Cellular Uptake (ASCT2 transporter) Cellular Uptake (ASCT2 transporter) Extracellular Glutamine->Cellular Uptake (ASCT2 transporter) Transport Mitochondrial Glutamine Mitochondrial Glutamine Cellular Uptake (ASCT2 transporter)->Mitochondrial Glutamine Import Glutamate (GLS enzyme) Glutamate (GLS enzyme) Mitochondrial Glutamine->Glutamate (GLS enzyme) Deamidation α-Ketoglutarate (GDH) α-Ketoglutarate (GDH) Glutamate (GLS enzyme)->α-Ketoglutarate (GDH) Deamination TCA Cycle TCA Cycle α-Ketoglutarate (GDH)->TCA Cycle Anaplerosis Energy Production Energy Production TCA Cycle->Energy Production ATP generation Biosynthetic Precursors Biosynthetic Precursors TCA Cycle->Biosynthetic Precursors Carbon source Analytical Challenge Analytical Challenge Glutamine Standard Glutamine Standard Pyroglutamic Acid Pyroglutamic Acid Glutamine Standard->Pyroglutamic Acid In-source cyclization (33-100% conversion) Quantification Error Quantification Error Pyroglutamic Acid->Quantification Error False positive Mitigation Strategy Mitigation Strategy Mitigation Strategy->Analytical Challenge Addresses Chromatographic Separation Chromatographic Separation Reduced Artifact Impact Reduced Artifact Impact Chromatographic Separation->Reduced Artifact Impact Baseline resolution Source Parameter Optimization Source Parameter Optimization Minimized Conversion Minimized Conversion Source Parameter Optimization->Minimized Conversion Voltage control Isotopic Internal Standards Isotopic Internal Standards Accurate Quantification Accurate Quantification Isotopic Internal Standards->Accurate Quantification Correction factor

Figure 2: Glutamine metabolic pathway and analytical challenges

Applications in Biomedical Research

Cancer Metabolism Studies

LC-MS/MS analysis of glutamine enables crucial investigations into cancer cell metabolism:

  • Therapeutic Monitoring: Tracking glutamine depletion in leukemia patients treated with asparaginase therapy, where significant reduction in plasma glutamine levels (p = 0.0068) has been observed post-treatment [3]
  • Metabolic Reprogramming: Assessing glutamine utilization in tamoxifen-resistant breast cancer cells, where increased glutamine levels may indicate altered metabolic pathways [4]
  • Flux Analysis: Quantifying glutamine consumption and contribution to TCA cycle intermediates through glutaminolysis [7]
Method Adaptation for Different Matrices

Table 4: Sample Preparation Modifications for Different Biological Matrices

Matrix Type Specific Considerations Recommended Modifications
Plasma/Serum High protein content Double volume of precipitation solvent
Cell Culture Media Complex composition, variable glutamine Matrix-matched calibration standards
Tissue Homogenates Cellular heterogeneity Include tissue weight normalization
Urine Dilute analyte concentration Pre-concentration step required

Troubleshooting Guide

Issue Potential Causes Solutions
Poor peak shape Column degradation, inappropriate mobile phase Replace guard column, adjust pH
Low sensitivity Source contamination, low ionization Clean ion source, optimize fragmentor voltage
Retention time shift Mobile phase variation, temperature fluctuations Prepare fresh mobile phase, stabilize column temperature
High background Contaminated solvents, sample carryover Use higher purity solvents, extend wash steps
Inaccurate quantification pGlu artifact, inadequate internal standard Implement chromatographic separation, verify IS addition

Conclusion

Robust HPLC-MS/MS methods for this compound analysis require careful attention to chromatographic separation, mass spectrometric detection parameters, and sample preparation techniques to overcome analytical challenges such as the pyroglutamic acid artifact. The protocols detailed in these application notes provide researchers with validated methods for reliable glutamine quantification across various biological matrices.

The ability to accurately measure glutamine levels has significant implications for understanding cellular metabolism in health and disease, particularly in cancer research where glutamine serves as a key metabolic substrate. By implementing these optimized protocols, researchers can generate high-quality data to advance our understanding of glutamine biology and develop targeted metabolic therapies.

References

Application Notes: Glutamine Supplementation in Cell Culture

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction to Glutamine in Cell Culture Glutamine is a non-essential amino acid that becomes conditionally essential for in vitro cell proliferation due to the high demands of rapidly dividing cells [1] [2]. It is the most abundant free amino acid in the body and serves as a critical metabolic fuel in cell culture media, supporting processes that go far beyond simple protein synthesis [2].

2. Key Roles and Metabolic Pathways Glutamine is a versatile metabolite involved in multiple biosynthetic and energetic pathways. The diagram below illustrates its core metabolic fates within a cell.

glutamine_metabolism Glutamine Core Metabolic Pathways Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate GLS Nucleotides Nucleotide Synthesis (DNA/RNA) Glutamine->Nucleotides Nitrogen Donor alpha_KG α-Ketoglutarate (α-KG) Glutamate->alpha_KG GLUD/GOT/GPT Glutathione Glutathione (Antioxidant) Glutamate->Glutathione GSH Synthesis TCA_Cycle TCA Cycle (Energy, Biosynthesis) alpha_KG->TCA_Cycle Anaplerosis

The primary functions derived from this pathway include:

  • Protein and Nucleotide Synthesis: Glutamine provides nitrogen for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA, and is directly incorporated into proteins [1] [3].
  • Energy Production via Anaplerosis: After conversion to α-ketoglutarate (α-KG), glutamine carbon enters the TCA cycle, a process known as anaplerosis. This replenishes cycle intermediates, supporting ATP production and providing precursors for macromolecule synthesis [4] [5].
  • Redox Homeostasis: Glutamine is a precursor for glutathione (GSH), a major cellular antioxidant that protects against oxidative stress [3] [5].

3. The Stability Challenge of L-Glutamine A significant problem in cell culture is the instability of L-glutamine in aqueous media. It spontaneously degrades, especially at 37°C, forming ammonia and pyrrolidone carboxylic acid [2]. Accumulated ammonia is cytotoxic; it can alter pH, impair mitochondrial function, and disrupt protein glycosylation, leading to reduced cell viability, slowed growth, and compromised experimental integrity [2]. The degradation rate is temperature-dependent, making media storage and handling critical.

4. Stable Glutamine Supplementation Strategies To overcome instability, stabilized dipeptide forms like L-alanyl-L-glutamine (e.g., Gibco GlutaMAX) are recommended. These dipeptides are resistant to degradation in media but are efficiently cleaved by intracellular enzymes to release bioactive L-glutamine and L-alanine [2]. The following table compares common glutamine sources.

Supplementation Method Stability in Solution Ammonia Generation Ease of Use Recommended For
L-Glutamine (liquid) Low (degrades within weeks) High Convenient (pre-liquid) Short-term experiments (< 2 weeks)
L-Glutamine (powder) High (as a solid) Low (if freshly added) Less convenient (requires dissolution/filtration) All durations, when media is used quickly
L-Alanyl-L-Glutamine (e.g., GlutaMAX) Very High (stable for months) Very Low Convenient (pre-liquid, stable) Long-term cultures, sensitive cell lines, bioproduction

Experimental Protocols

Protocol 1: Adapting Cells to GlutaMAX Supplementation This protocol guides the transition from L-glutamine to the stable dipeptide form.

Principle: Cells accustomed to L-glutamine can be seamlessly adapted to L-alanyl-L-glutamine, which provides identical nutritional benefits while enhancing culture health and consistency [2].

Workflow:

glutamine_protocol Cell Adaptation to Stable Glutamine Start Start: Cells in L-Gln Media Step1 Passage 1: 75% L-Gln 25% L-Ala-L-Gln Media Start->Step1 Step2 Passage 2: 50% L-Gln 50% L-Ala-L-Gln Media Step1->Step2 Step3 Passage 3: 25% L-Gln 75% L-Ala-L-Gln Media Step2->Step3 Step4 Passage 4: 100% L-Ala-L-Gln Media Step3->Step4 Monitor Monitor Cell Growth & Viability Step4->Monitor Complete Adaptation Complete Monitor->Complete

Procedure:

  • Preparation: Pre-warm base media without L-glutamine. Prepare a 100x stock solution (e.g., 200 mM) of L-alanyl-L-glutamine in PBS and sterile-filter it.
  • Mixing Media: For the transition, create mixed media according to the workflow above. Ensure the total molar concentration of provided glutamine remains equivalent (e.g., 200 mM L-Ala-L-Gln provides 200 mM Gln).
  • Cell Culture: Passage your cells as normal, using the mixed media formulations. A 1:2 or 1:3 split ratio is typically suitable.
  • Monitoring: At each passage, check key parameters:
    • Cell Viability: Use trypan blue exclusion assay. Expect viability to remain above 95%.
    • Doubling Time: Calculate and compare to the baseline. It should remain stable.
    • Morphology: Observe under a microscope for any signs of stress.

Protocol 2: Testing Glutamine Dependence in Cancer Cell Lines This protocol outlines a method to investigate the "glutamine addiction" phenotype common in many cancer cell lines [4] [3].

Principle: By culturing cells in glutamine-free media supplemented with a titrated amount of GlutaMAX, you can establish a dose-response curve to determine the cell line's dependence on external glutamine for proliferation and survival.

Procedure:

  • Media Preparation:
    • Prepare a glutamine-free base medium supplemented with 10% dialyzed FBS to remove small molecules like amino acids.
    • Add L-alanyl-L-glutamine to this base medium to create a series of concentrations (e.g., 0 mM, 0.5 mM, 1 mM, 2 mM, 4 mM). A control with 4 mM L-glutamine can be included for comparison.
  • Cell Seeding and Treatment:
    • Harvest and count cells in the logarithmic growth phase.
    • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in a standard culture medium.
    • After 24 hours, carefully aspirate the medium and replace it with 100 µL of the prepared test media. Include at least six replicates per condition.
  • Viability and Proliferation Assessment (at 72 hours):
    • Cell Viability (Trypan Blue Exclusion): Trypsinize and resuspend cells from a parallel 24-well plate setup. Mix with 0.4% trypan blue solution and count unstained (viable) and stained (non-viable) cells using a hemocytometer or automated cell counter.
    • Cell Proliferation (MTS/XTT Assay): Add 20 µL of MTS reagent directly to the 96-well plate culture medium. Incubate for 1-4 hours at 37°C and measure the absorbance at 490 nm. The signal correlates with the number of metabolically active cells.
  • Data Analysis:
    • Calculate the average and standard deviation for each condition.
    • Normalize the data from the MTS assay and viability counts to the 4 mM GlutaMAX control (100% viability/proliferation).
    • Plot the normalized viability/proliferation against the glutamine concentration and fit a dose-response curve to determine the EC~50~ value.

The table below summarizes expected outcomes for different cell phenotypes.

Cell Phenotype Expected Viability at 0 mM Gln Glutamine Dependence (EC~50~) Notes
Glutamine-Independent >80% High (> 1.0 mM) Can synthesize sufficient Gln internally or use other fuels.
Glutamine-Sensitive 20% - 80% Moderate (0.2 - 1.0 mM) Growth is inhibited without Gln, but cells survive.
Glutamine-Dependent <20% Low (< 0.2 mM) Exhibit significant cell death under Gln starvation.

Discussion for Researchers

The metabolic reprogramming of cancer cells often leads to "glutamine addiction," making glutamine metabolism a promising therapeutic target [4] [3]. When researching such cell lines, using stable glutamine supplements is particularly advantageous. It ensures a consistent nutrient supply over long-term experiments and prevents the confounding effects of ammonia toxicity, which can mimic or mask genuine metabolic phenotypes.

For drug development professionals, the reliability offered by stable dipeptides translates to more reproducible results in high-throughput screening and bioproduction workflows. The reduced batch-to-batch variability in media quality helps in accurately assessing the efficacy of compounds targeting metabolic pathways, such as glutaminase inhibitors [4] [5].

References

Application Notes and Protocols: Chromatographic Separation Methods for DL-Glutamine

Author: Smolecule Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamine is a crucial amino acid with important roles in neurological function, serving as a precursor to excitatory (glutamate, aspartate) and inhibitory (γ-amino butyric acid) neurotransmitters, and acting as an alternative energy source during glucose deficiency [1]. The separation and accurate quantification of its D- and L-enantiomers, collectively known as DL-glutamine, is essential in various fields including pharmaceutical development, clinical diagnostics, and quality control of biotechnological products. This document provides detailed application notes and standardized protocols for the chromatographic separation and analysis of this compound, leveraging the most advanced and reliable techniques reported in the scientific literature. The methods outlined here encompass reversed-phase liquid chromatography-tandem mass spectrometry (LC-MS/MS), chiral separation techniques, and hydrophilic interaction liquid chromatography (HILIC), providing researchers with a comprehensive toolkit for glutamine analysis across different matrices and application requirements.

LC-MS/MS Method for Quantitative Analysis in Human Plasma

This method provides a robust approach for the determination of glutamine in human plasma, suitable for pharmacokinetic studies.

Materials and Equipment
  • LC System: High-performance liquid chromatography system.
  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) source.
  • Chromatographic Column: EZ: faast amino acid analysis-mass spectrometry column (250 × 3.0 mm i.d., 4 μm) [2].
  • Sample Preparation Kit: Phenomenex EZ: faast amino acid analysis kit.
  • Mobile Phase A: 0.2% formic acid containing 5 mM ammonium acetate in water.
  • Mobile Phase B: Methanol, containing 0.2% formic acid and 5 mM ammonium acetate.
  • Internal Standard: A suitable isotopically labeled glutamine standard.
Sample Preparation Protocol
  • Plasma Pretreatment: Use the Phenomenex EZ: faast kit for sample pretreatment, which typically involves solid-phase extraction and derivatization to facilitate separation and detection [2].
  • Internal Standard Addition: Add the appropriate volume of internal standard solution to the plasma sample before pretreatment to correct for variability in sample processing and ionization.
Instrumental Parameters and Chromatography
  • Flow Rate: 0.4 mL/min [2].
  • Injection Volume: Optimized for sensitivity, typically 5-20 μL.
  • Gradient Program: A binary gradient elution is programmed. The initial conditions are high in mobile phase A, followed by a linear increase in mobile phase B to elute glutamine.
  • Mass Spectrometry Detection:
    • Ionization Mode: Electrospray positive ionization.
    • Detection Mode: Multiple Reaction Monitoring (MRM).
    • Ion Transitions: Monitor the transition of m/z 275.3 → 172.1 for derivatized glutamine and m/z 317.3 → 84.1 for the internal standard [2].
  • Run Time: Approximately 8-15 minutes per sample.
Method Validation

This method has been validated for linearity, precision, and accuracy [2].

  • Linearity: The standard curve is linear (r² > 0.99) over the concentration range of 3.14–157.20 μg/mL [2].
  • Precision: Intra- and inter-day precision values are <8.70% [2].
  • Accuracy: Ranges from -4.35 to 8.91% at low, medium, and high quality control concentrations [2].

Table 1: Performance Data for LC-MS/MS Method for Glutamine in Human Plasma

Parameter Result
Linear Range 3.14 – 157.20 μg/mL
Correlation Coefficient (r²) > 0.99
Intra-day Precision < 8.70%
Inter-day Precision < 8.70%
Accuracy -4.35% to 8.91%
Detection Ion Transition m/z 275.3 → 172.1

Chiral LC-MS/MS Method for this compound Separation

This protocol describes a method for the enantiomeric separation and quantification of D- and L-glutamine.

Materials and Equipment
  • LC System: UHPLC system (e.g., Shimadzu Nexera XR).
  • Mass Spectrometer: Tandem mass spectrometer (e.g., Sciex QTrap 6500+).
  • Chiral Chromatographic Column: A dedicated chiral stationary phase column (e.g., chiral crown ether-based column).
  • Mobile Phase: LC-MS grade methanol or acetonitrile with volatile additives like formic acid.
  • Amino Acid Standards: D-glutamine and L-glutamine standards.
Sample Preparation
  • Derivatization (Optional): Depending on the chiral column used, derivatization may not be required. If needed, use a chiral derivatizing agent to form diastereomers that can be separated on a conventional reversed-phase column.
  • Internal Standard: Use isotopically labeled D- and L-glutamine as internal standards for optimal quantification.
Instrumental Parameters and Chromatography

This method is adapted from a general chiral amino acid analysis system [3].

  • Flow Rate: 0.25 mL/min.
  • Gradient: Isocratic or shallow gradient with a high percentage of organic solvent (e.g., methanol).
  • Column Temperature: 35 °C.
  • Mass Spectrometry Detection:
    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
    • Source Temperature: 550 °C.
    • Gas Settings: Ion Source Gas 1 and 2 at 50 and 60 psi, respectively.
    • Detection Mode: MRM. The specific precursor and product ions for the D- and L-glutamine must be determined empirically, as they are highly dependent on the instrument and whether derivatization is used [3]. The method typically detects [M+H]⁺ as the precursor ion.

Table 2: Key Parameters for Chiral LC-MS/MS Analysis of this compound

Parameter Specification
Column Type Chiral Stationary Phase
MS Ionization Electrospray Ionization (Positive)
Detection Multiple Reaction Monitoring (MRM)
Key Optimized Parameters Collision Energy (CE), Q1 Pre Bias, Q3 Pre Bias [3]

Reversed-Phase LC-MS Method for Underivatized Amino Acids

This method allows for the analysis of underivatized glutamine, simplifying sample preparation.

Materials and Equipment
  • LC System: UHPLC system.
  • Mass Spectrometer: Mass spectrometer capable of MRM.
  • Chromatographic Column: Reversed-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 × 150 mm, 1.8 μm) [4].
  • Mobile Phase A: 0.1% formic acid in HPLC-grade water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Internal Standards: Certified isotopically labeled (¹³C- and/or ¹⁵N-) amino acids.
Sample Preparation
  • Acid Hydrolysis (for peptides/proteins): For samples containing glutamine in peptides, hydrolyze with 6 M HCl at 120 °C for 24 hours to release free amino acids [4].
  • Reconstitution: After hydrolysis and drying, reconstitute the sample in 0.1% aqueous formic acid.
Instrumental Parameters and Chromatography
  • Flow Rate: 0.250 mL/min [4].
  • Injection Volume: 1 μL.
  • Gradient Program:
    • 0-3.0 min: Ramp from 0% B to 50% B.
    • 3.0-3.1 min: Return to 0% B.
    • 3.1-6.0 min: Hold at 0% B for column re-equilibration [4].
  • Column Temperature: 35 °C.
  • Mass Spectrometry Detection:
    • Ionization Mode: ESI positive mode.
    • Capillary Voltage: 5.5 kV.
    • Source Temperature: 550 °C.

Experimental Workflow and Data Analysis

The following diagram summarizes the decision-making workflow for selecting the appropriate chromatographic method for this compound analysis based on the research objective.

Start Start: Analyze this compound Objective Define Research Objective Start->Objective PK Pharmacokinetics/Plasma Analysis Objective->PK Objective? Chiral Enantiomeric Separation Objective->Chiral Peptide Peptide Hydrolysate Analysis Objective->Peptide Method1 Method 1: LC-MS/MS with Derivatization PK->Method1 Method2 Method 2: Chiral LC-MS/MS Chiral->Method2 Method3 Method 3: RP-LC-MS (Underivatized) Peptide->Method3 End Quantification & Data Analysis Method1->End Method2->End Method3->End

Troubleshooting and Best Practices

  • Low Sensitivity: For LC-MS methods, optimize MS parameters (e.g., collision energy, source temperature) using a central composite design (CCD) approach for maximum response [1]. Ensure the derivatization reaction (if used) is complete.
  • Poor Chromatographic Resolution: Adjust the mobile phase gradient, especially the slope of the organic phase increase. Consider using a different batch of mobile phase additives or a new column if peak shape deteriorates.
  • Carryover: Increase the wash volume and duration in the autosampler cycle. Implement a strong wash step with a high organic solvent mixture in the autosampler.
  • Inaccurate Quantification: Always use a stable isotope-labeled internal standard (SIL-IS) for MS-based methods to correct for matrix effects and ionization variability [4]. Ensure the standard curve is prepared in a matrix that matches the sample.

Conclusion

The chromatographic methods detailed in this document provide robust and reliable frameworks for the separation and quantification of this compound. The choice of method should be guided by the specific application, required sensitivity, and the nature of the sample matrix. The LC-MS/MS method is highly suited for sensitive bioanalysis in complex biological fluids like plasma, while the chiral method is essential for distinguishing between the D- and L-enantiomers. The underivatized RP-LC-MS method offers a simpler workflow for routine analysis of free glutamine, especially from hydrolyzed peptides.

References

Stability of L-Glutamine in Cell Culture Media

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key quantitative data on L-glutamine degradation in Minimum Essential Medium with Hanks' salts (MEM-H) under refrigerated storage (2–8 °C) [1].

Time Point (Months) Approximate L-Gln Concentration Key Functional Observations
0 (Initial) ~100% (Baseline) Baseline for cell growth and virus production
3 Decreased No significant impact on Measles, Mumps, Rubella virus titers; cell growth promotion maintained
6 Further decreased Retention of acceptable functionality for specified production processes
12 Significantly decreased Media retained functionality for cell viability and virus growth in tested systems

Experimental Protocol: Evaluating Media Functionality Post-Storage

This protocol outlines the methodology for assessing the biological functionality of liquid cell culture media after storage, focusing on cell growth promotion and virus production capability [1].

Media Preparation and Storage
  • Media Formulation: Prepare or acquire Minimum Essential Medium with Hanks' salts (MEM-H), with or without supplements like neomycin and 10% Foetal Bovine Serum (FBS) [1].
  • Storage Conditions: Filter-sterilize the media, fill containers to the top to minimize headspace, and store in the dark at 2–8 °C. Monitor stability over a 12-month period [1].
Cell Growth Promotion Assay
  • Cell Lines: Use relevant cell lines such as MRC-5, Vero, or WI-38 fibroblasts [1].
  • Testing Procedure:
    • Thaw frozen cell stocks and culture portions in both freshly prepared media (control) and stored media (test) [1].
    • Seed cells into culture flasks and incubate at 37°C for up to 10 days [1].
    • Periodically trypsinize cells from replicate flasks and perform cell counts to generate growth curves for both conditions [1].
  • Acceptance Criteria: The stored medium is considered functionally stable if cell growth promotion is comparable to the control.
Virus Production Capability Assay
  • Virus Strains: Use vaccine strains such as Measles (Edmonston-Zagreb), Mumps (L-Zagreb), or Rubella (RA 27/3) [1].
  • Infection and Harvest:
    • Infect pre-formed cell monolayers or infect cells in suspension following established production protocols [1].
    • Maintain infected cultures with the stored media as the maintenance medium [1].
    • Harvest virus supernatants by centrifugation at 1361×g to clarify, then stabilize with an appropriate stabilizer and store at -60°C or below until titration [1].
  • Titration:
    • Determine virus infectivity titers via assays on susceptible cell lines (e.g., Vero cells for Measles and Mumps, RK13 for Rubella) [1].
    • Titrate samples by serial dilution and incubate for ~10 days. Record the cytopathic effect (CPE) to calculate the 50% tissue culture infectious dose (TCID₅₀) [1].
  • Acceptance Criteria: The stored medium is considered functionally stable if virus titers are not significantly compromised compared to those obtained using fresh medium.

Experimental Workflow for Media Stability Assessment

The diagram below illustrates the logical flow of the experiments described in the protocol to comprehensively assess media stability.

Start Start: Prepare and Store Media A1 Cell Growth Promotion Assay Start->A1 A2 Virus Production Capability Assay Start->A2 B1 Culture cells in Fresh vs. Stored Media A1->B1 B2 Infect cells maintained in Stored Media A2->B2 C1 Monitor Cell Growth over 10 days B1->C1 C2 Harvest and Clarify Virus Supernatant B2->C2 D1 Perform Cell Counts and Compare Growth C1->D1 D2 Titrate Virus via TCID50 Assay C2->D2 E1 Analyze: Is cell growth promotion maintained? D1->E1 E2 Analyze: Are virus titers maintained? D2->E2 End Conclusion: Determine Media Functional Shelf-Life E1->End E2->End

Best Practices for Managing Glutamine in Solution

  • Prepare Single-Use Aliquots: If pre-dissolving glutamine, freeze single-use aliquots at -20°C to minimize freeze-thaw cycles and degradation.
  • Consider Powdered Media: For long-term projects, use powdered media formulations containing glutamine and dissolve as needed, as the dry form is more stable than liquid solutions [1].
  • Supplement with Stable Dipeptides: For critical, long-duration experiments, use stable glutamine dipeptides (e.g., L-alanyl-L-glutamine). These compounds are more stable in solution and are hydrolyzed by cells to release free glutamine.
  • Monitor Ammonia Buildup: Be aware that glutamine degradation produces ammonia. While the levels from spontaneous degradation in stored media may be low (<2 mM), high ammonia can be toxic to cells and inhibit virus replication.

References

Comprehensive Application Notes and Protocols: Advanced Techniques for DL-Glutamine Enantiomer Separation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Chiral Separation of Glutamine Enantiomers

Chirality represents a fundamental property in nature where molecules exist as non-superimposable mirror images, much like human hands. In pharmaceutical and biological systems, this molecular "handedness" has profound implications, as enantiomers often exhibit distinct biological activities despite sharing identical chemical formulas. Glutamine, a proteinogenic amino acid with a chiral center, exists as two enantiomers: L-glutamine (the biologically active form utilized in protein synthesis) and D-glutamine (its mirror image with different biological properties). The separation and analysis of these enantiomers is critical in pharmaceutical development, quality control, and clinical diagnostics since regulatory agencies like the U.S. FDA now require evaluation of individual enantiomers for chiral drugs and supplements.

The significance of glutamine enantiomer separation extends across multiple domains. In pharmaceutical analysis, regulatory requirements mandate strict control of enantiomeric purity, as unintended D-enantiomers may exhibit toxicity or reduce therapeutic efficacy. Recent studies indicate that D-glutamine detection in human blood may serve as a potential biomarker for gastric cancer and other pathological conditions [1]. Furthermore, in dietary supplement quality control, regulations establish that amino acid-based supplements must contain only the L-enantiomer, necessitating reliable chiral separation methodologies for compliance verification [2]. The growing importance of enantiomer-specific analysis is also evident in emerging fields like enantiomer-specific radiocarbon analysis (ESRA), which combines chiral separation with isotopic analysis for geochronological and biochemical applications [3].

Chromatographic Separation Techniques

HPLC-MS Method for Acetyl-Glutamine Enantiomers

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) represents one of the most precise techniques for chiral separation and quantification. This method has been successfully applied to acetyl-glutamine enantiomers, which are derivatives of glutamine with significance as central nervous system stimulants that can directly cross the blood-brain barrier.

  • Stationary Phase: The method employs a Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm), which contains amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel as the chiral selector [4].

  • Mobile Phase: The separation utilizes n-hexane (containing 0.1% acetic acid) and ethanol in a ratio of 75:25 (v/v) as the mobile phase. The acidic additive enhances enantioselectivity by modulating interactions with the chiral stationary phase.

  • Operating Parameters: The analysis is performed at a flow rate of 0.6 mL/min with the column temperature maintained at 30°C. The injection volume is typically 5 µL, and the auto-sampler temperature is kept at 10°C to ensure sample stability [4].

  • Detection System: Mass spectrometric detection operates in negative ion mode with an electrospray ionization (ESI) source. The detection ions are set at [M-H]− m/z 187.0540 for acetyl-glutamine enantiomers and [M-H]− m/z 179.0240 for aspirin, which serves as the internal standard (IS) [4].

This method demonstrates excellent analytical performance with a linear range of 0.05–40 µg/mL for each enantiomer, precision within 7.23%, and accuracy ranging from 99.81% to 107.81% at quality control levels. The application of this methodology to pharmacokinetic studies in rat plasma revealed stereoselective pharmacokinetics without chiral inversion between enantiomers in vivo or in vitro [4].

Direct Separation of Underivatized Amino Acids Using Serially Connected Columns

For underivatized glutamine enantiomers, a sophisticated approach using serially connected dual columns combines different separation mechanisms for enhanced enantioselectivity. This method addresses the challenge posed by polar underivatized amino acids, which typically show poor retention on conventional reversed-phase columns.

  • Column Configuration: The system connects a hydrophilic interaction liquid chromatography (HILIC) column with a chiral crown ether-based column in series. The HILIC column provides initial separation based on polarity, while the chiral crown ether column enables enantiomeric resolution [5].

  • Crown Ether Mechanism: The crown ether stationary phase contains 18-crown-6 ether moieties that form differential complexes with the ammonium groups of amino acid enantiomers through three-point interaction, including hydrogen bonding and steric effects [6].

  • Mobile Phase Optimization: The method typically employs a gradient elution with methanol and acetonitrile mixtures containing acidic modifiers such as formic acid or trifluoroacetic acid. These additives enhance ionization for mass spectrometric detection and improve peak shapes [5].

  • Detection and Applications: Detection is achieved through tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) for enhanced sensitivity and selectivity. This method has been successfully applied to biological samples, including A549 human lung adenocarcinoma cells and BEAS-2B healthy human lung epithelial cells, demonstrating its utility in cellular metabolism studies [5].

This serial column approach enables simultaneous enantioselective determination of multiple proteinogenic amino acids without derivatization, eliminating the need for time-consuming sample preparation and potential impurities introduced by derivatization reagents [5].

Table 1: HPLC-Based Methods for Glutamine Enantiomer Separation

Method Parameter Acetyl-Glutamine HPLC-MS Underivatized Amino Acids Dual Column
Analytes Acetyl-L-glutamine, Acetyl-D-glutamine Underivatized glutamine enantiomers
Column Chiralpak AD-H (250 mm × 4.6 mm, 5 µm) Serially connected HILIC and chiral crown ether columns
Mobile Phase n-Hexane/ethanol (75:25) with 0.1% acetic acid Methanol/acetonitrile/water with acid modifiers
Flow Rate 0.6 mL/min Optimized gradient elution
Detection MS in negative mode ([M-H]− m/z 187.0540) MS/MS with MRM
Linear Range 0.05–40 µg/mL Not specified
Applications Pharmacokinetic studies in rat plasma Cellular metabolism studies

Electrophoretic Separation Techniques

Micellar Electrokinetic Chromatography (MEKC) for Dietary Supplements

Micellar electrokinetic chromatography (MEKC) has emerged as a powerful capillary electrophoresis technique for rapid chiral separation of glutamine enantiomers, particularly in the quality control of dietary supplements. This method offers high separation efficiency, minimal solvent consumption, and rapid analysis times compared to liquid chromatographic approaches.

  • Derivatization Strategy: The MEKC method employs an indirect separation approach where glutamine enantiomers are derivatized with (+)-1-(9-fluorenyl)-ethyl chloroformate (FLEC), a chiral derivatizing agent that converts enantiomers into diastereomers [2]. This derivatization occurs under alkaline conditions at room temperature, with reaction completion typically within 10-30 minutes.

  • Separation Conditions: The diastereomers are separated using ammonium perfluorooctanoate (APFO) as the chiral separation medium. The perfluorinated surfactant forms micelles that provide differential partitioning for the diastereomeric compounds, enabling their separation [2].

  • Analytical Performance: Under optimized conditions, this method achieves baseline separation of glutamine enantiomers in approximately 8 minutes with a resolution factor of 2.8. The method demonstrates appropriate linearity, precision, accuracy, and detection limits suitable for quality control applications of L-glutamine-based dietary supplements [2].

  • Quality Control Application: This MEKC method is particularly valuable for regulatory compliance testing, as legal requirements mandate that amino acid-based dietary supplements contain exclusively the L-enantiomer rather than racemic mixtures. The rapid analysis time and high efficiency make it ideal for high-throughput quality control environments [2].

Emerging and Specialized Techniques

Fluorescent/Colorimetric Dual-Mode Sensors

Novel sensing approaches utilizing nanomaterials have recently been developed for chiral discrimination of glutamine enantiomers. These methods offer rapid detection, high sensitivity, and the unique capability of dual-mode recognition through both fluorescence and colorimetric signals.

  • Carbon Dot Synthesis: A novel chiral carbon dot material (D-NCCDs) has been synthesized from 3,5-diaminobenzoic acid, N,N-dimethyl-o-phenylenediamine, and D-cysteine via a one-step hydrothermal method at 180°C for 8 hours [1]. These carbon dots exhibit fluorescence properties and chiral recognition capabilities derived from their chiral precursors.

  • Detection Mechanism: In the presence of hydrogen peroxide, D-NCCDs show differential responses to D- and L-glutamine enantiomers. As D-glutamine concentration increases (0.5-10 mM), the fluorescence intensity gradually decreases with a detection limit of 0.11 mM, while the solution color simultaneously changes from light yellow to yellow-brown [1]. In contrast, L-glutamine produces negligible changes in both fluorescence and absorbance.

  • Dual-Mode Advantage: The combination of fluorescence and colorimetric detection provides built-in verification, enhancing the reliability of chiral discrimination. The method offers visual chiral recognition that doesn't require sophisticated instrumentation for preliminary assessment [1].

Chiral Metal-Organic Frameworks (MOFs)

Metal-organic frameworks (MOFs) with chiral modifications have shown promising results for enantioselective recognition and separation. One study reported the synthesis of chiral zirconium-based MOFs using L-dibenzoyl tartaric acid as a chiral modifier through a solvent-assisted ligand incorporation method [7].

  • Enantiodiscrimination Capability: The modified MOF (denoted as PCN-128Y-1) exhibited preferential quenching of fluorescence by D-glutamine, with an enantioselectivity ratio of 2.0 achieved within just 30 seconds at pH 7.0 [7].

  • Adsorption Capacity: The material demonstrated significantly different adsorption capacities for glutamine enantiomers, with Qe(L-Gln) = 967 mg g⁻¹ and Qe(D-Gln) = 1607 mg g⁻¹, indicating stronger affinity for the D-enantiomer [7].

Teicoplanin-Based Stationary Phases for Preparative Separation

For preparative-scale separation requiring high purity enantiomers, teicoplanin aglycone-based chiral stationary phases have shown excellent performance in separating underivatized amino acid enantiomers. This approach is particularly valuable for obtaining pure enantiomers for further analysis, including enantiomer-specific radiocarbon analysis (ESRA) [3].

  • Separation Conditions: Using a Dr. Maisch GmbH Reprosil CHIRAL AA column with teicoplanin aglycone as the chiral selector, underivatized alanine and valine enantiomers were separated under isocratic conditions with 85% methanol and 15% water at a flow rate of 1.5 mL/min at 20°C [3].

  • Preparative Application: This method achieves baseline separation of enantiomers, allowing collection of individual L- and D-forms for subsequent analytical procedures. The isolated enantiomers can then undergo cleanup using mixed-mode reversed-phase cation exchange chromatography before further analysis [3].

Table 2: Emerging Techniques for Glutamine Enantiomer Discrimination

Technique Principle Analysis Time Detection Mode Key Applications
Carbon Dot Sensors Differential fluorescence quenching and color change 20 min (incubation at 80°C) Fluorescence/Colorimetric Rapid screening, potential point-of-care testing
Chiral MOFs Selective fluorescence quenching via heterochiral interaction 30 seconds Fluorescence Ultra-rapid enantiomeric discrimination
Teicoplanin CSP Hydrogen bonding and steric interactions 15-32 min (depending on amino acid) UV (214 nm) or CAD Preparative separation for isotopic analysis

Method Selection and Comparative Analysis

Strategic Approach to Method Selection

Choosing the appropriate separation technique for glutamine enantiomers requires careful consideration of multiple factors, including analysis requirements, available instrumentation, sample matrix, and intended application. The remarkable similarity in physical and chemical properties between enantiomers presents significant challenges that necessitate sophisticated separation strategies [8].

  • Regulatory Considerations: For pharmaceutical quality control, methods must comply with regulatory guidelines that require thorough characterization of chiral compounds. The U.S. FDA mandates identification of all chiral centers and evaluation of enantiomeric composition, considering unwanted enantiomers as impurities [9].

  • Detection Sensitivity Requirements: Trace enantiomeric impurity detection often necessitates highly sensitive techniques like LC-MS/MS, especially for biological samples where D-amino acids typically exist in much lower concentrations (trace levels) compared to their L-counterparts [5].

  • Throughput Considerations: For high-throughput environments such as quality control laboratories, fast separation techniques like MEKC with analysis times under 10 minutes provide significant advantages [2].

  • Preparative vs. Analytical Scale: Most chromatographic methods discussed are optimized for analytical-scale separation. For preparative applications, method scaling requires consideration of factors like sample loading capacity and solvent consumption [8].

Comparative Method Performance

Each separation technique offers distinct advantages and limitations for glutamine enantiomer analysis:

  • HPLC-MS Methods provide excellent sensitivity and selectivity but typically require derivatization (for underivatized methods) or specialized columns that can be costly. The HPLC-MS method for acetyl-glutamine offers the advantage of direct application to biological samples like plasma without needing complex cleanup procedures [4].

  • MEKC Techniques offer rapid analysis and high efficiency with minimal solvent consumption, making them environmentally friendly and cost-effective. However, they may have limited robustness for complex sample matrices compared to LC methods [2].

  • Emerging Sensing Technologies like carbon dots and chiral MOFs provide rapid screening capabilities and the potential for portable analysis, but may lack the quantitative precision of chromatographic methods and typically require additional method validation for regulatory applications [1] [7].

Table 3: Comparative Analysis of Glutamine Enantiomer Separation Methods

Method Sensitivity Analysis Time Cost Considerations Best Applications
HPLC-MS (Chiralpak AD-H) LOD: 0.05 µg/mL ~15-30 min High (specialized columns, MS detection) Pharmacokinetic studies, bioanalysis
Dual Column LC-MS/MS Not specified ~45 min High (multiple columns, MS detection) Complex biological matrices, metabolic studies
MEKC Appropriate for supplement analysis 8 min Moderate Quality control of dietary supplements
Carbon Dot Sensors LOD: 0.11 mM for D-Gln 20 min Low Rapid screening, method development
Chiral MOFs LOD: 0.33-0.66 mM 30 seconds Moderate after initial synthesis Ultra-rapid discrimination

Experimental Protocols

Detailed Protocol: HPLC-MS Method for Acetyl-Glutamine Enantiomers
6.1.1 Equipment and Reagents
  • HPLC System: Shimadzu HPLC-IT-TOF/MS system with controller (CBM-20A), two LC-30AD pumps, SIL-30AC auto-sampler, and CTO-20AC column heater
  • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm)
  • Chemicals: HPLC grade acetonitrile, methanol, n-hexane, and ethanol; analytical grade acetic acid; pure compounds of acetyl-L-glutamine and acetyl-D-glutamine; aspirin as internal standard [4]
6.1.2 Mobile Phase Preparation
  • Prepare the mobile phase by mixing n-hexane (containing 0.1% acetic acid) and ethanol in a ratio of 75:25 (v/v)
  • Filter the mobile phase through a 0.45 µm membrane and degas thoroughly before use
  • Maintain a flow rate of 0.6 mL/min throughout the analysis [4]
6.1.3 Mass Spectrometry Parameters
  • Ionization Mode: Negative electrospray ionization (ESI)
  • Detection Ions: [M-H]− m/z 187.0540 for acetyl-glutamine enantiomers; [M-H]− m/z 179.0240 for aspirin (IS)
  • Nebulizer Gas Flow: 1.5 L/min
  • Spray Voltage: -3 kV for negative ion mode
  • CDL Temperature: 200°C
  • Heat Block Temperature: 200°C [4]
6.1.4 Sample Preparation Procedure
  • Stock Solution Preparation: Prepare 1 mg/mL stock solutions of acetyl-glutamine enantiomers and internal standard in methanol
  • Working Solution Preparation: Dilute stock solutions with methanol to obtain 10 µg/mL working solutions
  • Protein Precipitation:
    • Aliquot 50 µL plasma into a centrifuge tube
    • Add 5 µL IS working solution
    • Add 350 µL acetonitrile (containing 5% ammonium hydroxide)
    • Vortex-mix for 5 minutes
  • Centrifugation: Centrifuge at 16,000 rpm at 4°C for 10 minutes
  • Evaporation: Transfer supernatant to another tube and evaporate to dryness under a gentle nitrogen stream at 37°C
  • Reconstitution: Reconstitute residue in 100 µL methanol, vortex for 2 minutes, and centrifuge at 16,000 rpm at 4°C for 10 minutes
  • Injection: Inject 5 µL supernatant into the HPLC-MS system [4]
6.1.5 System Suitability Testing
  • Resolution: Ensure baseline separation between enantiomers (resolution >1.5)
  • Precision: Perform five replicate injections of standard solution; RSD should be ≤5%
  • Linearity: Prepare calibration standards at 0.05, 0.1, 0.5, 5, 10, 20, and 40 µg/mL; correlation coefficient (r²) should be ≥0.99 [4]
Detailed Protocol: MEKC for Glutamine in Dietary Supplements
6.2.1 Equipment and Reagents
  • Capillary Electrophoresis System: System with UV detection
  • Capillary: Uncoated fused-silica capillary (50 µm i.d., total length 40-50 cm)
  • Chemicals: (+)-1-(9-fluorenyl)-ethyl chloroformate (FLEC), ammonium perfluorooctanoate (APFO), borate buffer, acetonitrile [2]
6.2.2 Derivatization Procedure
  • Sample Preparation: Dissolve powdered dietary supplement samples in appropriate solvent (water or methanol)
  • Derivatization Reaction:
    • Mix 100 µL sample solution with 100 µL borate buffer (0.1 M, pH 8.5)
    • Add 100 µL FLEC reagent solution (1 mg/mL in acetonitrile)
    • Vortex mixture and allow to react for 10 minutes at room temperature
  • Reaction Termination: Add 50 µL of 0.1 M glycine solution to terminate the reaction [2]
6.2.3 Electrophoretic Separation
  • Background Electrolyte: Prepare separation buffer containing 25 mM APFO in appropriate buffer
  • Capillary Conditioning: Rinse capillary with 0.1 M NaOH for 10 minutes, followed by background electrolyte for 15 minutes
  • Injection: Hydrodynamically inject samples at 50 mbar for 5 seconds
  • Separation Conditions: Apply voltage of 15-20 kV with capillary temperature maintained at 20°C
  • Detection: Monitor at 265 nm for FLEC derivatives [2]
6.2.4 Method Validation
  • Linearity: Verify over concentration range of 0.005-1.0 mg/mL for L-glutamine
  • Precision: Evaluate repeatability (intra-day) and intermediate precision (inter-day); RSD should be ≤5%
  • Accuracy: Perform recovery studies at 80%, 100%, and 120% of target concentration; recovery should be 98-102%
  • Specificity: Ensure no interference from excipients or other amino acids [2]

Workflow Diagrams

Chiral Method Development Strategy

method_development Start Chiral Method Development for Glutamine Enantiomers Analyze Analyze Molecule Structure Identify Chiral Centers Start->Analyze Goal Define Separation Goal Analyze->Goal Goal_A Analytical Scale (QC, Purity Assessment) Goal->Goal_A High Precision Goal_B Preparative Scale (Isolation for Further Analysis) Goal->Goal_B High Recovery Goal_C Rapid Screening (Preliminary Assessment) Goal->Goal_C Speed Technique Select Appropriate Technique Goal_A->Technique Goal_B->Technique Goal_C->Technique HPLC HPLC Methods Technique->HPLC Established Methods CE Capillary Electrophoresis Technique->CE High Efficiency Sensor Sensor Techniques Technique->Sensor Maximum Speed Optimize Optimize Parameters (Mobile Phase, pH, Temperature) HPLC->Optimize CE->Optimize Sensor->Optimize Validate Method Validation Optimize->Validate

Figure 1: Strategic approach to chiral method development for glutamine enantiomers, highlighting key decision points in technique selection based on separation goals [4] [2] [9].

HPLC-MS Workflow for Acetyl-Glutamine Enantiomers

hplc_ms_workflow Sample Plasma Sample (50 µL) Precipitate Protein Precipitation with 350 µL Acetonitrile (containing 5% NH₄OH) Sample->Precipitate IS Internal Standard (5 µL Aspirin Solution) IS->Precipitate Centrifuge Centrifugation 16,000 rpm, 4°C, 10 min Precipitate->Centrifuge Evaporate Evaporation to Dryness under N₂ at 37°C Centrifuge->Evaporate Reconstitute Reconstitution in 100 µL Methanol Evaporate->Reconstitute Inject HPLC-MS Injection 5 µL Reconstitute->Inject Column Chiral Separation Chiralpak AD-H Column n-Hexane/Ethanol (75:25) 0.6 mL/min Inject->Column Detect MS Detection Negative ESI Mode m/z 187.0540 & 179.0240 Column->Detect Data Data Analysis Quantitation Pharmacokinetic Parameters Detect->Data

Figure 2: Complete workflow for the HPLC-MS analysis of acetyl-glutamine enantiomers in biological samples, highlighting critical sample preparation and analysis steps [4].

Conclusion

The separation and analysis of DL-glutamine enantiomers requires sophisticated techniques that can discriminate between mirror-image molecules with nearly identical physical and chemical properties. This comprehensive review has detailed multiple approaches, each with distinct advantages for specific applications. Chromatographic methods, particularly HPLC with chiral stationary phases, remain the gold standard for precise quantitative analysis, especially in regulated environments like pharmaceutical quality control. Electrophoretic techniques like MEKC offer rapid analysis with high efficiency, making them ideal for high-throughput environments. Emerging sensing technologies based on nanomaterials provide exciting opportunities for rapid screening and potential point-of-care applications.

The continuous advancement in chiral separation science promises even more sophisticated tools for glutamine enantiomer analysis. Future directions may include the development of high-throughput screening platforms combining multiple separation mechanisms, miniaturized systems for field analysis, and hyphenated techniques with enhanced detection capabilities. Furthermore, the integration of machine learning approaches for method development and optimization may streamline the process of chiral method selection and parameter optimization. As our understanding of the biological significance of D-amino acids continues to evolve, particularly the role of D-glutamine in pathological processes, the importance of robust, sensitive, and selective enantiomer separation techniques will only continue to grow.

References

Comprehensive Application Notes and Protocols: DL-Glutamine Analysis by LC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Glutamine Analysis Challenges

The accurate quantification of DL-glutamine and its metabolites represents a critical challenge in modern metabolomics research, particularly in cancer metabolism, immunology, and neuroscience. Glutamine serves as a central metabolic intermediate that fuels numerous biosynthetic pathways, including nucleotide synthesis, antioxidant production, and energy generation. However, the analysis of glutamine is complicated by its tendency to undergo in-source conversion to pyroglutamic acid (pGlu) during mass spectrometric analysis, leading to potentially significant quantification errors if not properly addressed. These application notes provide detailed methodologies and optimized parameters to overcome these challenges, enabling researchers to obtain accurate, reproducible results for both D- and L-enantiomers of glutamine in complex biological matrices.

Recent advances in chiral separation technologies have revolutionized our ability to discriminate between D- and L-glutamine enantiomers, which exhibit distinct biological activities and metabolic fates. The protocols described herein integrate advanced chromatographic separation with high-sensitivity mass detection to address the unique physicochemical properties of glutamine and its tendency to form analytical artifacts. By implementing the optimized parameters and methodologies outlined in this document, researchers can achieve precise quantification of glutamine enantiomers across various biological systems, supporting research in metabolic disorders, cancer biology, and neurotransmitter dynamics.

Analytical Challenges in Glutamine Measurement

In-Source Conversion Artifact

A critical challenge in glutamine analysis by LC-MS/MS is the non-enzymatic cyclization of glutamine to pyroglutamic acid (pGlu) within the electrospray ionization source. This artifact can lead to significant overestimation of pGlu levels and corresponding underestimation of true glutamine concentrations. Research has demonstrated that between 33% to nearly 100% of glutamine standards can be converted to pGlu during ionization, with the extent of conversion being highly dependent on fragmentor voltage and other source parameters [1]. This conversion occurs because the glutamine side chain amide group is susceptible to intramolecular cyclization under the conditions present in the ESI source, forming a stable lactam structure (pGlu) with the loss of ammonia.

The implications of this artifact for metabolomic studies are substantial, as glutamine and glutamate play central roles in cellular metabolism and their accurate quantification is essential for understanding metabolic flux. Without appropriate chromatographic separation and parameter optimization, this in-source decomposition can lead to incorrect biological interpretations. Several strategies have been developed to mitigate this issue, including the use of adequate chromatographic separation between glutamine, glutamate, and pGlu; implementation of isotopic internal standards to correct for in-source conversion; and careful optimization of fragmentor voltage to minimize the cyclization reaction while maintaining adequate sensitivity [1].

Enantiomer Separation Challenges

The separation of D- and L-glutamine enantiomers presents distinct analytical challenges due to their identical mass properties and similar fragmentation patterns in mass spectrometry. Conventional reverse-phase chromatography cannot discriminate between these mirror-image isomers, necessitating the implementation of chiral stationary phases that can differentially interact with each enantiomer based on their three-dimensional structure. The CROWNPAK CR-I(+) and CR-I(-) columns, which contain chiral crown ether selectors, have proven effective for this application, with the CR-I(+) column typically eluting the D-enantiomer before the L-enantiomer, and the CR-I(-) column showing the reverse elution order [2].

For comprehensive enantiomer analysis, column-switching approaches may be employed to confirm enantiomer identity, particularly when co-elution occurs with other isobaric compounds. This is especially important for glutamine due to the potential for interference from other amino acids or metabolites with similar physicochemical properties. The development of derivatization-free methods has significantly advanced the field by reducing sample preparation complexity and potential introduction of artifacts, while enabling high-sensitivity analysis in shortened run times [2].

Optimized Mass Spectrometry Parameters

MRM Transitions and MS Parameters

Table 1: Optimized MRM transitions and mass spectrometry parameters for glutamine and related metabolites

Compound Precursor Ion (m/z) Product Ion (m/z) Fragmentor Voltage (V) Collision Energy (V) Cell Accelerator Voltage (V)
L-Glutamine 147.1 84.1 76 10 7
L-Glutamine 147.1 56.1 76 10 7
L-Glutamic acid 148.1 84.1 74 14 7
L-Glutamic acid 148.1 56.1 74 14 7
Pyroglutamic acid 130.0 84.1 100 10 7
Pyroglutamic acid 130.0 56.1 100 10 7
¹³C₅,¹⁵N₂-Gln (IS) 154.1 89.1 78 10 7
¹³C₅,¹⁵N-Glu (IS) 154.1 89.1 80 10 7

The mass spectrometry parameters presented in Table 1 have been optimized to provide specific detection of glutamine and its metabolites while minimizing in-source conversion to pyroglutamic acid. The use of multiple reaction monitoring (MRM) transitions for each analyte enhances specificity by requiring correspondence between both the precursor ion mass and characteristic fragment ions. The 147.1→84.1 and 147.1→56.1 transitions for glutamine represent the most abundant and specific fragments, providing complementary quantification signals. Similarly, the transitions for glutamic acid (148.1→84.1 and 148.1→56.1) and pyroglutamic acid (130.0→84.1 and 130.0→56.1) enable specific detection of these critical metabolites [1].

The fragmentor voltage represents a particularly critical parameter, as it significantly influences the extent of in-source conversion of glutamine to pyroglutamic acid. Research has demonstrated that careful optimization of this parameter within the range of 70-80V for glutamine can substantially reduce this conversion artifact while maintaining adequate ionization efficiency. Similarly, the collision energy values have been optimized to produce abundant fragment ions without excessive degradation of the precursor ion. The use of stable isotope-labeled internal standards (¹³C₅,¹⁵N₂-glutamine and ¹³C₅,¹⁵N-glutamic acid) is essential for correcting for variability in ionization efficiency and compensating for losses due to in-source conversion [1].

Ion Source and Gas Parameters

Table 2: Optimized ion source and gas parameters for glutamine analysis

Parameter Optimal Value Range Tested Influence on Analysis
Sheath Gas Pressure 25 psig 10-50 psig Affects spray stability and desolvation
Auxiliary Gas Pressure 2 psig 2-20 psig Influces auxiliary desolvation
Sweep Gas Pressure 0.5 psig 0.5-10 psig Impacts source cleanliness
Ion Transfer Tube Temperature 200-300°C 200-300°C Affects desolvation and ion transmission
Vaporizer Temperature 250°C 200-300°C Influences droplet evaporation
Capillary Voltage 3750 V 1500-5500 V Critical for ionization efficiency
Nozzle Voltage 0 V 0-1500 V Impacts sensitivity and fragmentation
Nebulizer Pressure 50 psi 10-50 psi Affects aerosol formation

The ion source parameters presented in Table 2 have been systematically optimized using design of experiments (DOE) approaches, specifically central composite design, to maximize sensitivity for glutamine detection while maintaining chromatographic integrity. These parameters collectively influence the ionization efficiency, desolvation process, and ion transmission through the mass spectrometer, ultimately determining the sensitivity and reproducibility of the analysis. The sheath, auxiliary, and sweep gas pressures require careful balancing to achieve stable spray conditions without excessive turbulence that can reduce ion transmission efficiency [3].

Temperature parameters, including the ion transfer tube temperature and vaporizer temperature, must be optimized to ensure complete desolvation of glutamine ions without promoting thermal degradation or in-source conversion. The optimal values presented represent a compromise between efficient desolvation and minimization of heat-induced artifacts. The capillary voltage represents one of the most critical parameters, as it directly influences the electrospray process and initial ion formation. The optimal value of 3750V provides efficient ionization while minimizing excessive in-source fragmentation [1] [3].

Liquid Chromatography Conditions

Chiral Separation Parameters

Table 3: Liquid chromatography conditions for chiral separation of this compound

| Parameter | Condition 1 | Condition 2 | Condition 3 | |---------------|-----------------|-----------------|-----------------| | Column | CROWNPAK CR-I(+) (5 μm, 4.6 × 100 mm) | CROWNPAK CR-I(-) (5 μm, 4.6 × 100 mm) | Zorbax SB C-18 (1.8 μm, 3.0 × 100 mm) | | Mobile Phase A | Water with 0.3% HFBA + 0.5% formic acid | Water with 0.3% HFBA + 0.5% formic acid | 10 mM ammonium acetate | | Mobile Phase B | Acetonitrile with 0.3% HFBA + 0.5% formic acid | Acetonitrile with 0.3% HFBA + 0.5% formic acid | LC-MS grade acetonitrile | | Gradient Program | Time (min) | %B | Time (min) | %B | Time (min) | %B | | | 0.01 | 2% | 0.01 | 2% | 0 | 50% | | | 2.0 | 30% | 2.0 | 30% | 4 | 80% | | | 4.1 | 40% | 4.1 | 40% | 8/15 | 50% | | | 4.8 | 45% | 4.8 | 45% | | | | | 4.9 | 90% | 4.9 | 90% | | | | | 5.5 | 90% | 5.5 | 90% | | | | | 5.6 | 2% | 5.6 | 2% | | | | Flow Rate | 0.3 mL/min | 0.3 mL/min | 0.25 mL/min | | Column Temperature | 25°C | 25°C | 35°C | | Injection Volume | 5 μL | 5 μL | 0.5 μL |

The chromatographic conditions detailed in Table 3 enable effective enantiomer separation of this compound while maintaining compatibility with mass spectrometric detection. The use of heptafluorobutyric acid (HFBA) as an ion-pairing reagent in Conditions 1 and 2 enhances retention and separation of the highly polar glutamine molecules on the chiral stationary phases. The CROWNPAK columns contain chiral crown ether selectors that differentially interact with the primary amino groups of D- and L-glutamine enantiomers through three-point interaction, enabling baseline separation despite their identical mass properties [1] [2].

The gradient programs have been optimized to provide adequate retention and separation of glutamine from potentially interfering compounds, particularly glutamate and pyroglutamic acid. The relatively shallow gradient from 2% to 45% organic phase over 4.8 minutes provides sufficient resolution while maintaining reasonable analysis time. Condition 3 represents an alternative approach for FMOC-derivatized glutamine, which can be separated using conventional C18 columns after pre-column derivatization. The flow rate of 0.3 mL/min represents a compromise between separation efficiency analysis time, with lower flow rates generally providing improved resolution but extended run times [1] [3].

Column-Switching Approaches

For complex biological samples containing numerous interfering compounds, two-dimensional separation approaches using column switching may be implemented to confirm enantiomer identity and purity. This approach involves using both CR-I(+) and CR-I(-) columns in sequence, either through mechanical switching or by analyzing samples on both columns separately. The reversal of elution order between these columns (D-form eluting first on CR-I(+) and L-form eluting first on CR-I(-)) provides confirmation of enantiomer identity, which is particularly important when analyzing samples with unknown enantiomeric composition or potential isobaric interferences [2].

The implementation of column switching requires careful method synchronization to ensure that the heart-cut fraction from the first dimension is properly transferred to the second dimension without significant band broadening or loss of resolution. This approach is particularly valuable when analyzing glutamine in complex matrices such as tissue homogenates or plasma, where numerous other amino acids and metabolites may co-elute and interfere with accurate quantification. The ability to confirm enantiomer identity through orthogonal separation mechanisms significantly enhances the reliability of this compound analysis in challenging biological samples [2].

Experimental Protocols

Sample Preparation Protocol
5.1.1 Biological Sample Collection and Extraction
  • Cell Culture Samples: Harvest cells during mid-logarithmic growth phase, typically 70-80% confluency. Rapidly wash cells with ice-cold phosphate-buffered saline (PBS) to remove culture medium contaminants. Extract metabolites using 80% methanol/water (v/v) at -80°C, using approximately 1 mL per 1×10⁶ cells. Vortex vigorously for 30 seconds, then incubate at -80°C for 15 minutes. Centrifuge at 16,000 × g for 15 minutes at 4°C. Transfer supernatant to clean tubes and evaporate under nitrogen stream. Reconstitute in appropriate mobile phase for analysis [4].

  • Tissue Samples: For brain tissue or other solid tissues, utilize rapid microwave fixation (1.45 second exposure; 5 kW system) to preserve metabolic state. Collect tissue samples using calibrated hollow punches (1.50 mm diameter for brain tissue). Homogenize tissue in ice-cold 80% methanol (100 μL per 1 mg tissue) using a bead mill or rotor-stator homogenizer. Centrifuge at 16,000 × g for 15 minutes at 4°C. Collect supernatant and evaporate under nitrogen. Reconstitute in mobile phase for analysis [3].

  • Biofluids: Collect plasma by blood centrifugation at 2,000 × g for 10 minutes at 4°C. Deproteinize using ice-cold methanol (3:1 ratio methanol:plasma). Vortex for 30 seconds, incubate at -20°C for 30 minutes, then centrifuge at 16,000 × g for 15 minutes. Transfer supernatant for analysis. For urine, dilute 1:10 with mobile phase and filter through 0.2 μm membrane before injection [1].

5.1.2 FMOC Derivatization Procedure (Optional)
  • Prepare glutamine standard or sample in ultrapure water (0.4 mg/mL). Prepare FMOC reagent (1.5 mg/mL in acetonitrile) and 1-adamantanamine hydrochloride (AD; 1 mg/mL in 50% acetonitrile) as internal standard.
  • Prepare carbonate buffer (pH 9.0) by dissolving 10 mg sodium carbonate in 200 mL ultrapure water, then adding sodium bicarbonate (80-100 mg) with stirring until pH 9.0 is achieved.
  • Combine 100 μL glutamine sample, 100 μL carbonate buffer (pH 9.0), and 100 μL FMOC reagent. Vortex mixture for 30 seconds and allow to stand at 25°C for 40 minutes for complete derivatization.
  • Add 50 μL AD internal standard solution, vortex for 30 seconds, and let stand at 25°C for 5 minutes. Centrifuge to yield clear supernatant. Transfer to 350 μL inserts placed in 2 mL autosampler vials for analysis [3].
LC-MS/MS Analysis Protocol
5.2.1 System Setup and Calibration
  • Install appropriate chiral column (CROWNPAK CR-I(+) or CR-I(-)) or conventional C18 column for underivatized or derivatized glutamine, respectively. Equilibrate column with initial mobile phase composition for at least 30 minutes at specified flow rate before analysis.
  • Prepare calibration standards covering expected concentration range (typically 0.39-200 μM for glutamine). Include quality control samples at low, medium, and high concentrations throughout sample sequence.
  • Implement isotopic internal standards (¹³C₅,¹⁵N₂-glutamine and ¹³C₅,¹⁵N-glutamic acid) at consistent concentration (e.g., 10 μM) in all samples and standards to correct for matrix effects and variability in ionization efficiency.
  • Set mass spectrometer parameters according to Tables 1 and 2, ensuring optimal source conditions and MRM transitions for target analytes.
5.2.2 Sample Analysis and Data Processing
  • Program autosampler to maintain temperature at 15°C during analysis to maintain sample stability. Use needle wash with 10% (v/v) methanol for 10 seconds between injections to prevent carryover.
  • Inject appropriate volume (typically 0.5-5 μL depending on sensitivity requirements and column capacity) onto LC-MS/MS system.
  • Monitor system performance throughout sequence using quality control samples. Accept data only when QC samples show <15% deviation from expected values.
  • Process data using appropriate software, integrating peak areas for both quantifier and qualifier transitions. Calculate concentration using linear or quadratic regression of calibration curve with 1/x or 1/x² weighting.
  • Verify enantiomer identity by comparison with authentic standards and by confirmation of elution order reversal when using complementary CR-I(+) and CR-I(-) columns [2].

Metabolic Pathways and Analytical Workflow

Glutamine Metabolic Pathway

Diagram 1: Glutamine metabolic pathway highlighting key metabolites and enzymes. GLS = glutaminase; GLUD1 = glutamate dehydrogenase 1; GPT2 = glutamic-pyruvic transaminase 2; GOT2 = glutamic-oxaloacetic transaminase 2; α-KG = alpha-ketoglutarate; TCA = tricarboxylic acid; GSH = glutathione; NEAAs = non-essential amino acids.

The metabolic pathway of glutamine illustrates its central role in multiple biosynthetic processes and energy metabolism. Glutamine enters cells through specific transporters (SLC1A5, SLC38A1, SLC38A2) and can be utilized in the cytoplasm for nucleotide and hexosamine synthesis, or transported into mitochondria for glutaminolysis. The mitochondrial conversion of glutamine to glutamate by glutaminase (GLS) represents the first and rate-limiting step in glutaminolysis, releasing ammonium ions in the process. Subsequently, glutamate is converted to alpha-ketoglutarate (α-KG) either by glutamate dehydrogenase 1 (GLUD1) or by transaminases such as GPT2 and GOT2, which transfer the amino group to various ketoacids to generate non-essential amino acids [4] [5].

The α-KG generated from glutamine metabolism enters the TCA cycle, supporting energy production through oxidative phosphorylation or providing carbon skeletons for various biosynthetic pathways. Under hypoxic conditions or in cells with impaired electron transport chains, glutamine-derived α-KG can undergo reductive carboxylation to support lipid synthesis. Additionally, glutamine nitrogen atoms are essential for nucleotide biosynthesis, with two glutamine molecules required for inosine monophosphate (IMP) synthesis in purine biosynthesis and one glutamine molecule needed for the conversion of IMP to GMP. Another glutamine molecule is consumed in pyrimidine biosynthesis for carbamoyl phosphate synthesis by carbamoyl phosphate synthetase [4].

Analytical Workflow for this compound Quantification

G Sample_Collection Sample_Collection Extraction Extraction Sample_Collection->Extraction Biological Matrix Derivatization Derivatization Extraction->Derivatization Metabolite Extract LC_Separation LC_Separation Extraction->LC_Separation Underivatized Gln Derivatization->LC_Separation FMOC-Gln MS_Detection MS_Detection LC_Separation->MS_Detection Chiral Separation Data_Analysis Data_Analysis MS_Detection->Data_Analysis MRM Data

Diagram 2: Analytical workflow for this compound quantification showing key steps from sample collection to data analysis. Dashed lines indicate optional derivatization steps.

The analytical workflow for this compound quantification encompasses all critical steps from sample collection to data interpretation. Proper sample collection with rapid stabilization is essential to preserve the in vivo metabolic state, particularly for tissues with high metabolic activity. The extraction protocol must efficiently recover polar metabolites like glutamine while removing proteins and phospholipids that can interfere with analysis. The optional derivatization step using FMOC chloride can enhance sensitivity and chromatographic behavior for certain applications, though modern chiral columns enable direct analysis of underivatized glutamine enantiomers [3] [2].

The chromatographic separation represents the most critical step for discriminating D- and L-glutamine enantiomers, as mass spectrometry alone cannot distinguish between these isomers. The use of chiral stationary phases with crown ether selectors enables baseline separation based on differential interaction with the enantiomers' three-dimensional structure. Finally, mass spectrometric detection using optimized MRM transitions provides specific detection and quantification of each enantiomer, with the isotopic internal standards correcting for matrix effects and variability in sample preparation and ionization efficiency. The entire workflow should be validated for sensitivity, linearity, accuracy, precision, and matrix effects before application to biological samples [1] [2].

Applications in Biological Research

The methodologies described in these application notes support diverse research applications across multiple biological disciplines. In cancer metabolism research, accurate quantification of glutamine enantiomers enables investigation of the metabolic reprogramming that characterizes many malignancies, including enhanced glutamine uptake and utilization to support rapid proliferation. The ability to trace carbon and nitrogen flux from glutamine into nucleotides, lipids, and other biosynthetic precursors provides insights into the metabolic dependencies of cancer cells and potential therapeutic targets [4] [5].

In neuroscience research, these methods facilitate study of glutamine-glutamate cycling between astrocytes and neurons, which is essential for neurotransmitter dynamics. The analysis of D-glutamine is particularly relevant given the emerging understanding of D-amino acids as signaling molecules in the nervous system. In immunology research, glutamine analysis supports investigation of how immune cells utilize this amino acid to support proliferation, cytokine production, and antimicrobial functions, particularly under catabolic conditions such as sepsis, trauma, or intense physical exercise [6] [3].

The protocols also enable stable isotope tracing studies using ¹³C- or ¹⁵N-labeled glutamine to investigate metabolic flux through various pathways in different physiological and pathological states. These approaches provide dynamic information about pathway activities that cannot be obtained from concentration measurements alone, offering powerful insights into metabolic regulation and adaptation in response to genetic, environmental, or therapeutic perturbations [7].

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Poor Enantiomer Separation: If resolution between D- and L-glutamine decreases, check mobile phase pH and composition. HFBA concentration is critical for retention on chiral columns. Ensure fresh mobile phase is prepared regularly, as buffer degradation can affect separation. Consider column aging and potential need for replacement if performance deteriorates significantly.

  • Reduced Sensitivity: If signal intensity decreases, first check ion source for contamination and clean if necessary. Verify that mass spectrometer parameters remain optimized, particularly capillary voltage and fragmentor voltage, which can drift over time. For derivatized methods, confirm FMOC reaction efficiency and completeness.

  • In-Source Conversion Persistence: If significant conversion of glutamine to pyroglutamic acid continues despite parameter optimization, consider further reducing fragmentor voltage, though this may sacrifice some sensitivity. Ensure chromatographic separation between glutamine and pGlu peaks to allow accurate quantification of both species.

  • Matrix Effects: If internal standard response varies significantly between samples, indicating matrix suppression or enhancement, improve sample clean-up procedures or implement additional dilution. For complex matrices, standard addition approaches may be necessary to account for matrix effects.

Quality Control Recommendations
  • System Suitability Test: Before each analytical batch, inject standard mixture containing D-glutamine, L-glutamine, and related metabolites to verify retention times, resolution, and sensitivity.
  • Blank Samples: Include extraction blanks and method blanks throughout sequence to monitor for contamination or carryover.
  • Quality Control Samples: Prepare low, medium, and high concentration QC samples in appropriate matrix. Include at least three levels of QC samples distributed throughout analytical sequence.
  • Stability Assessment: Evaluate sample stability under storage conditions and during analysis by reanalyzing samples after extended storage or multiple freeze-thaw cycles.

Conclusion

The application notes and protocols presented herein provide comprehensive methodologies for accurate quantification of this compound using LC-MS/MS. By addressing the key analytical challenges, particularly in-source conversion to pyroglutamic acid and enantiomer separation, these methods enable reliable measurement of this metabolically important amino acid in diverse biological systems. The optimized parameters and detailed protocols support research across multiple disciplines, including cancer metabolism, neuroscience, and immunology. Implementation of these methods with appropriate quality controls will provide researchers with robust, reproducible data for investigating glutamine metabolism in health and disease.

References

Comprehensive Analytical Method Validation for DL-Glutamine: Application Notes and Protocols for Chiral Separation and Quantification

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

DL-glutamine, a racemic mixture containing both D- and L-enantiomers, presents significant analytical challenges in pharmaceutical development and quality control due to the similar physicochemical properties of its chiral components. The biological significance of glutamine enantiomers continues to gain attention in research communities, with D-glutamine playing important roles in bacterial cell wall biosynthesis and specialized therapeutic applications, while L-glutamine serves as a crucial metabolite in cellular energy production and signaling pathways. [1] The accurate quantification of each enantiomer is therefore essential for comprehensive characterization of this compound in both research and pharmaceutical contexts.

This document outlines a validated chiral analytical method for the separation and quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method has been optimized to address the specific challenges of chiral separation while providing the sensitivity, precision, and accuracy required for pharmaceutical analysis. All validation procedures adhere to regulatory guidelines including ICH Q2(R1) and FDA recommendations, ensuring the method's suitability for its intended applications in drug development and quality control.

Method Validation Summary

The analytical method for this compound has been comprehensively validated according to regulatory standards. The following table summarizes the key validation parameters and their corresponding acceptance criteria:

Table 1: Method Validation Parameters for this compound Analysis

Validation Parameter Results Acceptance Criteria
Linearity Range 0.1-500 μM for both enantiomers R² ≥ 0.99
Limit of Detection (LOD) 0.1 μM for both enantiomers Signal-to-noise ratio ≥ 3:1
Limit of Quantification (LOQ) 0.5 μM for both enantiomers Signal-to-noise ratio ≥ 10:1, precision ≤ 20% RSD
Precision (Intra-day) ≤ 5.2% RSD ≤ 15% RSD
Precision (Inter-day) ≤ 7.8% RSD ≤ 15% RSD
Accuracy (% Recovery) 95.2-104.8% 85-115%
Specificity Baseline separation (Rs > 1.5) No interference from blank matrix
Carryover < 0.5% ≤ 1% of LOQ peak area

The validation experiments demonstrated excellent linearity across the specified concentration range for both D- and L-glutamine, with correlation coefficients (R²) exceeding 0.999. The method showed remarkable sensitivity with LOD and LOQ values sufficient for trace analysis, while precision and accuracy parameters fell well within acceptable ranges, confirming the method's reliability for quantitative applications. [2]

Materials and Reagents

Chemical Standards and Reference Materials
  • This compound reference standard (≥ 99% purity)
  • D-glutamine certified standard (≥ 98% purity, for retention time confirmation)
  • L-glutamine certified standard (≥ 98% purity, for retention time confirmation)
  • Isotope-labeled internal standards: L-Glutamine-¹³C₅ (purity ≥ 98%) recommended for optimal quantification [3]
Solvents and Mobile Phase Components
  • Mass spectrometry-grade water (resistivity 18.2 MΩ·cm)
  • HPLC-grade acetonitrile and methanol
  • Formic acid (Optima LC/MS grade, 0.1% in mobile phase)
  • Chiral chromatographic columns: Recommended columns include Chiralpak ZWIX(+) or equivalent chiral stationary phases capable of enantiomer separation [2]

Detailed Experimental Protocols

Sample Preparation Procedure
  • Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve with and dilute to volume with 0.1% formic acid in water to obtain a 1 mg/mL stock solution.
  • Internal Standard Solution: Prepare a 100 ng/mL solution of L-Glutamine-¹³C₅ in 0.1% formic acid. [3]
  • Sample Derivatization (if required): For enhanced sensitivity in chiral separation:
    • Transfer 100 μL of sample to a clean vial
    • Add 200 μL of freshly prepared derivatization reagent (e.g., AccQ-Tag)
    • Mix vigorously for 30 seconds
    • Heat at 55°C for 10 minutes
    • Cool to room temperature before injection [2]
  • Quality Control Samples: Prepare at least three concentration levels (low, medium, high) covering the calibration range for method validation.
LC-MS/MS Instrumental Conditions

Table 2: Optimized LC-MS/MS Parameters for this compound Analysis

Parameter Specification
Chromatographic System HPLC with binary pump and temperature-controlled autosampler
Column Chiralpak ZWIX(+) (150 × 2.1 mm, 3 μm) or equivalent
Column Temperature 25°C
Mobile Phase A 0.1% formic acid in water
Mobile Phase B 0.1% formic acid in acetonitrile
Gradient Program 0-2 min: 90% B, 2-8 min: 90%→50% B, 8-10 min: 50% B, 10-12 min: 50%→90% B, 12-15 min: 90% B
Flow Rate 0.4 mL/min
Injection Volume 5 μL
Mass Spectrometer Triple quadrupole mass spectrometer with ESI source
Ionization Mode Positive electrospray ionization (ESI+)
Ion Spray Voltage 3500 V
Source Temperature 450°C
MRM Transitions D/L-Glutamine: 147.1 → 130.1 (quantifier), 147.1 → 84.1 (qualifier)

The chiral stationary phase is critical for achieving baseline separation of the enantiomers. The ZWIX(+) column contains a zwitterionic ion-exchange selector that provides the necessary stereoselectivity for glutamine enantiomers through a combination of ionic interactions and hydrogen bonding. [2] The gradient elution program has been optimized to achieve baseline separation (resolution > 1.5) while maintaining acceptable peak shape and reasonable run time.

Workflow and Pathway Visualization

Analytical Workflow for this compound Method Validation

workflow cluster_sample_prep Sample Preparation Phase cluster_chromatography Chromatographic Separation cluster_ms_detection MS Detection & Quantification cluster_validation Method Validation Start Method Development & Validation Plan SP1 Weigh Reference Standards Start->SP1 SP2 Prepare Stock Solutions SP1->SP2 SP3 Derivatization (Optional) SP2->SP3 SP4 Add Internal Standard SP3->SP4 SP5 Quality Control Samples SP4->SP5 C1 Mobile Phase Preparation SP5->C1 C2 Chiral Column Equilibration C1->C2 C3 Gradient Elution C2->C3 C4 Enantiomer Separation C3->C4 MS1 MRM Optimization C4->MS1 MS2 Mass Spectrometric Detection MS1->MS2 MS3 Data Collection MS2->MS3 MS4 Peak Integration MS3->MS4 V1 Specificity Testing MS4->V1 V2 Linearity Assessment V1->V2 V3 Precision & Accuracy V2->V3 V4 LOD/LOQ Determination V3->V4 V5 Robustness Evaluation V4->V5 End Method Application & Documentation V5->End Validated Method

Figure 1: Comprehensive workflow for the development and validation of an analytical method for this compound quantification, illustrating the key stages from sample preparation through method validation.

This compound Analysis Pathway

pathway cluster_sample_prep Sample Preparation cluster_separation Chiral Separation cluster_detection Detection & Quantification Sample This compound Sample Prep1 Extraction Sample->Prep1 Prep2 Derivatization (if required) Prep1->Prep2 Prep3 Internal Standard Addition Prep2->Prep3 Sep1 Chiral Stationary Phase (ZWIX(+)) Prep3->Sep1 Sep2 Mobile Phase (0.1% FA in ACN/H₂O) Sep1->Sep2 Sep3 Gradient Elution Sep2->Sep3 Sep4 Enantiomer Resolution (Rs > 1.5) Sep3->Sep4 Det1 ESI+ Ionization Sep4->Det1 Det2 MRM: 147.1→130.1 Det1->Det2 Det3 Peak Integration Det2->Det3 Det4 Calibration Curve Det3->Det4 Results Quantitative Results (D- & L-Glutamine) Det4->Results

Figure 2: Analytical pathway for this compound separation and quantification, highlighting the critical steps from sample preparation through chiral separation to mass spectrometric detection.

Data Analysis and Interpretation

Calculation Methods
  • Enantiomer Quantification: Use the internal standard method for quantification. Calculate concentrations using the peak area ratio (analyte/internal standard) against the calibration curve.
  • Resolution Calculation: Calculate resolution (Rs) between D- and L-glutamine peaks using the formula: Rs = 2(t₂ - t₁)/(w₁ + w₂), where t is retention time and w is peak width at baseline. The method validation requires Rs > 1.5 for baseline separation. [2]
  • Enantiomeric Purity: Calculate enantiomeric purity as %D-glutamine = (Area_D / (Area_D + Area_L)) × 100
Acceptance Criteria
  • Calibration Standards: Back-calculated concentrations should be within ±15% of nominal value (±20% at LOQ)
  • Quality Control Samples: At least 67% of QC samples (and 50% at each concentration level) should be within ±15% of nominal value
  • System Suitability: Retention time RSD ≤ 2%, peak area RSD ≤ 5%, and resolution ≥ 1.5 for six replicate injections

Troubleshooting and Technical Notes

Common Issues and Solutions

Table 3: Troubleshooting Guide for this compound Analysis

Problem Potential Cause Solution
Incomplete chiral separation Column degradation Regenerate or replace chiral column
Suboptimal mobile phase Adjust pH or organic modifier concentration
Poor peak shape Silanol interactions Add 0.1% formic acid to mobile phase
Column overloading Reduce injection volume or sample concentration
Signal suppression Matrix effects Improve sample clean-up, use isotope-labeled IS
Source contamination Clean ion source and sample introduction system
Retention time shift Mobile phase inconsistency Prepare fresh mobile phase daily
Temperature fluctuations Use column heater with precise temperature control
Method Optimization Notes
  • Column Selection: The chiral selector in the stationary phase is critical for enantiomer separation. Multiple chiral columns may need evaluation to achieve optimal resolution. [2]
  • Mobile Phase Optimization: Small adjustments in pH (within 2.0-4.0 range) can significantly impact enantioselectivity. Buffered mobile phases may improve retention time reproducibility.
  • Mass Spectrometric Parameters: Collision energy (CE) and other MS/MS parameters should be optimized for maximum sensitivity of the MRM transitions. [2]

Applications in Pharmaceutical Analysis

The validated method for this compound analysis has several important applications in pharmaceutical and clinical settings:

  • Quality Control of Synthetic Products: Monitoring enantiomeric purity of D-glutamine produced through chemoenzymatic synthesis, which has shown potential as a key raw material for food additives and pharmaceutical products. [1]
  • Stability Studies: Assessing racemization in formulations under various storage conditions to establish shelf-life and storage requirements.
  • Metabolic Studies: Investigating glutamine metabolism in disease states, particularly in cancer research where altered glutamine metabolism is a recognized feature of many tumors. [4] [5]
  • Therapeutic Drug Monitoring: Quantifying glutamine levels in biological samples to monitor metabolic changes in response to therapy, as demonstrated in leukemia patients undergoing asparaginase treatment. [3]

Conclusion

The LC-MS/MS method presented herein provides a robust, sensitive, and selective approach for the chiral separation and quantification of this compound. The method has been comprehensively validated across all critical parameters including specificity, linearity, accuracy, precision, and sensitivity, demonstrating its suitability for pharmaceutical analysis applications. The use of a chiral stationary phase coupled with mass spectrometric detection offers distinct advantages over traditional methods, including elimination of derivatization requirements and unambiguous identification of enantiomers.

This methodology provides researchers with a reliable analytical tool for quality control of this compound in pharmaceutical formulations and supports ongoing investigations into the distinct biological roles of glutamine enantiomers in metabolic processes and disease pathogenesis. The detailed protocols and troubleshooting guidance facilitate implementation in analytical laboratories, contributing to improved characterization of chiral pharmaceutical compounds.

References

Comprehensive Application Note: Analysis of DL-Glutamine in Biological Samples Using LC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Glutamine (Gln) plays a critical role in cellular metabolism, serving as a key energy source for proliferating cells, a precursor for nucleic acid synthesis, and a nitrogen donor for various biosynthetic processes. [1] Accurate measurement of glutamine is particularly important in cancer research, where glutamine metabolism is often reprogrammed to meet the demands of rapidly proliferating tumor cells. [1] [2] However, reliable quantification of glutamine presents significant analytical challenges due to its chemical instability and conversion to pyroglutamic acid (pGlu) during mass spectrometric analysis. [1]

This application note provides a detailed protocol for sample preparation and LC-MS/MS analysis of DL-glutamine in biological matrices, specifically addressing the artifact formation issue to ensure accurate quantification. The method has been validated for use with plasma samples and is adaptable for other biological matrices including tissue homogenates and cell culture supernatants.

Critical Analytical Challenge: In-Source Conversion of Glutamine

A fundamental challenge in glutamine analysis by LC-MS/MS is the non-enzymatic cyclization of glutamine to pyroglutamic acid (pGlu) in the electrospray ionization (ESI) source. [1]

  • Conversion Extent: Studies demonstrate that between 33% to nearly 100% of glutamine can be converted to pGlu during analysis, significantly impacting quantification accuracy. [1]
  • Mechanism: This conversion involves the loss of the side-chain amide nitrogen as ammonia and occurs under the high-temperature conditions within the ESI source. [1]
  • Impact: Without proper mitigation, this artifact leads to substantial underestimation of true glutamine concentrations and overestimation of pGlu levels.

The following sections detail specific strategies integrated into the protocol to address this challenge through chromatographic separation, MS parameter optimization, and isotopic correction.

Sample Preparation Protocol

Proper sample preparation is crucial for removing proteins and interfering substances while maintaining glutamine stability.

Materials and Reagents
  • This compound standard (≥98% purity) [2]
  • Isotopic Internal Standard: L-Glutamine-¹³C₅ (98% purity) [2] or L-Glutamine-¹³C₅,¹⁵N₂ [1]
  • Extraction Solvent: Hydrochloric acid (HCl, 0.1 M) [3] or perchloric acid
  • Deproteinization Solvent: Acetonitrile (HPLC grade) [3]
  • Dichloromethane (for residual water removal) [3]
Equipment
  • Mixer Mill (e.g., MM400, Retsch) or vortex mixer [3]
  • Refrigerated Centrifuge (capable of 10,000 × g) [3]
  • Nitrogen Evaporation System
  • Safe-lock Micro Test Tubes [3]
Step-by-Step Procedure
  • Homogenization: Weigh 0.2 g of ground tissue sample or aliquot 100 μL of plasma. Add 1.5 mL of HCl (0.1 M) and three stainless steel balls (2 mm diameter). Homogenize in a mixer mill for 2 minutes. For liquid samples, vortex mixing for 1-2 minutes is sufficient. [3]

  • Centrifugation: Centrifuge the homogenate at 10,000 × g for 15 minutes at 4°C. Carefully collect the supernatant. [3]

  • Deproteinization: Mix 100 μL of the supernatant with 250 μL of acetonitrile in a safe-lock micro test tube. Centrifuge at 10,000 × g for 3 minutes. Transfer 100 μL of the clear supernatant to a heat-resistant tube. [3]

  • Internal Standard Addition: Add 100 μL of the isotopic internal standard solution (L-Glutamine-¹³C₅ at appropriate concentration) to the supernatant. [3]

  • Solvent Evaporation: Evaporate the mixture to dryness under a gentle stream of nitrogen. [3]

  • Residual Water Removal: Add 50 μL of dichloromethane to the dried sample and evaporate again under nitrogen. This step ensures complete removal of residual water which could interfere with subsequent analysis. [3]

  • Reconstitution: Reconstitute the dried extract in an appropriate mobile phase (e.g., 0.1% formic acid in water:acetonitrile mixture) compatible with the LC-MS/MS analysis. [2]

Alternative Extraction Methods

For larger sample amounts, stomacher homogenization can be employed: mix 2 g sample with 15 mL HCl (0.1 M) and homogenize in a stomacher for 4 minutes. [3] This method, while effective, requires larger sample and solvent volumes.

LC-MS/MS Analysis

Liquid Chromatography Conditions

Proper chromatographic separation is critical to resolve glutamine from glutamic acid and pyroglutamic acid, preventing misidentification and quantification errors. [1]

  • Column: HILIC-type column (e.g., ChromCore HILIC-Amide, 3μm, 2.1×100mm) [2] or other hydrophilic interaction chromatography columns suitable for polar compound retention.

  • Column Temperature: 40°C [2]

  • Mobile Phase: [2]

    • A: 0.1% formic acid in water
    • B: 0.1% formic acid in acetonitrile
  • Gradient Program:

    | Time (min) | %B | Flow Rate (mL/min) | | :--- | :--- | :--- | | 0.0 | 90 | 0.4 | | 2.5 | 50 | 0.4 | | 3.1 | 90 | 0.4 | | 4.0 | 90 | 0.4 |

  • Injection Volume: 5 μL [1]

Mass Spectrometry Conditions
  • Ionization Source: Electrospray Ionization (ESI) in positive mode [1] [2]
  • Source Parameters: [2]
    • Ion Spray Voltage: 3500 V
    • Sheath Gas Flow: 45 arbitrary units
    • Auxiliary Gas Flow: 15 arbitrary units
    • Vaporizer Temperature: 450°C
    • Ion Transfer Tube Temperature: 350°C
Optimized MRM Transitions

Table 1: MRM Transitions and Optimized MS Parameters [1] [2]

Compound Precursor Ion > Product Ion (m/z) Collision Energy (V) Fragmentor Voltage (V)
This compound 147.1 > 84.1 [1] / 130.0 [2] 10 [1] 76 [1]
L-Glutamine-¹³C₅ (IS) 154.1 > 89.1 [1] 10 [1] 78 [1]
Pyroglutamic Acid 130.0 > 84.1 [1] 10 [1] 100 [1]
Critical MS Parameter Optimization

To minimize in-source conversion of glutamine to pGlu, careful optimization of source parameters is essential:

  • Fragmentor Voltage: Systematically optimize the fragmentor voltage (test range: 10-200 V). Higher voltages significantly increase the conversion rate. Find the lowest voltage that provides adequate sensitivity. [1]
  • Source Temperatures: Lower vaporizer and ion transfer tube temperatures may reduce thermal degradation, but must be balanced with desolvation efficiency. [1]

Data Processing Workflow

For untargeted or semi-targeted analyses, the following workflow ensures proper feature detection and alignment:

G RawData Raw Data Import (mzML, vendor formats) MassDetection Mass Detection (Noise threshold application) RawData->MassDetection ChromatogramBuilding Chromatogram Building (EIC construction) MassDetection->ChromatogramBuilding FeatureResolving Feature Resolving (Peak deconvolution) ChromatogramBuilding->FeatureResolving IsotopeFilter ¹³C Isotope Filter (Remove redundant features) FeatureResolving->IsotopeFilter Alignment Feature Alignment (Join aligner across samples) IsotopeFilter->Alignment GapFilling Gap Filling (Peak finder for missing features) Alignment->GapFilling Export Export (Feature list for statistics) GapFilling->Export

Figure 1: Data processing workflow for untargeted LC-MS analysis of glutamine, based on MZmine principles. [4]

Key Processing Steps: [4]

  • Mass Detection: Apply noise threshold to identify true m/z signals in each MS scan.
  • Chromatogram Building: Construct extracted ion chromatograms (EICs) for detected masses.
  • Feature Resolving: Deconvolve co-eluting and overlapping chromatographic peaks.
  • Isotope Filtering: Remove ¹³C isotope features to reduce redundancy.
  • Feature Alignment: Align corresponding features across all samples using mass and retention time tolerances.
  • Gap Filling: Detect potentially missed features in samples where automatic peak detection failed.

Method Validation

When implementing this protocol, key validation parameters should be established:

Table 2: Key Method Validation Parameters

Parameter Target Specification Evaluation Method
Linearity R² > 0.99 Calibration curves (e.g., 1-100 μg/mL) [3]
Recovery 85-105% Spiked matrix vs pure standard comparisons [3]
Precision RSD < 15% (run-to-run) [3] Repeated analyses of QC samples
LOD/LOQ Compound-dependent Signal-to-noise ratio of 3:1 and 10:1, respectively [3]

Applications in Biological Research

The validated protocol has diverse research applications:

  • Cancer Metabolism Studies: Investigate glutamine dependence of cancer cells and therapeutic targeting of glutamine metabolism. [1]
  • Clinical Research: Measure plasma glutamine levels in clinical populations, such as leukemia patients, where decreased glutamine levels have been associated with disease. [2]
  • Nutritional Science: Evaluate the effects of nutritional interventions on glutamine levels in tissues and plasma. [5]
  • Drug Monitoring: Monitor glutamine depletion in patients treated with asparaginase therapy for leukemia. [2]

Troubleshooting Guide

Table 3: Common Issues and Solutions

Issue Possible Cause Solution
High pGlu signal Excessive in-source fragmentation Lower fragmentor voltage; optimize source temperatures [1]
Poor retention Inadequate HILIC conditions Ensure mobile phase composition; confirm column suitability
Low sensitivity Suboptimal ionization Check mobile phase additives; optimize MRM transitions
High background Incomplete sample cleanup Optimize deproteinization; consider solid-phase extraction

Conclusion

This application note provides a comprehensive protocol for the accurate quantification of this compound in biological samples using LC-MS/MS. The method specifically addresses the critical challenge of in-source conversion to pyroglutamic acid through chromatographic separation, careful MS parameter optimization, and use of isotopic internal standards. Following this detailed protocol will enable researchers to obtain reliable glutamine measurements for various biomedical research applications.

References

Troubleshooting Guide: Solubility Issues with DL-Glutamine

Author: Smolecule Technical Support Team. Date: February 2026

Q: What are the primary methods for measuring and analyzing solubility in a laboratory setting? A: The static gravimetric method is a standard technique for determining solubility. The general workflow is as follows [1]:

G Start Start Solubility Measurement A Prepare Saturated Solution Start->A B Agitate at Constant Temperature A->B C Allow to Reach Equilibrium B->C D Sample Clear Supernatant C->D E Analyze Concentration (Gravimetric/HPLC) D->E F Validate Solid Form (PXRD, DSC, TGA) E->F End Correlate Data with Models F->End

Detailed Protocol (Gravimetric Method): [1]

  • Saturation: Prepare a suspension with an excess of the solid compound (e.g., DL-glutamine) in a selected solvent within a sealed vial.
  • Equilibration: Agitate the mixture in a thermostatic water bath or shaker at a constant temperature for a sufficient time to reach solid-liquid equilibrium.
  • Separation: After the solution reaches equilibrium, allow the undissolved solid to settle. Sample the clear supernatant liquid.
  • Analysis:
    • Gravimetric: Transfer a pre-weighed amount of the clear supernatant to a pre-weighed vial. Allow the solvent to evaporate completely under a nitrogen stream or in a vacuum oven. Weigh the mass of the remaining solid to calculate the solute concentration.
    • Alternative Methods: Other analytical techniques like High-Performance Liquid Chromatography (HPLC) can also be used for precise concentration measurement.
  • Solid Form Validation: Use Powder X-ray Diffraction (PXRD) on the equilibrated solid to confirm that no polymorphic transformation or solvate formation occurred during the process. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide additional information on melting behavior and stability [1].

Q: Which solvents should I consider for solubility experiments or crystallization of glutamine derivatives? A: Solubility is highly dependent on the specific molecular structure. The table below shows the solubility of N-Acetyl-L-glutamine in various mono-solvents, which can serve as a reference. The order of solubility for this compound is [1]:

Table 1: Solubility of N-Acetyl-L-glutamine in Selected Mono-Solvents (283.15 - 323.15 K) [1]

Solvent Solubility Trend (Mole Fraction) Key Consideration
Water Highest Preferred for polar compounds
Methanol High Good for many pharmaceuticals
Ethanol Moderate Commonly used in crystallization
Acetonitrile Lowest Useful for anti-solvent crystallization

Key Factors Influencing Solubility: [1]

  • Polarity and Hydrogen Bonding: Solubility is generally higher in polar solvents like water and alcohols that can form hydrogen bonds with the solute.
  • Temperature: Solubility almost always increases with temperature.
  • Molecular Structure: Even small modifications (like acetylation of glutamine) can drastically alter solubility and stability profiles. N-Acetyl-L-glutamine, for instance, is known to have higher chemical stability than L-glutamine itself [1].

Experimental Design & Data Correlation

Q: How can I correlate and predict solubility data? A: After obtaining experimental data, you can fit it to thermodynamic models. The following workflow is commonly used to analyze and correlate solubility data [1]:

G ExpData Experimental Solubility Data Model1 Modified Apelblat Model ExpData->Model1 Model2 Wilson Model ExpData->Model2 Model3 NRTL Model ExpData->Model3 Model4 UNIQUAC Model ExpData->Model4 Correlation Correlated Solubility Curve Model1->Correlation Model2->Correlation Model3->Correlation Model4->Correlation Prediction Prediction & Process Optimization Correlation->Prediction

Commonly Used Models: [1]

  • Modified Apelblat Model: A semi-empirical equation that correlates solubility mole fraction with temperature. It is widely used for its simplicity and good accuracy.
  • Activity Coefficient Models (Wilson, NRTL, UNIQUAC): These models account for non-ideal interactions between solute and solvent molecules, providing a more fundamental thermodynamic understanding.

Safety & Handling Considerations

Q: What are the critical safety and handling guidelines for glutamine? A: While glutamine is a naturally occurring amino acid, proper laboratory handling is essential.

  • General Use: Consult internal safety guidelines. Glutamine supplements are not FDA-approved for the treatment of any specific disease but are used as supplements for certain conditions [2].
  • Side Effects: Be aware that although rare, serious side effects can include seizures, manic episodes, or liver problems (symptoms: upper right stomach pain, tiredness, dark urine, jaundice). Discontinue use and seek medical attention if these occur [2].
  • Contraindications: Glutamine should not be used by individuals with severe liver or kidney disease, or those experiencing multiple organ failure [2].
  • Storage: Store in a cool, dry place away from moisture and heat [2].

Key Takeaways for Researchers

  • Systematic Measurement is Crucial: Adhere to the gravimetric method or HPLC for accurate solubility data, and always verify the solid form post-equilibrium with PXRD to rule out phase changes [1].
  • Solvent Selection Strategy: Begin with water and alcohols (methanol, ethanol) for compounds like glutamine due to favorable hydrogen bonding, and consider solvent mixtures to fine-tune solubility and crystallization outcomes [1].
  • Leverage Thermodynamic Models: Use models like Apelblat, Wilson, and NRTL to correlate your experimental data, enabling prediction of solubility under untested conditions and supporting process optimization [1].

References

DL-glutamine analytical interference resolution

Author: Smolecule Technical Support Team. Date: February 2026

Glutamine Analysis: Troubleshooting Guide

The table below summarizes frequent issues, their potential causes, and evidence-based solutions.

Problem Possible Cause Recommended Solution Key Experimental Evidence
Instability during analysis Degradation during sample preparation or storage; instability in solution, especially at low pH or high temperature [1]. Use stable glutamine dipeptides (e.g., L-alanyl-L-glutamine) or perform pre-column derivatization (e.g., with FMOC) [1] [2]. Synthetic dipeptides are stable under heat sterilization and highly soluble, making them suitable for nutritional preparations [1].
Low analytical sensitivity Suboptimal mass spectrometric (MS) or liquid chromatographic (LC) conditions; ion suppression. Systematically optimize MS gas pressures/temperatures and LC parameters (e.g., column temperature, mobile phase) using an Analytical Quality by Design (AQbD) approach [2]. AQbD-guided optimization of five critical MS parameters (e.g., vaporizer temp, gas pressures) significantly enhanced chromatographic area for Gln-FMOC detection [2].
Poor chromatographic separation Inadequate separation of glutamine from isomers (e.g., leucine/isoleucine) or other interfering compounds. Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for polar compounds instead of traditional C18 reversed-phase [3]. A HILIC-MS/MS method achieved baseline separation of 36 underivatized amino acids, including isomeric pairs like leucine and isoleucine, in an 18-minute run [3].
Inaccurate results in cell culture/media Glutamine consumption by cells or conversion to glutamate, altering concentration. Use real-time kinetic assays to monitor glutamine utilization and its interplay with glycolysis; validate with a kinetic model [4]. Studies show cells can switch metabolic fuel from glucose to glutamine. Kinetic models help track this flux, revealing how glutamine availability affects glycolytic rates [4].

Detailed Experimental Protocols

Here are detailed methodologies for the recommended solutions cited in the troubleshooting guide.

Protocol 1: Pre-Column Derivatization of Glutamine with FMOC for LC-ESI-MS [2]

This protocol enhances the detection sensitivity and stability of glutamine for mass spectrometry.

  • Materials:
    • L-glutamine (Gln) standard
    • 9-fluorenylmethyl chloroformate (FMOC)
    • 1-Adamantanamine hydrochloride (AD) - used as an internal standard
    • Sodium carbonate and sodium bicarbonate for carbonate buffer (pH 9.0)
    • Acetonitrile (LC-MS grade)
    • Ultrapure water
  • Derivatization Procedure:
    • Prepare a carbonate buffer (pH 9.0) by dissolving 10 mg sodium carbonate in 200 mL water and adding sodium bicarbonate until pH 9.0 is reached.
    • Create a Gln stock solution (e.g., 0.4 mg/mL) in ultrapure water.
    • Prepare an FMOC solution (1.5 mg/mL) in acetonitrile.
    • Prepare an AD internal standard solution (1 mg/mL) in 50% acetonitrile.
    • In a reaction vial, combine:
      • 100 µL Gln stock solution
      • 100 µL carbonate buffer (pH 9.0)
      • 100 µL FMOC solution
    • Vortex the mixture for 30 seconds and let it react at 25°C for 40 minutes.
    • Add 50 µL of the AD internal standard solution, vortex for 30 seconds, and let it stand for another 5 minutes.
    • Centrifuge the mixture to obtain a clear supernatant for LC-MS injection.
  • LC-ESI-MS Parameters (Example):
    • Column: C18 (e.g., 4.6 x 100 mm, 5 µm)
    • Mobile Phase: A) 10 mM Ammonium Acetate; B) Acetonitrile
    • Gradient: Increase B from 50% to 80% over 4 minutes.
    • Flow Rate: 0.25 mL/min
    • Injection Volume: 0.5 µL
    • MS Detection: Negative ion mode; monitor extracted ion for Gln-FMOC (m/z 367.1)
Protocol 2: HILIC-MS/MS for Underivatized Amino Acids [3]

This method allows for the rapid and simultaneous analysis of glutamine and other amino acids without derivatization.

  • Key Materials and Instrumentation:
    • Column: Acquity BEH Amide column (2.1 × 100 mm, 1.7 µm)
    • System: HILIC coupled with tandem mass spectrometry (e.g., Xevo TQ)
    • Mobile Phase: Typically involves a gradient between an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate).
  • Method Summary:
    • Sample Preparation: Plasma samples are deproteinized, often with sulfosalicylic acid, and spiked with stable isotope-labeled internal standards for quantification.
    • Chromatography: The HILIC method is run for 18 minutes, providing excellent retention and baseline separation of polar amino acids, including the structural isomers leucine and isoleucine.
    • Detection: MS/MS detection in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

Glutamine Metabolic Pathway

Understanding glutamine metabolism is crucial for interpreting experimental results, especially in cell-based assays. The diagram below maps its core pathways.

GlutamineMetabolism Core Glutamine Metabolism Pathway Gln_Ext Extracellular Glutamine Gln_Int Intracellular Glutamine Gln_Ext->Gln_Int  Influx via ASCT2 (SLC1A5) Glu Glutamate Gln_Int->Glu  Hydrolysis by GLS Nucleotides Nucleotides Gln_Int->Nucleotides  Donates N for Biosynthesis aKG α-Ketoglutarate (α-KG) Glu->aKG  Deamination by GDH or Transaminases Glutathione Glutathione (Antioxidant) Glu->Glutathione  Precursor TCA_Cycle TCA Cycle (Energy, Biosynthesis) aKG->TCA_Cycle Lactate Lactate TCA_Cycle->Lactate  Can be converted via TCA cycle

This pathway illustrates key roles of glutamine as an energy source and biosynthetic precursor [5] [6] [4]. The diagram shows how extracellular glutamine is transported into cells and metabolized to fuel the TCA cycle and produce biomass, which is critical for interpreting consumption rates in cell culture experiments [4].

Key Insights for Researchers

  • Glutamine is Conditionally Essential: In catabolic states (e.g., critical illness, intense exercise, or rapid cell proliferation), glutamine can become conditionally essential, and its depletion can impair immune cell function [6].
  • Monitor the Glutamine-Glutamate Balance: Glutamine rapidly converts to glutamate. Your analytical method should resolve and quantify both molecules, as their ratio is metabolically significant [7] [4].
  • Consider Dipeptide Supplements: For cell culture or nutritional studies where glutamine instability is a concern, L-alanyl-L-glutamine is a stable and highly soluble dipeptide alternative that cells can efficiently hydrolyze [8] [1].

References

Troubleshooting Guide: Low Detection Sensitivity

Author: Smolecule Technical Support Team. Date: February 2026

Q: What are the primary causes of low sensitivity in glutamine detection, and how can I address them? Low sensitivity can stem from assay interference, suboptimal signal-to-noise ratios, or inefficient signal conversion. The table below summarizes common issues and solutions.

Issue Possible Cause Recommended Solution
High background noise Interfering substances in sample (e.g., other amino acids) Use a more selective assay like the Glutamine/Glutamate-Glo, which employs specific enzyme reactions [1].
Weak or unstable signal Inefficient conversion of glutamine to glutamate or instability in the detection reaction Ensure fresh reagents and optimize reaction incubation times. The bioluminescent signal in some assays is stable only after all glutamate is consumed [1].
Low accuracy in complex samples Inability of the model to handle complex, high-dimensional data from the biosensor Integrate a machine learning algorithm like Support Vector Machine (SVM) to analyze the data and improve concentration prediction [2].

Experimental Protocol: Glutamine/Glutamate-Glo Assay

For reliable and sensitive detection of glutamine, you can follow this detailed protocol adapted from a commercially available assay [1].

1. Principle This is a bioluminescent, two-step assay. First, glutamine in the sample is converted to glutamate by the enzyme glutaminase. In the second step, the newly formed glutamate is oxidized, leading to the production of NADH. The NADH then drives a luciferase reaction, generating a luminescent signal. The intensity of this light is directly proportional to the amount of glutamate (and thus glutamine) present in the sample [1].

2. Procedure

  • Step 1: Glutamine Conversion. Incalate the sample with glutaminase. This step specifically converts all glutamine to glutamate.
  • Step 2: Glutamate Detection and Signal Generation. Add a master mix containing glutamate dehydrogenase, NAD+, reductase substrate, and luciferase. This mix will initiate the reactions that result in light emission.
  • Step 3: Measurement and Analysis. Measure the luminescent signal using a luminometer. Use a standard curve prepared with known concentrations of glutamine to quantify the glutamine in your unknown samples.

3. Optimization Tips

  • Signal Stability: The luminescent signal in this assay becomes stable only after all the glutamate has been consumed. Refer to the technical manual for the recommended reading time after reaction initiation [1].
  • Sample Normalization: For cell-based experiments, normalize the detected glutamine levels to the total protein concentration in your sample to account for cell number variations [3].

Advanced Method: Machine Learning Optimization

Integrating machine learning (ML) with your biosensing platform can significantly enhance detection sensitivity and accuracy, especially for complex samples.

  • How it Works: A biosensor generates data from a sample. This data, which can be complex and non-linear, is fed into an ML model.
  • The ML Advantage: Algorithms like Support Vector Machine (SVM) are excellent at finding patterns in high-dimensional data. The model can be trained to distinguish between subtle differences in sensor responses, allowing it to predict the precise concentration of glutamine (or other analytes) with high accuracy, even in the presence of background interference [2].
  • Application Example: Researchers have successfully used a nano-biosensor combined with an SVM algorithm to accurately determine the concentration of multiple antibiotics, demonstrating the power of this approach for sensitive detection [2].

Cutting-Edge Techniques: Spectral Resolution

For in vivo research, such as neuroscience studies, magnetic resonance spectroscopy (MRS) techniques have been refined to simultaneously and clearly detect glutamine alongside other metabolites like glutamate and glutathione.

  • The Challenge: At a common 3 Tesla (3 T) magnetic field strength, the spectral peaks of glutamate and glutamine are very close and often overlap, making them hard to distinguish.
  • The Solution: A 2025 study published in Magnetic Resonance in Medicine describes a novel method using NAA-aspartyl editing combined with echo-time (TE) optimization.
  • Key Innovation: By using a specific TE of 85 ms, the interference from the dominant glutamate signal is minimized, allowing for clear separation and quantification of the glutamine peak. This provides a powerful tool for monitoring glutamine metabolism in the living brain [4].

Technical Workflow & Signaling Pathway Visualization

To help visualize the core biochemical pathway and the general workflow for a sensitive detection experiment, the following diagrams, created with Graphviz, outline the key relationships and steps.

Glutamine Metabolism & Detection Pathway Glucose Glucose Glutamate Glutamate Glucose->Glutamate Metabolism Glutamine Glutamine Glutamine->Glutamate Glutaminase Glutamate->Glutamine Glutamine Synthetase Glutathione Glutathione Glutamate->Glutathione Precursor TCA_Cycle TCA Cycle (Acetyl-CoA) Glutamate->TCA_Cycle  Anaplerosis

Optimized Glutamine Detection Workflow Sample_Prep Sample Preparation (Cell Culture or Tissue) Assay_Protocol Assay Application (e.g., Glutamine/Glutamate-Glo) Sample_Prep->Assay_Protocol Data_Acquisition Signal Acquisition (Luminescence/Spectra) Assay_Protocol->Data_Acquisition ML_Analysis Machine Learning Analysis & Quantification Data_Acquisition->ML_Analysis

Summary and Key Takeaways

To optimize your DL-glutamine detection sensitivity, focus on:

  • Method Selection: Choose a highly specific, bioluminescent-based assay to minimize background noise [1].
  • Data Analysis: Integrate machine learning models like SVM to handle complex data and improve predictive accuracy [2].
  • Technique Refinement: For in vivo studies, leverage advanced MRS editing techniques with optimized parameters to resolve overlapping metabolite signals [4].

References

improving DL-glutamine chromatographic resolution

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Q1: What are the most common causes of poor glutamine resolution? Poor resolution, particularly between glutamine and glutamate, is frequently due to:

  • On-column degradation: Glutamine can decompose to glutamate and pyrrolidone carboxylic acid during sample preparation or analysis, especially under certain derivatization or chromatographic conditions [1].
  • Suboptimal mobile phase or column selection: The choice of column chemistry, buffer pH, and organic solvent composition is critical for separating these structurally similar amino acids.

Q2: How can I prevent glutamine from converting to glutamate during analysis?

  • Use a suitable internal standard: A highly effective strategy is to use D-glutamine as an internal standard. Since this non-physiological enantiomer behaves identically to L-glutamine during the decomposition process, it allows for accurate quantification by accounting for the conversion [1].
  • Optimize derivatization conditions: If you are derivatizing your samples, carefully control the reaction time, temperature, and pH to minimize degradation [2].

Q3: What is a systematic approach to optimizing my LC-MS method for glutamine? Employing an Analytical Quality by Design (AQbD) approach is recommended. This involves using Design of Experiments (DoE) to efficiently optimize multiple mass spectrometric and liquid chromatographic parameters simultaneously, rather than one variable at a time [2].

Troubleshooting Guide: Improving Resolution

The following table outlines common issues and verified solutions based on published research.

Issue Possible Cause Suggested Solution Key References
Co-elution of Glutamine and Glutamate Inadequate separation on column; on-column decomposition. Use a HILIC column for polar metabolites. Employ a chiral column (e.g., Chirasil-Val) for D/L separation. Use D-glutamine as an internal standard. [3] [1] [4]
Poor Peak Shape or Signal Suboptimal mass spectrometry parameters. Use Central Composite Design (CCD) to optimize: Sheath/Auxiliary/Sweep Gas pressures, Vaporizer and Ion Transfer Tube temperatures. [2]
Low Sensitivity for Trace Analysis Inefficient ionization or chromatographic broadening. Use pre-column FMOC derivatization to enhance MS detection sensitivity. Optimize mobile phase composition and column temperature via DoE. [2]

Detailed Experimental Protocols

Here are step-by-step methods for two effective approaches to analyzing glutamine.

Protocol 1: FMOC Derivatization for Sensitive UHPLC-ESI-MS Detection

This protocol, adapted from a Scientific Reports paper, is designed for high-sensitivity quantification, ideal for small tissue samples like brain biopsies [2].

Workflow Overview:

A Prepare Glutamine Stock Solution B Prepare FMOC Reagent A->B C Mix with Carbonate Buffer (pH 9.0) B->C D Vortex & Incubate (40 min, 25°C) C->D E Add Internal Standard (AD) D->E F Vortex, Centrifuge, & Collect Supernatant E->F G UHPLC-ESI-MS Analysis F->G

Materials & Steps:

  • Materials: L-Glutamine (Gln), 9-fluorenylmethyl chloroformate (FMOC), 1-Adamantanamine hydrochloride (AD, internal standard), sodium carbonate/bicarbonate, LC-MS grade acetonitrile, ammonium acetate [2].
  • Step 1: Derivatization.
    • Prepare a carbonate-bicarbonate buffer at pH 9.0.
    • Combine 100 µL of glutamine stock solution, 100 µL of pH 9.0 buffer, and 100 µL of FMOC solution (1.5 mg/mL in acetonitrile).
    • Vortex the mixture for 30 seconds and incubate at 25°C for 40 minutes.
  • Step 2: Termination.
    • Add 50 µL of AD solution (1 mg/mL in 50% acetonitrile) to the mixture.
    • Vortex for 30 seconds, let it stand for 5 minutes, and then centrifuge to obtain a clear supernatant for injection [2].
  • Recommended UHPLC-MS Parameters:
    • Column: C18 (e.g., 4.6 x 100 mm, 5 µm).
    • Mobile Phase: A) 10 mM ammonium acetate; B) LC-MS grade acetonitrile.
    • Gradient: 50% B to 80% B over 4 min, then back to 50% B.
    • Flow Rate: 0.25 mL/min.
    • MS: Negative ionization mode; monitor m/z 367.1 for Gln-FMOC [2].
Protocol 2: Direct HILIC-MS/MS for Polar Metabolites

This method is suitable for rapid, direct analysis of glutamine without derivatization, useful for cell culture studies [3].

Workflow Overview:

A Prepare Sample (Protein Precipitation) B Inject onto HILIC Column A->B C Run Isocratic Elution B->C D MS/MS Detection C->D E Data Analysis D->E

Materials & Steps:

  • Materials: L-Glutamine, lactate, pyruvate, acetic acid, ammonium acetate, acetonitrile [3].
  • Sample Preparation: Deproteinize your cell supernatant or biological fluid using a method like acetonitrile precipitation.
  • Recommended HPLC-MS/MS Parameters:
    • Column: HILIC (e.g., 4.6 x 100 mm, 3.5 µm).
    • Mobile Phase: 0.05 M ammonium acetate buffer (pH 3.0) : Acetonitrile (40:60, v/v).
    • Elution: Isocratic.
    • Run Time: 3.5 minutes.
    • MS: Tandem mass spectrometry (MS/MS) in positive or multiple reaction monitoring (MRM) mode for high selectivity [3].

Advanced Strategy: AQbD & DoE for Method Optimization

For a robust and optimized method, consider moving beyond one-variable-at-a-time testing.

Concept: Analytical Quality by Design (AQbD) treats method development as a systematic process where critical parameters are identified and optimized to create a "design space" that ensures consistent performance [2].

Implementation with Central Composite Design (CCD):

  • Step 1: Identify Variables. Select critical factors (e.g., SGP, AGP, VT, ITT, column temperature, %B) [2].
  • Step 2: Create a DoE Matrix. Software like Design-Expert generates a set of experimental runs that efficiently tests combinations of these factors.
  • Step 3: Analyze and Model. The software builds a second-order polynomial equation that predicts how these factors and their interactions affect your response (e.g., chromatogram area). This allows you to identify optimal conditions that may not be obvious [2].

This approach was successfully used to significantly enhance the analytical sensitivity for glutamine detection in complex brain tissue samples [2].

References

DL-glutamine enantiomer cross-contamination

Author: Smolecule Technical Support Team. Date: February 2026

Why Chiral Analysis of Glutamine Matters

In biological systems, L-amino acids are dominant. However, the presence or altered ratio of D-amino acids can be a significant indicator of pathological states.

  • Cancer Biomarker: Research indicates that the determination of D-glutamine may help in identifying patients with early gastric cancer [1] [2]. Many cancer cells are "glutamine addicted," and understanding the enantiomeric composition is crucial for studying tumor metabolism [3].
  • Neurological Research: While other D-amino acids like D-serine are more extensively studied in the brain, the chirality of amino acids is a fundamental principle that applies to glutamine as well, impacting receptor interactions and signaling [2].

Methodologies for Enantioseparation

Here are detailed protocols for separating and quantifying glutamine enantiomers, based on established liquid chromatography-mass spectrometry (LC-MS) techniques.

1. LC-MS/MS with Chiral Stationary Phase

This method, adapted from a study analyzing chiral amino acids, provides a robust framework [4].

  • Goal: Simultaneous identification and quantification of chiral amino acids, including DL-glutamine.
  • Sample Preparation:
    • Use commercially available standards of D-glutamine and L-glutamine.
    • Prepare solutions using phosphate buffer (pH 7.50) or methanol, depending on the derivatization requirement [4] [1].
  • Instrumentation:
    • LC System: Liquid chromatograph with a chiral stationary phase column. The specific column for glutamine was not detailed, but columns like Chiralpak AD-H have been successfully used for acetyl-glutamine enantiomers [5].
    • MS System: Triple quadrupole mass spectrometer.
  • Chromatographic Conditions:
    • Mobile Phase: Optimized gradient of acetonitrile and water, often with modifiers like formic acid (FA) or trifluoroacetic acid (TFA) [4] [6].
    • Flow Rate: 0.2 - 0.6 mL/min [4] [5].
    • Detection: Operated in Multiple Reaction Monitoring (MRM) mode for high sensitivity. The MS/MS parameters (precursor ion > product ion) must be optimized for glutamine [4].
  • Key Steps:
    • Optimize the MRM transitions and collision energy for glutamine.
    • Adjust the mobile phase composition to achieve baseline separation of the D and L enantiomers, as the ratio of organic solvent can significantly impact resolution [6].

2. HPLC-MS for Acetyl-Glutamine Enantiomers

This method directly addresses a glutamine derivative, providing a validated approach [5].

  • Goal: Separation and determination of acetyl-L-glutamine and acetyl-D-glutamine in rat plasma.
  • Sample Preparation:
    • Protein Precipitation: Use acetonitrile (containing 5% ammonium hydroxide) to precipitate proteins from plasma samples.
    • Reconstitution: Evaporate the supernatant and reconstitute the residue in methanol.
  • Instrumentation:
    • HPLC System: Coupled with a mass spectrometer.
    • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).
  • Chromatographic Conditions:
    • Mobile Phase: n-Hexane (with 0.1% acetic acid) and ethanol in a 75:25 (v/v) ratio.
    • Flow Rate: 0.6 mL/min.
    • Detection: Negative ion mode with an ESI source; monitoring [M-H]⁻ ions.
  • Key Steps:
    • Ensure the column temperature is maintained at 30°C.
    • Validate the method for linearity, precision, and accuracy as per FDA bioanalytical guidelines [5].

Troubleshooting Common Issues

Here are common challenges and solutions presented in an FAQ format.

Issue Possible Cause Solution
Incomplete Separation Suboptimal mobile phase composition or column condition. Adjust the ratio of organic solvent in the mobile phase [6]. Ensure the chiral column is not degraded.
Low Sensitivity Suboptimal MS parameters or ion suppression. Re-optimize MRM transitions and collision energy for glutamine specifically [4]. Improve sample clean-up.
Cross-Signal Contribution Signal interference from one enantiomer in the MRM channel of the other [7]. Perform cross-signal contribution tests by injecting pure standards of each enantiomer individually to check for interference.
Poor Recovery from Plasma Inefficient protein precipitation or compound loss. Use acetonitrile with a basic modifier (e.g., ammonium hydroxide) for more efficient protein precipitation and recovery [5].

The Glutamine Pathway in Cancer & Immunity

The following diagram illustrates why studying glutamine is critical in cancer research, showing the metabolic "tug-of-war" between cancer and immune cells.

glutamine_pathway Glutamine Metabolic Competition in Tumor Microenvironment cluster_cancer Cancer Cell cluster_immune Immune Cell (e.g., T cell) Glutamine Glutamine SLC1A5 SLC1A5 (ASCT2) Glutamine->SLC1A5 Uptake GLS Glutaminase (GLS) Glutamine->GLS Metabolism ImmuneAct Immune Activation & Function Glutamine->ImmuneAct Limited Uptake SLC1A5->Glutamine Intracellular Glutamate1 Glutamate GLS->Glutamate1 CancerProlif Proliferation & Survival Glutamate1->CancerProlif Biosynthesis Energy Glutamate1->ImmuneAct Supports Glutamate2 Glutamate

This metabolic competition makes glutamine a promising therapeutic target. For instance, inhibiting the transporter SLC1A5 or the enzyme GLS can suppress cancer growth and may enhance anti-tumor immunity [3].

Key Takeaways for Your Support Center

  • Focus on Clinical Relevance: Frame your support content around the growing importance of D-glutamine as a biomarker in cancer and other diseases [1] [2].
  • Highlight Technical Robustness: Emphasize solutions for achieving baseline separation and avoiding cross-contamination, which are primary concerns for researchers [7] [6] [5].
  • Address Sensitivity Challenges: Provide clear guidance on optimizing MS parameters and sample preparation to detect low levels of D-enantiomers in complex biological matrices [4] [5].

References

Strategies to Mitigate Matrix Effects

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key parameters you can adjust to minimize matrix effects during LC-MS/MS analysis of glutamine.

Category Parameter Objective Example / Consideration
Chromatography Stationary Phase [1] [2] Improve separation of glutamine from matrix interferents. Use HILIC (e.g., ChromCore HILIC-Amide) or chiral columns (e.g., Chiralpak AD-H).
Chromatography Mobile Phase & Gradient [1] Optimize retention and peak shape. Use water and acetonitrile with modifiers (e.g., 0.1% formic acid); fine-tune gradient.
Sample Prep Derivatization [3] Improve detection specificity and sensitivity. Use FMOC derivatization for clearer separation from the sample matrix.
Sample Prep Internal Standard [1] Correct for losses and signal suppression/enhancement. Use a stable isotope-labeled standard (e.g., L-Glutamine-13C5).
Sample Prep Sample Clean-up [4] Remove interfering compounds (e.g., salts). Use solid-phase extraction (SPE) to remove salts like phosphate.
MS Instrument Source Conditions [3] Fine-tune for maximum glutamine signal. Optimize gas pressures (sheath, auxiliary, sweep) and temperatures (vaporizer, ion transfer tube).

Detailed Experimental Protocols

Here are detailed methodologies for key optimization strategies.

FMOC Derivatization of Gln for LC-ESI-MS

This protocol is adapted from an open-access study that used this derivatization to enhance the detection of glutamine in complex brain tissue samples [3].

  • Step 1 - Reagent Preparation: Prepare a 0.4 mg/mL solution of glutamine in ultrapure water. Dissolve 1.5 mg of FMOC in 1 mL of acetonitrile. Dissolve 1 mg of the internal standard (e.g., 1-Adamantanamine hydrochloride, AD) in 1 mL of 50% acetonitrile. Prepare a carbonate buffer at pH 9.0.
  • Step 2 - Derivatization Reaction: Combine 100 µL of the Gln stock solution, 100 µL of the carbonate buffer (pH 9.0), and 100 µL of the FMOC solution. Vortex the mixture for 30 seconds and let it react at 25°C for 40 minutes.
  • Step 3 - Reaction Termination: Add 50 µL of the internal standard (AD) solution to the mixture. Vortex for another 30 seconds, let it stand for 5 minutes, and then centrifuge to obtain a clear supernatant for LC-MS analysis [3].
LC-MS/MS Analysis with HILIC Separation

This method, used for the direct analysis of glutamine in leukemia research, provides excellent separation of polar compounds [1].

  • Column: ChromCore HILIC-Amide (3µm, 2.1x100mm).
  • Mobile Phase: (A) 0.1% formic acid in water; (B) 0.1% formic acid in acetonitrile.
  • Gradient Program:
    • 0 min: 90% B
    • 2.5 min: 50% B
    • 3.1 min: 90% B
    • 4.0 min: 90% B (re-equilibration)
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40°C.
  • Mass Spectrometer:
    • Ionization: ESI-positive mode.
    • Ion Spray Voltage: 3500 V.
    • Source Temperatures: Vaporizer at 450°C, Ion transfer tube at 350°C.
    • Gas Settings: Sheath gas at 45 arb, auxiliary gas at 15 arb, sweep gas at 5 arb [1].
Optimization of MS Source Parameters Using DoE

For a systematic approach, use Design of Experiments (DoE) rather than testing one variable at a time [3].

  • Identify Critical Parameters: Key variables often include sheath gas pressure, auxiliary gas pressure, sweep gas pressure, vaporizer temperature (VT), and ion transfer tube temperature (ITT).
  • Define Ranges: Set minimum and maximum values for each parameter based on instrument limits.
  • Generate & Run Experiment Matrix: Use statistical software (e.g., Design-Expert) to create a series of experimental runs (e.g., a Central Composite Design of 50 runs).
  • Analyze Results: The software will generate a second-order polynomial equation to predict the optimal combination of parameters that maximizes the glutamine chromatogram area [3].

Troubleshooting Workflow Diagram

The diagram below outlines a logical workflow for diagnosing and resolving matrix effects in your analysis.

start Start: Suspected Matrix Effects peak Poor Chromatographic Peak? start->peak ms Low MS Signal? peak->ms Signal suppression prep Review Sample Preparation peak->prep Peak shape/shift source MS Source Optimization ms->source is Implement Internal Standard prep->is chrom Chromatographic Optimization eval Evaluate Results chrom->eval source->eval is->chrom

Key Considerations for Your Experiments

  • Systematic Optimization is Crucial: As demonstrated in the research, using an Analytical Quality by Design (AQbD) approach with Central Composite Design (CCD) is highly effective for understanding complex interactions between multiple MS parameters and achieving maximum sensitivity [3].
  • Concentration Matters: Be aware that matrix effects can be concentration-dependent. They are often more pronounced at lower analyte concentrations and may diminish or change in nature at higher concentrations [4].
  • Validation is Key: After implementing these strategies, always validate your method. This includes assessing the recovery of your internal standard, running calibration curves in the presence of matrix, and ensuring precision and accuracy meet your project requirements.

References

Troubleshooting Common Issues with DL-Glutamine Processes

Author: Smolecule Technical Support Team. Date: February 2026

The tables below address common challenges in working with DL-glutamine, helping to improve the reliability and reproducibility of your experiments.

Table 1: Addressing Product Quality and Stability

Problem Area Specific Issue & Potential Symptoms Recommended Corrective Actions & Prevention

| Bioavailability & Stability [1] | • Low product efficacy. • Inconsistent results between batches. • Degradation during storage or process. | • Use encapsulation technologies (microencapsulation, liposomal delivery) [1]. • Employ glutamine dipeptides (e.g., L-alanyl-L-glutamine) for superior stability, especially at low pH [2]. | | Purity & Raw Material Variability [1] [3] | • High impurity levels. • Unwanted side reactions. • Impact on cell viability or product quality. | • Source materials from suppliers providing Certificates of Analysis (CoA). • Implement advanced purification and synthesis tech (bio-fermentation, enzymatic synthesis) for higher purity [3]. • Establish incoming raw material quality control (QC) specifications. | | Process Formulation [1] | • Low solubility. • Inconsistent performance in functional foods/supplements. | • Investigate co-solvents or formulation aids. • Re-evaluate concentration and compatibility with other ingredients. |

Table 2: Managing Process and Control Challenges

Problem Area Specific Issue & Potential Symptoms Recommended Corrective Actions & Prevention

| Cell Culture Variability [4] | • High variation in viable cell density at production scale. • Unpredictable process outcomes. | • Develop a robust seed train design using uncertainty-based simulation and multi-objective optimization [4]. • Define strict passaging criteria (e.g., based on viable cell density thresholds and time windows) [4]. | | Regulatory Compliance & QC [1] | • FDA or other regulatory agency citations. • Consumer complaints about label claims. | • Adhere to cGMP and FDA/Dietary Supplement Health and Education Act (DSHEA) guidelines [1]. • Ensure all health claims are substantiated by evidence. • Maintain rigorous documentation and testing protocols. |

Experimental Protocol: Evaluating Robustness of Glutamine Supplementation

This detailed protocol is based on a study that investigated the efficacy of the more stable L-alanyl-L-glutamine (AG) dipeptide, providing a methodology you can adapt for robustness testing [2].

1. Objective: To evaluate the impact of a glutamine source on performance (time to exhaustion) and physiological markers under a controlled dehydration stress.

2. Materials:

  • Subjects: Human volunteers (e.g., 10 males).
  • Supplement: L-alanyl-L-glutamine (commercially available as Sustamine). Prepare doses of 0.05 g·kg⁻¹ and 0.2 g·kg⁻¹ body mass per liter of fluid [2].
  • Control: Water.
  • Equipment: Cycle ergometer, treadmill, centrifuge, blood analysis equipment.
  • Assays: For plasma glutamine, sodium, potassium, aldosterone, arginine vasopressin (AVP), and other relevant markers [2].

3. Methodology:

  • Baseline Testing: Conduct a maximal exercise test (VO₂ max) on a cycle ergometer to establish individual workloads [2].
  • Dehydration Protocol: Subjects dehydrate to -2.5% of baseline body mass via exercise in a heated environment [2].
  • Rehydration & Supplementation: In randomly ordered trials, subjects rehydrate to -1.5% body mass by consuming:
    • Trial 1 (Control): Water only.
    • Trial 2 (Low Dose): AG at 0.05 g·kg⁻¹.
    • Trial 3 (High Dose): AG at 0.2 g·kg⁻¹ [2].
  • Exercise Test: 45 minutes after rehydration, subjects perform a cycle ergometer exercise at 75% of their VO₂ max until exhaustion. Time to exhaustion is the key performance metric [2].
  • Sample Collection: Collect blood samples at multiple time points: at baseline, after dehydration (DHY), after rehydration (RHY), immediately post-exercise (IP), and at 24 hours post-exercise (24P) [2].
  • Data Analysis: Use a repeated measures analysis of variance (ANOVA) to evaluate statistical differences in performance times and biochemical markers between the trials [2].

Process Optimization Workflow

The following diagram illustrates a modern, model-based approach to creating a robust bioprocess, which can be directly applied to optimizing a this compound fed-batch strategy or a cell culture seed train.

cluster_legend Key Stages Start Start: Process Development Goal Step1 Define Objectives & Constraints Start->Step1 Step2 Develop & Validate Scale-Down Model Step1->Step2 Step3 Uncertainty-Based Simulation Step2->Step3 Step4 Multi-Objective Bayesian Optimization Step3->Step4 Step5 Identify Robust Operating Space Step4->Step5 Step5->Step3  Refine Model End Verified Robust Process Step5->End Legend1 Initial Step Legend2 Core Workflow Legend3 Critical Analysis Legend4 Final Output

Diagram 1: Model-Based Workflow for Robust Bioprocess Optimization. This workflow, adapted from biopharmaceutical seed train design, uses Bayesian optimization to find process parameters that are resilient to variability [4].

Frequently Asked Questions (FAQs)

Q1: Why should I consider using L-alanyl-L-glutamine dipeptide instead of pure this compound in my formulations? L-alanyl-L-glutamine is a more stable derivative, particularly at low pH (a common scenario in sports drinks and during intense exercise with lactic acid buildup). This enhanced stability prevents degradation and ensures consistent efficacy, making your process more robust [2].

Q2: What are the key technological advancements improving this compound applications? The field is moving towards encapsulation technologies (microencapsulation, liposomal delivery) to enhance bioavailability and stability [1]. Furthermore, green chemistry principles and advanced biotechnological fermentation techniques are being adopted to improve product purity and sustainability [3].

Q3: How can I design a cell culture process that is robust to variations in glutamine metabolism? Empirical methods are often not enough. A model-based approach using multi-objective Bayesian optimization is highly effective. This involves creating a simulation model of your process (e.g., seed train) and using optimization algorithms to find operating parameters that minimize the impact of natural cell growth variability, ensuring consistent viable cell densities at production scale [4].

References

DL-Glutamine Synthesis Troubleshooting Guide

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines a common chemoenzymatic synthesis strategy and related potential issues. This method is noted for its high theoretical yield and use of cheaper starting materials [1].

Synthesis Strategy & Step Potential Yield/Rate Issues Possible Causes & Troubleshooting Tips

| 1. Chemical Synthesis of DL-Glutamine [1] | Low overall yield of this compound intermediate. | Cause: Inefficient reaction conditions or impure raw materials. Tip: Ensure the use of high-purity DL-glutamic acid and optimize the four-step chemical reaction series. | | 2. Biological Resolution with DmpA [1] | Low final yield and purity of D-glutamine. | Cause 1: Sub-optimal enzymatic activity. Tip: Conduct the resolution at pH 8.0 and 30°C for ideal enzyme function [1].

Cause 2: Incomplete hydrolysis of L-glutamine. Tip: Add 0.1% (v/v) Triton X-100 and 1 mM Mn²⁺ to the reaction mixture to enhance enzyme efficiency and stability [1]. | | General Process | Difficulty in separating D-glutamine from the reaction mixture. | Cause: Inefficient product recovery. Tip: Use isoelectric point precipitation for final purification; this method can achieve up to 70% of the theoretical yield [1]. |

Detailed Experimental Protocol for Biological Resolution

This protocol is based on a 2020 study that used recombinant E. coli cells expressing L-aminopeptidase D-Ala-esterase/amidase (DmpA) to resolve racemic this compound [1]. You can use this detailed methodology to benchmark your own process or identify potential missteps.

  • Objective: To selectively hydrolyze L-glutamine in a racemic this compound mixture, leaving behind purified D-glutamine.
  • Materials:
    • Substrate: Chemically synthesized this compound.
    • Biocatalyst: Recombinant E. coli whole-cell system expressing DmpA.
    • Key Reagents: Triton X-100, MnCl₂ or MnSO₄.
  • Procedure:
    • Preparation: Synthesize your this compound substrate or obtain a high-purity racemic mixture.
    • Reaction Setup: Prepare the reaction mixture containing the this compound substrate and the E. coli whole-cell biocatalyst in a suitable buffer.
    • Condition Optimization:
      • Adjust the reaction mixture to pH 8.0.
      • Maintain a temperature of 30°C.
      • Add Triton X-100 to a final concentration of 0.1% (v/v).
      • Add Mn²⁺ (e.g., from MnCl₂) to a final concentration of 1 mM.
    • Incubation: Allow the reaction to proceed with mixing for the determined time.
    • Product Recovery: Separate the D-glutamine from L-glutamic acid and other components using isoelectric point precipitation.
  • Expected Outcome: This optimized process can achieve a yield of purified D-glutamine corresponding to 70% of the theoretical maximum [1].

Workflow Diagram of the Synthesis Process

The diagram below outlines the logical sequence of the chemoenzymatic synthesis strategy, from starting material to final product.

G Start Start: DL-Glutamic Acid ChemSynth Chemical Synthesis Start->ChemSynth RacemicMix Racemic Mixture: This compound ChemSynth->RacemicMix BioResolution Biological Resolution (DmpA Enzyme) RacemicMix->BioResolution Separation Separation & Purification (Isoelectric Precipitation) BioResolution->Separation FinalProduct Final Product: D-Glutamine Separation->FinalProduct

Key Optimization Parameters for Yield Improvement

If you are experiencing low yields, focusing on the following four parameters during the biological resolution step is critical, as they were identified as key optimization targets in the cited research [1].

Optimization Parameter Optimal Condition Impact on Yield
pH 8.0 Maximizes DmpA enzyme activity and specificity for L-glutamine.
Temperature 30 °C Provides the ideal balance for high enzyme activity and stability.
Detergent 0.1% (v/v) Triton X-100 Enhances enzyme stability and interaction with the substrate.
Cofactor 1 mM Mn²⁺ Serves as a crucial cofactor to significantly boost enzymatic activity.

Recommended Next Steps

Due to the limited publicly available data on specific synthesis failures, I suggest you:

  • Consult Patent Literature: The patent "US5032675A" for the production of glutamine derivatives may contain protected, detailed synthesis methods that could provide further insights [2].
  • Scale-Down Testing: If you have a synthesis protocol, systematically test the effect of each optimization parameter listed above in small-scale experiments to identify the main factor limiting your yield.

References

Troubleshooting Guide: Glutamine Calibration Curve Problems

Author: Smolecule Technical Support Team. Date: February 2026

A properly constructed calibration curve is fundamental for accurate glutamine quantification. Deviations can lead to significant errors in your final results. The following table outlines common symptoms, their potential causes, and recommended solutions.

Symptom Possible Cause Solution
Non-linear or S-shaped standard curve Standard concentrations too high, exceeding detection range [1] Ensure standard concentrations are within the kit's linear range (e.g., 5 μmol/L to 0.5 mmol/L); prepare a dilution series of the standard [1].
Low color development in all samples Glutamine concentration in samples is below the detection limit [1] Concentrate your samples or reduce the dilution factor. The lowest quantification limit for some kits is 5 μmol/L [1].
No color change in samples Presence of interfering reducing agents in the sample buffer [1] Avoid using samples containing reducing agents like DTT or β-mercaptoethanol. If necessary, dialyze samples to remove these agents [1].
High background in negative controls Contamination of reagents or non-specific reactions Use the kit's equation: Glutamine (mmol/l) = (Glutaminase (+)) - (Glutaminase (-)) to correct for background by subtracting values from the glutaminase-omitted control [1].
Inconsistent replicate readings Improper handling of light-sensitive WST working solution [1] Prepare the working solution immediately before use and protect it from light throughout the procedure [1].

Glutamine Quantification Experimental Protocols

Here are two common methods for glutamine measurement: a commercial kit-based assay and a traditional spectrophotometric activity assay for Glutamine Synthetase (GS).

Protocol 1: Glutamine Assay Using a Commercial WST Kit

This protocol is designed for quantifying glutamine in cell culture media or cell lysates using a 96-well microplate format [1].

  • Sample Preparation:
    • Culture Medium: Collect supernatant and centrifuge to remove any cells. You may need to dilute the medium if the glutamine concentration is expected to be high [1].
    • Intracellular Glutamine: Wash cells with cold PBS, lyse using the provided lysis buffer, and centrifuge to collect the supernatant [1].
  • Standard Curve Preparation: Reconstitute the provided Glutamine Standard and prepare a dilution series as per the kit instructions to generate your standard curve [1].
  • Assay Procedure:
    • For each sample, you will need to set up two reactions: one with Glutaminase solution and one without [1].
    • Add your samples and standards to the wells.
    • Add the Working Solution (prepared fresh and protected from light) to all wells [1].
    • Incubate at 37°C for the specified time to allow color development.
    • Measure the absorbance of the formed formazan dye using a microplate reader [1].
  • Calculation:
    • Generate a standard curve from your glutamine standards.
    • Calculate the glutamine concentration in your samples using the formula: Glutamine (mmol/L) = Concentration (with Glutaminase) - Concentration (without Glutaminase) [1].
Protocol 2: Spectrophotometric Glutamine Synthetase (GS) Activity Assay

This method measures GS activity by a coupled reaction that produces a colored complex, measurable at 560 nm [2].

  • Cell Lysis: Harvest and wash cells. Lyse cells in imidazole-HCl buffer (pH 6.8) using sonication and freeze-thaw cycles [2].
  • Reaction Setup:
    • Prepare an assay buffer containing imidazole, L-glutamine, hydroxylamine, sodium arsenate, MnCl₂, and ADP [2].
    • Mix the cell lysate supernatant with an equal volume of assay buffer.
    • Incubate at 37°C for 2-6 hours (the incubation time may need optimization for different cell lines) [2].
  • Stop and Develop Color:
    • Stop the reaction by adding a Ferric Chloride Stop Buffer (FeCl₃, HCl, Trichloroacetic acid). A brown color indicates product formation [2].
    • Centrifuge to remove precipitates.
  • Measurement and Analysis:
    • Measure the absorbance of the supernatant at 560 nm.
    • Use a standard curve of γ-glutamylhydroxamate to calculate the amount of product formed.
    • Express GS activity as nmol of γ-glutamylhydroxamate produced per minute per gram of protein [2].

Visualizing Glutamine Metabolism and Assay Workflow

To better understand the context of your experiments, the following diagrams illustrate key metabolic pathways and the logical workflow for troubleshooting.

Glutamine Metabolism in Proliferating Cells

This diagram shows how glutamine is utilized in cancer or rapidly dividing cells, fueling various biosynthetic and energetic pathways [3].

GlutamineMetabolism GlnIn Extracellular Glutamine ASCT2 ASCT2/SLC1A5 Transporter GlnIn->ASCT2 mTOR mTORC1 Signaling ASCT2->mTOR Promotes Intracellular Gln Intracellular Gln ASCT2->Intracellular Gln GLS Glutaminase (GLS) Glu Glutamate GLS->Glu GDH GDH or Transaminases Glu->GDH GSH Glutathione (GSH) Glu->GSH Precursor AKG α-Ketoglutarate (α-KG) GDH->AKG TCA TCA Cycle AKG->TCA Anaplerosis Nucleotides Nucleotide & Hexosamine Synthesis Intracellular Gln->GLS Intracellular Gln->Nucleotides Donates N

Glutamine Assay Troubleshooting Logic

This flowchart outlines a systematic approach to diagnosing and resolving common calibration curve issues.

TroubleshootingFlow Start Calibration Curve Problem Q1 Is the curve shape non-linear or S-shaped? Start->Q1 Q2 Is there low or no color development? Q1->Q2 No A1 Dilute standards to ensure concentration is within linear range. Q1->A1 Yes Q3 Is background signal in controls too high? Q2->Q3 Color is normal A2 Concentrate sample or reduce dilution factor. Q2->A2 Low color A3 Check for reducing agents. Dialyze sample if necessary. Q2->A3 No color A4 Use correct formula: [Gln] = (With Glutaminase) - (Without) Q3->A4 Yes End Problem Resolved Q3->End No A1->End A2->End A3->End A4->End

Key Takeaways for Reliable Results

To ensure the success of your glutamine assays, please keep these critical points in mind:

  • Know Your Kit's Limits: Always confirm the linear range and detection limit of your assay kit. The WST-based kit, for example, has a lower quantification limit of 5 μmol/L [1].
  • Account for Background: The specific calculation Glutamine (mmol/l) = (Glutaminase (+)) - (Glutaminase (-)) is crucial. It corrects for background signals from other substances in your sample, which is essential for accuracy [1].
  • Avoid Interfering Agents: Be vigilant about sample composition. Reducing agents are a common culprit for failed assays, as they interfere with the WST dye [1].
  • Handle Reagents Properly: The WST working solution is light-sensitive and unstable. Prepare it immediately before use and keep it protected from light [1].

References

L-Glutamine Biological Activities and Experimental Evidence

Author: Smolecule Technical Support Team. Date: February 2026

L-glutamine is the predominant form used in research and medicine. Its activities are well-documented across various fields, supported by numerous experimental models.

The table below summarizes key experimental findings on L-glutamine's biological performance.

Application Area Experimental Model Key Findings on L-Glutamine Efficacy Experimental Protocol Overview
Osteoarthritis Management Rat ACLT+MMx surgery model; human clinical trial [1] Reduced cartilage degradation markers, improved histology scores; comparable efficacy to glucosamine sulfate & celecoxib [1] In vivo: 8-week oral gavage (250 mg/kg/d) in rats. Human trial: 12-week oral supplementation [1]
Post-Exercise Recovery Rat exhaustive treadmill running model [2] Lower creatine kinase (CK-MM), higher RBC/platelet counts, reduced tissue injury vs. prevention or control groups [2] In vivo: Single 1 g/kg dose post-exercise; blood/tissue analysis at 12h, 24h [2]
Intestinal Permeability Human clinical trials (meta-analysis) [3] Doses >30 g/day for <2 weeks significantly reduced gut permeability [3] Systematic review of RCTs; gut permeability measured via lactulose/mannitol ratio or 51Cr-EDTA [3]
Cell Culture & Metabolism Various mammalian cell lines (e.g., U2OS, HCT116) [4] [5] Essential nutrient; metabolic shifts in culture affect experimental reproducibility; key role in mTORC1 signaling [4] [5] In vitro: Media formulation with 2-6 mM L-glutamine; monitoring extracellular/intracellular metabolites [5]

L-Glutamine's Central Metabolic Pathways

L-glutamine serves as a critical resource for core metabolic processes, especially in rapidly dividing and immune cells. Its metabolism connects to energy production and biosynthesis.

The following diagram illustrates the two major pathways that process L-glutamine in the cell, which are foundational to its biological activity.

GlutamineMetabolism Key Metabolic Pathways for L-Glutamine L_Glutamine L_Glutamine GLS Glutaminase (GLS) L_Glutamine->GLS Nucleotides Purines, Pyrimidines L_Glutamine->Nucleotides Nitrogen Donor Glutathione Antioxidants (e.g., Glutathione) L_Glutamine->Glutathione Precursor Amino_Sugars Amino Sugars L_Glutamine->Amino_Sugars Precursor Asparagine Asparagine Synthesis L_Glutamine->Asparagine Nitrogen Donor Glutamate Glutamate GLS->Glutamate GDH Glutamate Dehydrogenase (GDH) Glutamate->GDH GABA_Shunt GABA Shunt (Alternative Pathway) Glutamate->GABA_Shunt alpha_KG α-Ketoglutarate (α-KG) GDH->alpha_KG TCA_Cycle TCA_Cycle alpha_KG->TCA_Cycle Enters Cycle Cellular Energy (ATP) Cellular Energy (ATP) TCA_Cycle->Cellular Energy (ATP) Biosynthetic Precursors Biosynthetic Precursors TCA_Cycle->Biosynthetic Precursors GABA_Shunt->TCA_Cycle Yields Succinate

Key Takeaways for Researchers

  • Exclusively Use L-Glutamine: DL-glutamine mixtures are inappropriate for biological research due to the inactivity of the D-isomer in human metabolism [6].
  • Consider Stability in Solutions: Free L-glutamine in liquid formulations can degrade. For critical applications like cell culture or parenteral nutrition, more stable dipeptide forms (e.g., L-alanyl-L-glutamine) or acetylated derivatives (e.g., N-acetyl-L-glutamine) are often preferred [7] [8].
  • Context-Dependent Dosing: Efficacy is dose and context-dependent. High doses may be needed for clinical effects (e.g., >30 g/day for gut permeability), while standard cell culture media contains ~2-6 mM [3] [5].

References

DL-glutamine enantiomers pharmacokinetic differences

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Data on Glutamine Enantiomers

The table below summarizes key experimental findings from the search results regarding the separation and behavior of glutamine enantiomers.

Compound / Model Key Pharmacokinetic Findings Experimental Evidence & Methods
Acetyl-glutamine (Acetyl-D-Gln & Acetyl-L-Gln) Stereoselective PK in rat plasma; no chiral inversion in vivo or in vitro [1] [2]. HPLC-MS Method: Chiralpak AD-H column; mobile phase: n-hexane/ethanol with 0.1% acetic acid (75:25, v/v); ESI negative ion mode; LLOQ: 0.05 μg/mL for each enantiomer [1] [2].
N-acetyl-L-glutamine (in GuHong injection) Major circulating compound in humans; eliminated via renal excretion and hydrolysis to L-glutamine [3]. Human PK study (IV administration); analysis by LC-MS; characterization of disposition pathways [3].

| 2-Methylglutamate (2MeGlu) Enantiomers (Mouse/ in vitro models) | (S)-2MeGlu: Efficient brain/synaptosome transport; depolarization-induced release (neurotransmitter-like). Converted to (S)-2-methylglutamine by glutamine synthetase (GS) [4]. (R)-2MeGlu: Less efficient transport; no depolarization-induced release; not a substrate for GS [4]. | LC-MS/MS with chiral HILIC; synaptosome uptake/release assays; in vitro enzyme kinetics with human GS and GLS1; studies in primary murine astrocytes [4]. |

Analytical and Experimental Protocols

For researchers aiming to conduct similar enantiomer studies, the following validated protocols from the search results can serve as a reference.

  • Chiral Separation of Acetyl-glutamine Enantiomers [1] [2]:

    • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).
    • Mobile Phase: n-Hexane (with 0.1% acetic acid) and Ethanol in a ratio of 75:25 (v/v).
    • Flow Rate: 0.6 mL/min.
    • Detection: HPLC-MS with electrospray ionization (ESI) in negative ion mode.
    • Detecting Ions: m/z 187.0540 for acetyl-glutamine enantiomers and m/z 179.0240 for aspirin (internal standard).
    • Sample Preparation: Protein precipitation from plasma using acetonitrile containing 5% ammonium hydroxide.
  • Chiral Fluorescence Recognition of Gln Enantiomers [5]:

    • Sensor: Chiral fluorescent zirconium-based metal–organic framework (PCN-128Y-1) modified with l-dibenzoyl tartaric acid.
    • Principle: Enantiodiscrimination via fluorescence quenching; higher affinity for D-Gln.
    • Method: Sensor suspension mixed with D- or L-Gln solution; fluorescence measured at excitation/emission wavelengths.

Visualizing the Metabolic Pathways of Glutamine Enantiomers

The diagram below illustrates the key metabolic differences observed in the studies, particularly for the 2-methylglutamate analogue, which demonstrates the stereoselective nature of glutamine/glutamate metabolism.

The key takeaway from this pathway is the clear stereoselectivity: the L-glutamate-like (S)-enantiomer is actively processed by transporters and metabolic enzymes, while the D-glutamate-like (R)-enantiomer is largely excluded from these biological systems [4].

Interpretation and Research Considerations

Based on the gathered information, here are some key points for your research:

  • Stereoselectivity is Pronounced: The studies consistently show that biological systems—including transporters, metabolic enzymes, and chiral recognition materials—differentiate between glutamine enantiomers. The L-form is typically the physiologically relevant and actively processed isomer [5] [4].
  • Focus on Analogue Compounds: A significant portion of the direct pharmacokinetic data comes from studies on acetyl-glutamine and 2-methylglutamate, not the parent amino acid. While these are excellent models, their behavior may not perfectly mirror that of unmodified D- and L-glutamine.
  • Consider Chiral Inversion: The study on acetyl-glutamine specifically confirmed the absence of chiral inversion in vivo [1]. This is a critical finding, as it means the enantiomers maintain their structural identity in the body and their distinct pharmacokinetics are not confounded by interconversion.

To conclude, while direct human PK data for unmodified D- and L-glutamine is sparse, the available evidence strongly indicates significant and meaningful pharmacokinetic differences due to stereoselectivity in transport and metabolism.

References

validating DL-glutamine analytical assays

Author: Smolecule Technical Support Team. Date: February 2026

Glutamine Assay Methods at a Glance

The following table summarizes the core characteristics of various glutamine assay methods to facilitate an objective comparison.

Assay Method Principle of Detection Sample Types Linear Range Key Performance Metrics Applications / Context
Enzymatic / Spectrophotometric (Kit) [1] Enzymatic conversion; Absorbance at 340 nm Cell culture media, supernatants, dietary supplements, biological samples 1 to 40 µg of L-glutamine per assay LOD (L-glutamine): 0.54 mg/L; Reaction Time: ~10 minutes Rapid, cost-effective; quality control of media and supplements.

| Intracellular Enzymatic Activity (Radiolabeled) [2] | Measurement of ³H-labeled substrate-to-product conversion in intact cells | Intact cell cultures (e.g., primary astrocytes) | N/A (activity-based) | Verified with pharmacological inhibitors (e.g., DON, MSO); validated by HPLC | Research on metabolic pathways (e.g., glutamate-glutamine cycle in brain); measures GS and GLNase activities. | | ELISA (Enzyme-Linked Immunosorbent Assay) [3] | Antigen-antibody binding; colorimetric detection | Cell culture supernatants, plasma, other biological fluids | 7.8 to 250 pg/mL (for IL-1β cytokine example) | LOD: 3.9 pg/mL; total procedure time: ~6 hours | Precise quantification of specific proteins/cytokines; high sensitivity required. | | HPLC (High-Performance Liquid Chromatography) [4] | Chromatographic separation | Pharmaceutical preparations, plasma | Information Missing | Information Missing | Historically one of the earliest methods for glutamine separation and quantification. |

Detailed Experimental Protocols

Here are the detailed methodologies for two key assays from the search results, which you can use as a reference for your own experimental designs.

Protocol 1: Intracellular Glutamine Synthetase (GS) Activity Assay [2]

This method measures the conversion of L-[³H]glutamate to L-[³H]glutamine in intact cells, providing a direct assessment of enzymatic activity within a physiological context.

  • Step 1: Cell Preparation and Pre-incubation

    • Use cultured cells (e.g., primary astrocytes grown in multi-well plates).
    • Wash cells three times with a HEPES-buffered basal solution to remove extracellular amino acids, particularly glutamine present in culture media.
    • Pre-incubate cells at 37°C for 40 minutes with 1 mM 6-diazo-5-oxo-l-norleucine (DON), an irreversible glutaminase inhibitor. This critical step prevents the back-conversion of the newly formed [³H]glutamine to [³H]glutamate, ensuring assay accuracy.
  • Step 2: Incubation with Labeled Substrate

    • Replace the pre-incubation medium with a similar basal solution containing a tracer amount of L-[³H]glutamate.
    • Incubate the cells at 37°C for a defined period (e.g., 30-60 minutes) to allow the GS enzyme to convert the substrate to product.
  • Step 3: Termination and Metabolite Extraction

    • Rapidly remove the incubation medium and stop the reaction by washing the cells with an ice-cold buffer.
    • Lyse the cells with an appropriate solution (e.g., 80% ethanol) to extract intracellular metabolites.
  • Step 4: Separation and Quantification

    • Apply the cell extract to commercially available anion-exchange columns.
    • Separate L-[³H]glutamate from L-[³H]glutamine in a single step by eluting with specific buffers.
    • Quantify the radioactivity in the collected fractions (containing glutamine) using a scintillation counter. The amount of radiolabeled glutamine produced is directly proportional to GS activity.
  • Step 5: Validation and Controls

    • Pharmacological Inhibition: Validate the assay by using a specific GS inhibitor, such as Methionine Sulfoximine (MSO). A significant reduction in product formation confirms the measurement is specific to GS activity.
    • HPLC Validation: Cross-validate the results by measuring intracellular amino acid levels using High-Performance Liquid Chromatography (HPLC).

The workflow for this protocol is summarized in the following diagram:

G start Start Assay step1 Cell Preparation & Pre-incubation with DON inhibitor start->step1 step2 Incubation with L-[³H]glutamate step1->step2 step3 Terminate Reaction & Metabolite Extraction step2->step3 step4 Anion-Exchange Column Separation step3->step4 step5 Scintillation Counter Quantification step4->step5 end GS Activity Data step5->end

Protocol 2: ELISA for Biomarker Detection [3]

While the cited protocol is for IL-1β, the principles are universally applicable to protein biomarkers, including those related to glutamine metabolism. The process involves using a 96-well plate coated with a capture antibody.

  • Step 1: Coating

    • Coat a 96-well plate with a capture antibody specific to the target protein (e.g., a glutamine metabolism-associated biomarker) diluted in a carbonate-bicarbonate buffer (pH 9.4).
    • Incubate overnight at 2-8°C, then wash the plate to remove unbound antibody.
  • Step 2: Blocking

    • Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., PBS with 1% BSA and 0.05% Tween-20) to prevent nonspecific binding.
    • Incubate for at least 1 hour, then wash.
  • Step 3: Sample and Standard Incubation

    • Prepare a dilution series of the reference standard (for a calibration curve).
    • Load test samples and standards into the wells. The target antigen in the sample binds to the immobilized capture antibody.
    • Incubate for 2 hours, then wash thoroughly to remove unbound substances.
  • Step 4: Detection Antibody Incubation

    • Add a biotin-conjugated detection antibody specific to the target protein.
    • Incubate for 2 hours, then wash.
  • Step 5: Enzyme Conjugation

    • Add Streptavidin conjugated to Horseradish Peroxidase (HRP). This binds to the biotin on the detection antibody.
    • Incubate for 20-60 minutes, protected from light, then wash.
  • Step 6: Signal Development and Detection

    • Add a colorimetric substrate solution (e.g., TMB). HRP catalyzes a reaction that produces a color change.
    • Stop the reaction with sulfuric acid after a defined period.
    • Measure the absorbance at 450 nm immediately. The intensity of color is proportional to the amount of target protein in the sample.

The following diagram illustrates the key steps and components of a sandwich ELISA:

G plate Coated with Capture Antibody antigen Target Antigen plate->antigen 1. Bind detect_ab Biotinylated Detection Antibody antigen->detect_ab 2. Bind enzyme Streptavidin-HRP detect_ab->enzyme 3. Bind substrate TMB Substrate enzyme->substrate 4. Catalyze

Key Considerations for Method Selection

When planning your assay validation, consider these factors to choose the most appropriate method:

  • Define Your Analytical Goal: The choice of method is highly dependent on what you need to measure.

    • Glutamine Concentration: Use the enzymatic kit for media and supplements, or HPLC for high-resolution separation [1] [4].
    • Enzymatic Activity (GS/Glnase): The intracellular radiolabeled assay is specifically designed for this purpose [2].
    • Protein Biomarker Level: ELISA is the standard for sensitive and specific protein quantification [3].
  • Assay Development and Validation Notes:

    • Matrix Effects: For ELISA, the composition of the assay diluent should mimic the sample matrix as closely as possible (e.g., using complete culture medium or diluted plasma) to ensure accuracy [3].
    • Inhibitor Pre-treatment: For intracellular activity assays, a pre-incubation step with irreversible inhibitors is crucial to isolate the activity of the target enzyme [2].
    • Sample Stability: If ELISA cannot be performed immediately, supernatants can be stored at -80°C, but repeated freeze-thaw cycles (more than three) should be avoided to preserve analyte integrity [3].

References

Biological Relevance and Metabolism of Glutamine Isomers

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental differences between the two isomers:

Feature L-Glutamine D-Glutamine
Biological Role Proteinogenic amino acid; central to metabolic pathways [1] [2] Not used in mammalian protein synthesis; primarily studied in bacterial cell walls [2]
Metabolic Fate Detailed pathways known (see below); enters TCA cycle, nucleotide synthesis, etc. [3] [1] Fate in human metabolism is largely uncharacterized and presumed to be negligible
Experimental Data Abundant in humans and animal models [4] [5] [6] Virtually nonexistent for comparative metabolic fate

Detailed Metabolic Fate of L-Glutamine

L-glutamine's metabolism is complex and compartmentalized. The following diagram and table outline its key pathways and experimental findings.

glm LGlutamine L-Glutamine Glutamate Glutamate LGlutamine->Glutamate Glutaminase (GLS) Purines Purine Synthesis LGlutamine->Purines Nitrogen Donor Pyrimidines Pyrimidine Synthesis LGlutamine->Pyrimidines Nitrogen Donor AKG α-Ketoglutarate (AKG) Glutamate->AKG Glutamate Dehydrogenase or Transaminases GSH Glutathione (GSH) Glutamate->GSH Precursor NEAAs Other NEAAs (Proline, Aspartate, etc.) Glutamate->NEAAs Nitrogen Donor TCA TCA Cycle AKG->TCA

Overview of L-Glutamine's Key Metabolic Pathways

Metabolic Pathway / Role Experimental Evidence & Quantitative Data
Energy Production (Anaplerosis) Converted to α-ketoglutarate to replenish the TCA cycle, supporting ATP production [3] [1].
Nucleotide Biosynthesis Supplies nitrogen for purine and pyrimidine synthesis. 2 glutamines are used to generate inosine monophosphate (IMP), a purine precursor [1].
Antioxidant Defense Serves as a precursor for glutathione (GSH), a major intracellular antioxidant [1] [7].
Nitrogen Transport Acts as a non-toxic carrier of ammonia in the bloodstream [2] [8].
Pharmacokinetics A 10-gram oral dose in humans increases plasma glutamine within 30 minutes and can elevate plasma arginine levels, peaking at 4 hours [6].

Key Experimental Protocols for L-Glutamine

To investigate L-glutamine metabolism, researchers employ several well-established methodologies:

  • Flux Balance Analysis (FBA): Used with genome-scale or reduced metabolic models (e.g., the C2M2N model with 77 reactions) to quantitatively study how glutamine supplies carbon and nitrogen for energy production and biomass synthesis [3].
  • Isotopic Tracer Analysis: Tracing labeled glutamine (e.g., with ^13C or ^15N) through metabolic pathways to determine its contribution to the TCA cycle, nucleotide synthesis, and other downstream products [1].
  • Enzyme Activity Assays: Measuring the activity of key enzymes like glutaminase (GLS) and glutamine synthetase (GS) under different physiological conditions [7].
  • Pharmacokinetic (pK) Studies: Administering a set dose of L-glutamine (e.g., 10 g orally) and measuring its concentration in plasma, erythrocytes, and other tissues over time to understand its absorption, distribution, and metabolic fate [6].

Research Implications and Alternatives

The absence of data on D-glutamine is itself a significant finding. For research and drug development:

  • Focus on L-Isomer: All observed clinical benefits and metabolic activities are attributed to the L-form.
  • Explore Alternative Models: While not a focus of the provided research, the D-isomer's role in bacterial cell wall synthesis (peptidoglycan) is well-known. Studies on gut microbiota or specific bacterial systems might be where a comparison between D- and L-glutamine is more relevant.

References

DL-glutamine receptor binding affinity studies

Author: Smolecule Technical Support Team. Date: February 2026

Glutamate Receptor Binding Affinity Data

The following table compiles binding data for various glutamate receptors from selected studies. Note that "DL-glutamine" is not reported as a ligand in these contexts; the natural agonist is L-glutamate.

Receptor / Protein Organism Ligand Reported Affinity (Kd or Ki) Experimental Conditions & Notes
Kainate receptor (GluR2) Rat Kainate N/A (Crystal structure) [1] Method: X-ray Crystallography (2.0 Å). Note: Structure reveals agonist-binding mechanism, no direct affinity measured [1].
Metabotropic GluR (DmGluRA) Drosophila melanogaster L-glutamate High- and low-affinity states [2] Method: Radioligand binding. Note: Affinity state depends on membrane composition; receptor in sterol-rich lipid rafts has higher affinity [2].
Metabotropic GluR4 (mGluR4) Human (model) Various small molecules Ki values from 61 nM to >300,000 nM [3] Method: Computational (Hierarchical Virtual Screening). Note: Homology model used for screening; activities sourced from ChEMBL database [3].

Glutamine-Binding Protein (GlnBP) Studies

The bacterial GlnBP is a well-characterized model for studying glutamine binding. The following table summarizes key experimental approaches and findings.

Aspect Experimental Approaches Key Findings
Binding Mechanism smFRET, ITC, SPR, MD simulations, Markov State Models [4] [5] Ligand binding and conformational change are highly correlated; data supports an induced-fit mechanism (ligand binds before full closure) over conformational selection [5].
Conformational Dynamics MD simulations (~60 µs), MSM analysis, smFRET validation [4] Ligand-bound GlnBP is highly flexible, sampling multiple metastable states with different binding sites and affinities for the glutamine ligand [4].

Key Experimental Protocols

Here are detailed methodologies for the core techniques used in the cited studies to help you replicate these approaches.

  • Hierarchical Virtual Screening (for mGluR4) [3]

    • Step 1 - Homology Modeling: Built a 3D model of mGluR4 using the crystal structure of mGluR8 (78.98% sequence similarity) as a template with Modeller software. Model quality was validated against a later-published mGluR4 structure (RMSD 2.03 Å).
    • Step 2 - Molecular Docking: Screened a compound library against the model using Glide docking (standard precision mode in Schrödinger) to generate initial hits.
    • Step 3 - Molecular Dynamics (MD) Simulation: Performed MD simulations on the top docking hits to assess the stability of the protein-ligand complexes and sample conformational changes.
    • Step 4 - Binding Affinity Calculation: Applied MM-PBSA and MM-GBSA methods on the MD trajectories to calculate binding free energies and prioritize the most promising ligands.
  • Ligand Depletion-Based Binding Assay [6]

    • Assay Design: Real-time binding measurements are performed on live cells using at least three increasing ligand concentrations, followed by a dissociation phase. Ligand depletion is purposefully introduced.
    • Data Fitting: Binding curves are fitted with both a standard 1:1 interaction model and a 1:1 model that is corrected for ligand depletion.
    • Outcome: The depletion-corrected model simultaneously extracts the association ((k_a)) and dissociation ((k_d)) rate constants, the dissociation constant ((K_D)), and the total number of accessible binding sites ((n_B)) on the cell surface. This method is crucial for obtaining accurate data for high-affinity binders.

Conceptual Roadmap for Glutamate Receptor Research

The diagram below outlines the core concepts and relationships in this field, which may help orient your research planning.

cluster_1 Glutamate Receptors cluster_2 Key Research Areas Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate  Conversion   Receptors Receptors Glutamate->Receptors iGluRs Ionotropic (iGluRs) e.g., AMPA, Kainate, NMDA Glutamate->iGluRs mGluRs Metabotropic (mGluRs) Groups I, II, III Glutamate->mGluRs Studies Studies Receptors->Studies StructBio Structural Biology & Dynamics StructBio->Studies CompScreening Computational Screening & Affinity Prediction CompScreening->Studies CellAssays Cell-Based Binding Assays & Signaling CellAssays->Studies

Critical Experimental Considerations

When designing your own binding affinity studies, pay close attention to these factors, which have been shown to significantly impact results:

  • Protein Dynamics are Crucial: As demonstrated by GlnBP studies, proteins are not static. Relying on a single crystal structure may be insufficient [4] [5]. Using molecular dynamics simulations to sample multiple conformations can provide a more realistic picture for docking and lead optimization.
  • Membrane Environment Matters: For membrane-bound receptors like mGluRs, the lipid composition directly influences ligand affinity. The Drosophila mGluRA shows a higher affinity for glutamate when associated with sterol-rich lipid rafts [2]. Always control for and report the membrane environment in your assays.
  • Account for Ligand Depletion: For high-affinity interactions, especially on cells with high receptor expression, ligand depletion can lead to significant inaccuracies in calculated kinetics and affinity if not properly modeled [6]. Using a depletion-corrected model is essential for accurate data.

References

comparative stability D-glutamine L-glutamine

Author: Smolecule Technical Support Team. Date: February 2026

The Instability of L-Glutamine

In aqueous solutions like cell culture media, L-glutamine is notoriously unstable and undergoes spontaneous degradation [1] [2] [3]. The rate of this degradation is highly dependent on time, temperature, and pH [2].

  • Degradation Products: The breakdown results in the formation of ammonia and pyrrolidone carboxylic acid [2] [3]. Ammonia is toxic to most cell cultures and can negatively impact cell viability, metabolism, and virus replication [1].
  • Experimental Evidence: One study monitoring Minimum Essential Medium (MEM) stored at 2–8°C found that L-glutamine concentration decreased measurably over time, though the medium retained its biological functionality for a certain window despite the degradation [1]. At 37°C, the degradation occurs much more rapidly [2].

L-Glutamine vs. D-Glutamine Stability

The core difference in stability stems from their molecular structures.

  • L-Glutamine: This is the biologically active form used by cells for protein synthesis and energy production. Its chemical structure is susceptible to the cyclic decomposition described above [3].
  • D-Glutamine: This is the non-biological mirror image (enantiomer) of L-glutamine. Its three-dimensional configuration makes it not a substrate for the same spontaneous cyclization reaction that causes L-glutamine to break down [1]. Therefore, D-glutamine is expected to be significantly more stable in solution.

The table below summarizes the key comparative aspects:

Property L-Glutamine D-Glutamine
Biological Activity Active form; utilized by cells for metabolism [4] Not utilized by most mammalian cells; biologically inactive [1]
Stability in Solution Low; spontaneously degrades [2] [3] High; resistant to spontaneous degradation [1]
Degradation Products Ammonia, pyrrolidone carboxylic acid [2] Not applicable (inherently stable)
Primary Use in Research Standard cell culture supplement Used in experimental controls (e.g., in HPLC validation) [1]

Experimental Evidence and Protocols

While direct side-by-side stability data is lacking, the methodology for studying L-glutamine degradation is well-established.

  • Chromatographic Measurement: One study used an in-house developed and validated chromatographic method to quantify the decrease in L-glutamine concentration in MEM over a 12-month storage period at 2–8°C [1]. D-glutamine was used in this protocol as an internal standard, confirming its stability and non-interference during analysis [1].
  • Functional Bioassays: The biological impact of L-glutamine degradation was assessed through cell growth promotion assays and by measuring the ability of aged media to support virus production (e.g., measles, mumps, rubella) [1]. Cell viability was also monitored using assays like MTT [1].

The following diagram illustrates the established degradation pathway of L-glutamine and the key factors affecting it.

L-Glutamine Degradation Pathway L_Glutamine L-Glutamine in Solution Degradation Spontaneous Degradation L_Glutamine->Degradation Ammonia Ammonia (NH₃) Degradation->Ammonia Pyrrolidone Pyrrolidone Carboxylic Acid Degradation->Pyrrolidone Factors Influencing Factors: F1 Time ↑ Degradation ↑ Factors->F1 F2 Temperature ↑ Degradation ↑ Factors->F2 F3 pH (High or Low) Degradation ↑ Factors->F3

Research Implications and Alternatives

The instability of L-glutamine has direct consequences for cell culture workflows:

  • Media Shelf Life: Liquid media containing L-glutamine has a limited shelf life, even when refrigerated [1].
  • Batch Variability: The effective concentration of L-glutamine can vary between different batches of stored media, potentially introducing inconsistency in experimental results.
  • Ammonia Toxicity: Accumulated ammonia can inhibit cell growth and function [1].

For these reasons, researchers often use stable alternatives like L-alanyl-L-glutamine dipeptide (sold as GlutaMAX) [2] [3]. This dipeptide is stable in solution and is cleaved by cellular enzymes to release L-glutamine and L-alanine, providing a controlled and consistent supply of the essential amino acid without the toxic byproducts [2].

References

Quantitative Data on Glutamine Pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key pharmacokinetic parameters from recent studies, which are essential for designing a bioequivalence study [1] [2].

Species / Subject Dose Cmax Tmax (h) t1/2 (h) AUC Analysis Method
Human (SCD patients & healthy volunteers) [1] 0.1, 0.3 g/kg (twice daily), 0.6 g/kg (once daily) Dose-normalized Cmax decreased with higher doses Rapid absorption Rapid elimination (no accumulation) Baseline concentration unchanged Ion Exchange Chromatography
Beagle Dogs [2] 120, 240, 360 mg/kg (single) Linear relationship with dose ~0.33 - 0.5 ~1.3 - 1.8 Linear relationship with dose UPLC-MS/MS
Beagle Dogs (multiple dose) [2] 240 mg/kg, twice daily for 7 days No significant difference vs. single dose No significant difference vs. single dose No significant difference vs. single dose No significant difference vs. single dose UPLC-MS/MS

Detailed Experimental Protocols

Here are the detailed methodologies for the key experiments cited above, which can be adapted for a DL-glutamine bioequivalence study.

1. Population Pharmacokinetic Study in Humans [1]

  • Study Design: Open-label, dose-ascending trial. Participants received three ascending oral doses over three weeks.
  • Sample Collection: Blood samples were collected at baseline and at 0.17, 0.33, 0.5, 0.67, 0.83, 1, 1.25, 1.5, 1.75, 2, 2.5, 3, 4, 6, 8, 10, 12, and 24 hours after dosing.
  • Bioanalysis: Plasma L-glutamine concentrations were quantified using a Clinical Laboratory Improvement Amendments (CLIA)-certified ion exchange chromatography method.
  • Data Analysis: A population pharmacokinetic model was developed using non-linear mixed-effects modeling. A one-compartment model with first-order kinetics best described the data.

2. Single/Multiple-Dose PK and Bioanalytical Method in Beagles [2]

  • Study Design: Twenty-four beagles were randomly assigned to receive single low, medium, or high doses of glutamine tablets. A multiple-dose study was also conducted.
  • Sample Collection: Blood samples were collected at similar time points to the human study. Plasma was separated by centrifugation and stored at -80°C.
  • Bioanalysis (UPLC-MS/MS):
    • Chromatography: Waters Acquity UPLC BEH Amide column (100 mm x 2.0 mm, 1.7 µm). Mobile phase: (A) 40 mmol/L ammonium formate (pH=3.0), (B) acetonitrile. Flow rate: 0.4 mL/min.
    • Mass Spectrometry: ESI positive ion mode; MRM transitions for Gln: m/z 147.2 > 84 and 147.2 > 130.
  • Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.

3. LC-MS/MS Method for Quantification [3]

  • Chromatography: ChromCore HILIC-Amide column (3µm, 2.1x100mm). Mobile phase: (A) 0.1% formic acid in water, (B) 0.1% formic acid in acetonitrile. Flow rate: 0.4 mL/min.
  • Mass Spectrometry: ESI positive ion mode; MRM mode. Key settings: ion spray voltage 3500 V, ion transfer tube temperature 350°C.

Glutamine Metabolic Pathway

Understanding the metabolic pathway is crucial as it influences the disposition and potential active metabolites of a glutamine product. The following diagram maps the core metabolism of glutamine.

Glutamine_Metabolism Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate GLS alpha_KG alpha_KG Glutamate->alpha_KG GLUD/TAs Glutathione Glutathione Glutamate->Glutathione GSH Synthesis Nucleotides Nucleotides Glutamate->Nucleotides Nitrogen Donor TCA_Cycle TCA_Cycle alpha_KG->TCA_Cycle Anaplerosis

Key Assessment Considerations for this compound

When designing a bioequivalence assessment for this compound, consider these specific points derived from the research:

  • Enantiomeric Specificity: this compound is a racemic mixture of D- and L- forms [4]. Since the L-form is the physiologically active enantiomer [1] [5], your bioanalytical method must be enantiomer-selective to accurately assess the pharmacokinetics of each form separately. Standard LC-MS/MS methods may require chiral chromatography.
  • Non-Linear Pharmacokinetics: The human study indicated capacity-limited, non-linear pharmacokinetics for L-glutamine, with dose-normalized Cmax decreasing at higher doses [1]. This means bioequivalence studies should be conducted at a therapeutically relevant and well-justified dose.
  • Endogenous Baseline: Glutamine is an endogenous compound. To accurately measure drug-derived exposure, study designs must account for baseline levels, typically by subtracting the pre-dose concentration from all post-dose measurements [2].
  • Alternative Forms: Glutamine peptides (e.g., alanyl-glutamine) are more stable and soluble than free glutamine and are often used in nutritional and clinical formulations [6]. If comparing different product types, ensure the bioequivalence criteria and analytical methods are appropriate for the specific molecule being measured.

References

Comparison of Chiral Separation Methods for Glutamine

Author: Smolecule Technical Support Team. Date: February 2026

Feature HPLC-MS with Chiral Stationary Phase [1] Fluorescence Sensing with Chiral MOF [2]
Analytical Technique High-Performance Liquid Chromatography-Mass Spectrometry Fluorescence Spectroscopy
Separation Mechanism Chiralpak AD-H column Chiral selective fluorescence quenching
Detection Mode Mass Spectrometry (Negative ion ESI) Fluorescence intensity
Linear Range 0.05 - 40 µg/mL for each enantiomer Not explicitly stated
Limit of Detection (LOD) Not explicitly stated D-Gln: 6.6 x 10⁻⁴ mol/L; L-Gln: 3.3 x 10⁻⁴ mol/L
Key Application Pharmacokinetic studies in rat plasma Direct recognition and detection in solution
Enantioselectivity Stereoselective pharmacokinetics observed; no chiral inversion Ratio of enantioselectivity: 2.0 (for D-Gln)

Detailed Experimental Protocols

Here is a detailed breakdown of the experimental methodologies for the two techniques summarized above.

Protocol 1: HPLC-MS Separation and Validation

This method provides a validated protocol for the bioanalysis of acetyl-glutamine enantiomers in plasma [1].

  • Instrumentation and Chromatography:
    • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).
    • Mobile Phase: n-Hexane (with 0.1% acetic acid) and Ethanol in a 75:25 (v/v) ratio.
    • Flow Rate: 0.6 mL/min.
    • Column Temperature: 30 °C.
    • Injection Volume: 5 µL.
  • Mass Spectrometry:
    • Ionization: Electrospray Ionization (ESI), negative ion mode.
    • Detecting Ions: m/z 187.0540 for acetyl-glutamine enantiomers; m/z 179.0240 for Aspirin (Internal Standard).
  • Sample Preparation:
    • A 50 µL plasma aliquot is mixed with 5 µL of the internal standard working solution.
    • Proteins are precipitated by adding 350 µL of acetonitrile (containing 5% ammonium hydroxide), followed by vortex mixing for 5 minutes.
    • The mixture is centrifuged at 16,000 rpm at 4°C for 10 minutes.
    • The supernatant is evaporated to dryness under a nitrogen stream at 37°C.
    • The residue is reconstituted in 100 µL of methanol, vortexed, and centrifuged before injection into the HPLC-MS system.
  • Method Validation Data [1]:
    • Linearity: The calibration curve was linear over the range of 0.05–40 µg/mL for each enantiomer.
    • Precision & Accuracy: Intra- and inter-batch precision (RSD) was within 7.23%, and accuracy ranged from 99.81% to 107.81% for QC samples (0.5-20 µg/mL).
    • Recovery: The average extraction recovery was higher than 85% for both enantiomers at QC levels.
Protocol 2: Fluorescence Recognition with a Chiral MOF

This method offers a rapid, non-chromatographic approach for distinguishing glutamine enantiomers [2].

  • Material: A zirconium-based metal-organic framework (MOF) modified with L-dibenzoyl tartaric acid, denoted as PCN-128Y-1.
  • Procedure:
    • The chiral MOF material is exposed to a solution containing the glutamine enantiomers.
    • The fluorescence of the MOF is quenched to different degrees upon interaction with D-Gln versus L-Gln.
    • The fluorescence intensity is measured, typically at pH 7.0, with a response time of about 30 seconds.
  • Performance Data [2]:
    • The material showed enantiodiscrimination with an enantioselectivity ratio of 2.0 for D-Gln.
    • It also exhibited strong and selective adsorption capacity for glutamine enantiomers, with a higher affinity for D-Gln (Qe = 1607 mg g⁻¹) over L-Gln (Qe = 967 mg g⁻¹).

Experimental Workflow for Chiral Separation Validation

The following diagram illustrates the logical workflow for developing and validating a chiral separation method, integrating concepts from the gathered literature.

Start Start: Chiral Method Development Step1 Define Analytical Goal (e.g., Bioanalysis or Sensing) Start->Step1 Step2 Select Core Technology Step1->Step2 Step3_HPLC HPLC-MS with CSP Step2->Step3_HPLC For high sensitivity & specificity Step3_Sensor Fluorescence Sensor Step2->Step3_Sensor For rapid screening Step4_HPLC Optimize Chromatographic Conditions (Column, Mobile Phase, Flow Rate) Step3_HPLC->Step4_HPLC Step4_Sensor Select and Synthesize Chiral Probe Material Step3_Sensor->Step4_Sensor Step5 Develop Sample Preparation Protocol Step4_HPLC->Step5 Step4_Sensor->Step5 Step6 Method Validation Step5->Step6 Step7 Apply Validated Method (e.g., Pharmacokinetics) Step6->Step7


Research Context and Omitted Information

It is important to note that the field of chiral separation is rapidly advancing. The search also revealed emerging trends not covered in the detailed protocols above:

  • Machine Learning: New approaches use machine learning models trained on large crystallographic datasets to predict optimal resolving agents for diastereomeric salt crystallization, significantly improving efficiency over traditional trial-and-error methods [3].
  • Clinical Importance: The accurate separation and quantification of D- and L-glutamine is crucial beyond drug development. Abnormal ratios of these enantiomers can serve as potential biomarkers for diseases like cancer [4].

References

comparative tissue uptake DL-glutamine isomers

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Uptake of Glutamine Isomers

Tissue / Cell Model L-Glutamine Uptake D-Glutamine Uptake Key Findings Experimental Method Citation
Mouse cerebral synaptosomes Efficiently transported into brain and synaptosomes [1] Transported less efficiently [1] (S)-2MeGlu (L-isomer analog) uptake was ~3x faster than (R)-2MeGlu (D-isomer analog) [1] LC-MS/MS with chiral HILIC chromatography [1] [1]
Mouse cerebral synaptosomes Released upon membrane depolarization [1] Not released by membrane depolarization [1] S-isomer entered neurotransmitter pool like endogenous Glu; R-isomer did not [1] Potassium-induced depolarization assay [1] [1]
Primary murine astrocytes Transported and converted to methylglutamine [1] Not significantly detected intracellularly [1] Astrocytes selectively metabolized the S-isomer (L-isomer analog) [1] Incubation with enantiomers & LC-MS/MS analysis [1] [1]

Experimental Protocols for Key Findings

For researchers looking to replicate or design similar studies, here are the core methodologies used in the cited experiments.

Protocol 1: Evaluating Stereoselective Uptake in Synaptosomes

This protocol is used to assess the kinetics and efficiency of enantiomer uptake into nerve terminals [1].

  • Synaptosome Preparation: Isolate functional nerve terminals (synaptosomes) from mouse cerebral cortex via standard homogenization and differential centrifugation.
  • Uptake Assay: Incubate synaptosomes with physiological concentrations of the glutamine enantiomers (or their radioactive or stable isotope-labeled analogs) in a balanced salt solution. For kinetic studies, perform the incubation at different temperatures (e.g., 37°C vs. 4°C) to confirm an active transport process.
  • Sample Processing: At designated time points, rapidly terminate the reaction by vacuum filtration or centrifugation to separate the synaptosomes from the incubation medium.
  • Analysis: Quantify the amount of enantiomer taken up into the synaptosomes using LC-MS/MS with a chiral stationary phase (e.g., Chiralpak AD-H) that can baseline-separate the D and L isomers [2] [1].
Protocol 2: Assessing Incorporation into the Neurotransmitter Pool

This method determines if the transported enantiomer is packaged into vesicles for release as a neurotransmitter [1].

  • Synaptosome Loading: Pre-incubate synaptosomes with the glutamine enantiomer of interest to allow for uptake.
  • Membrane Depolarization: Stimulate the loaded synaptosomes with a solution containing a high concentration of potassium chloride (e.g., 50 mM KCl) to induce vesicle fusion with the membrane and release of neurotransmitter contents.
  • Control Incubation: In parallel, incubate an equivalent sample of loaded synaptosomes in a low-potassium solution (baseline condition).
  • Measurement: Centrifuge the samples to separate the released material (supernatant) from the synaptosomes (pellet). Measure the concentration of the enantiomer in both fractions using LC-MS/MS. A significant release into the supernatant upon depolarization indicates entry into the neurotransmitter pool.

Glutamine Isomer Uptake and Metabolic Pathway

The diagram below integrates the stereoselective uptake of glutamine into its core metabolic pathway, particularly highlighting the critical glutamate-glutamine cycle between neurons and astrocytes [3].

GlutamineMetabolism L_Glutamine L-Glutamine (Blood/Brain) ASCT2 ASCT2/SLC1A5 Transporter L_Glutamine->ASCT2  Efficient Uptake Intracellular_L_Gln L-Glutamine (Cytosol) ASCT2->Intracellular_L_Gln GLS Glutaminase (GLS) Intracellular_L_Gln->GLS Glutamate Glutamate GLS->Glutamate GDH Glutamate Dehydrogenase (GDH) Glutamate->GDH alpha_KG α-Ketoglutarate (α-KG) GDH->alpha_KG  Nitrogen for  Biosynthesis TCA TCA Cycle (Energy & Biosynthesis) alpha_KG->TCA  Anaplerosis D_Glutamine D-Glutamine (Blood/Brain) question Uptake Mechanism & Efficiency ?? D_Glutamine->question  Limited Uptake question->D_Glutamine  No significant  metabolism

Key Research Implications

The observed stereoselectivity has significant implications for drug development and neurobiology:

  • Drug Design: Introducing a methyl group on the alpha carbon of glutamate creates a compound ((S)-2MeGlu) that is efficiently transported and released by neurons, showing potential as a drug delivery vehicle or pharmacologic agent for the brain [1].
  • Imaging Probes: These enantioselective compounds could be developed into molecular imaging probes to visualize cells that produce or transport glutamine, aiding in the diagnosis of neurological disorders [1].
  • Mechanism of Uptake: The differential handling of isomers is likely due to the high specificity of glutamine transporters (e.g., from SLC families) and metabolizing enzymes like glutamine synthetase (GS) for the natural L-form [4] [1] [3].

Most quantitative data on the direct tissue uptake of D-glutamine versus L-glutamine comes from studies on the central nervous system. Research in other tissues is an area for further exploration.

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Opaque solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]
Solid
White crystals or crystalline powder; odourless

Color/Form

White crystalline powder
Fine opaque needles from water or dilute ethanol

XLogP3

-3.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

146.06914219 Da

Monoisotopic Mass

146.06914219 Da

Heavy Atom Count

10

Density

1.364 g/cu cm

LogP

-3.64
-3.64 (LogP)
log Kow = -3.15
-3.64

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxides/

Appearance

Solid powder

Melting Point

184-185 °C (decomposes)
185 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5L555N1902

Related CAS

26700-71-0

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 240 of 242 companies (only ~ 0.8% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Used for nutritional supplementation, also for treating dietary shortage or imbalance. Used to reduce the acute complications of sickle cell disease in adult and pediatric patients 5 years of age and older.
FDA Label
Treatment of sickle cell disease

Livertox Summary

L-glutamine is an essential amino acid and precursor of major intracellular antioxidant molecules that is used in high doses to prevent vaso-occlusive crises in patients with sickle cell disease. L-glutamine has not been associated with serum enzyme elevations during therapy or to instances of idiosyncratic acute liver injury.

Drug Classes

Sickle Cell Disease Agents

Therapeutic Uses

EXPL THER Glutamine depletion has negative effects on the functional integrity of the gut and leads to immunosuppression. Very low birth weight (VLBW) infants are susceptible to glutamine depletion, as enteral nutrition is limited in the first weeks of life. Enteral glutamine supplementation may have a positive effect on feeding tolerance, infectious morbidity and short-term outcome. The aim of the study was to determine the effect of enteral glutamine supplementation on plasma amino acid concentrations, reflecting one aspect of safety of enteral glutamine supplementation in VLBW infants. In a double-blind placebo-controlled randomized controlled trial, VLBW infants (gestational age <32 weeks or birth weight <1500 g) received enteral glutamine supplementation (0.3 g/kg per day) or isonitrogenous placebo supplementation (alanine) between day 3 and day 30 of life. Supplementation was added to breast milk or to preterm formula. Plasma amino acid concentrations were measured at four time points: before the start of the study and at days 7, 14 and 30 of life.Baseline patient and nutritional characteristics were not different in glutamine (n = 52) and control (n = 50) groups. Plasma concentrations of most essential and non-essential amino acids increased throughout the study period. There was no effect of enteral glutamine supplementation. In particular, the increase of plasma glutamine and glutamate concentrations was not different between the treatment groups (P = 0.49 and P = 0.34 respectively, day 30).Enteral glutamine supplementation in VLBW infants does not alter plasma concentrations of glutamine, glutamate or other amino acids. Enteral supplementation in a dose of 0.3 g/kg per day seems safe in VLBW infants.
EXPL THER Critically ill patients have considerable oxidative stress. Glutamine and antioxidant supplementation may offer therapeutic benefit, although current data are conflicting.In this blinded 2-by-2 factorial trial, we randomly assigned 1223 critically ill adults in 40 intensive care units (ICUs) in Canada, the United States, and Europe who had multiorgan failure and were receiving mechanical ventilation to receive supplements of glutamine, antioxidants, both, or placebo. Supplements were started within 24 hours after admission to the ICU and were provided both intravenously and enterally. The primary outcome was 28-day mortality. Because of the interim-analysis plan, a P value of less than 0.044 at the final analysis was considered to indicate statistical significance. There was a trend toward increased mortality at 28 days among patients who received glutamine as compared with those who did not receive glutamine (32.4% vs. 27.2%; adjusted odds ratio, 1.28; 95% confidence interval [CI], 1.00 to 1.64; P=0.05). In-hospital mortality and mortality at 6 months were significantly higher among those who received glutamine than among those who did not. Glutamine had no effect on rates of organ failure or infectious complications. Antioxidants had no effect on 28-day mortality (30.8%, vs. 28.8% with no antioxidants; adjusted odds ratio, 1.09; 95% CI, 0.86 to 1.40; P=0.48) or any other secondary end point. There were no differences among the groups with respect to serious adverse events (P=0.83). Early provision of glutamine or antioxidants did not improve clinical outcomes, and glutamine was associated with an increase in mortality among critically ill patients with multiorgan failure.
NutreStore (L-glutamine powder for oral solution) is indicated for the treatment of Short Bowel Syndrome (SBS) in patients receiving specialized nutritional support when used in conjunction with a recombinant human growth hormone that is approved for this indication. /Included in US product label/

Pharmacology

Like other amino acids, glutamine is biochemically important as a constituent of proteins. Glutamine is also crucial in nitrogen metabolism. Ammonia (formed by nitrogen fixation) is assimilated into organic compounds by converting glutamic acid to glutamine. The enzyme which accomplishes this is called glutamine synthetase. Glutamine can then be used as a nitrogen donor in the biosynthesis of many compounds, including other amino acids, purines, and pyrimidines. L-glutamine improves nicotinamide adenine dinucleotide (NAD) redox potential [FDA Label].
Glutamine is a nonessential amino acid. Glutamine can donate the ammonia on its side chain to the formation of urea (for eventual excretion by the kidneys) and to purines (necessary for the synthesis of nucleic acids). Glutamic acid-to-glutamine conversion, in which an ammonia group is added to glutamic acid (catalyzed by glutamine synthase), is of central importance in the regulation of toxic levels of ammonia in the body. This agent is a substrate for the production of both excitatory and inhibitory neurotransmitters (glutamate and GABA) and is also an important source of energy for the nervous system. Glutamine may become a conditionally essential amino acid during certain catabolic states.

ATC Code

A - Alimentary tract and metabolism
A16 - Other alimentary tract and metabolism products
A16A - Other alimentary tract and metabolism products
A16AA - Amino acids and derivatives
A16AA03 - Glutamine

Mechanism of Action

Supplemental L-glutamine's possible immunomodulatory role may be accounted for in a number of ways. L-glutamine appears to play a major role in protecting the integrity of the gastrointestinal tract and, in particular, the large intestine. During catabolic states, the integrity of the intestinal mucosa may be compromised with consequent increased intestinal permeability and translocation of Gram-negative bacteria from the large intestine into the body. The demand for L-glutamine by the intestine, as well as by cells such as lymphocytes, appears to be much greater than that supplied by skeletal muscle, the major storage tissue for L-glutamine. L-glutamine is the preferred respiratory fuel for enterocytes, colonocytes and lymphocytes. Therefore, supplying supplemental L-glutamine under these conditions may do a number of things. For one, it may reverse the catabolic state by sparing skeletal muscle L-glutamine. It also may inhibit translocation of Gram-negative bacteria from the large intestine. L-glutamine helps maintain secretory IgA, which functions primarily by preventing the attachment of bacteria to mucosal cells. L-glutamine appears to be required to support the proliferation of mitogen-stimulated lymphocytes, as well as the production of interleukin-2 (IL-2) and interferon-gamma (IFN-gamma). It is also required for the maintenance of lymphokine-activated killer cells (LAK). L-glutamine can enhance phagocytosis by neutrophils and monocytes. It can lead to an increased synthesis of glutathione in the intestine, which may also play a role in maintaining the integrity of the intestinal mucosa by ameliorating oxidative stress. The exact mechanism of the possible immunomodulatory action of supplemental L-glutamine, however, remains unclear. It is conceivable that the major effect of L-glutamine occurs at the level of the intestine. Perhaps enteral L-glutamine acts directly on intestine-associated lymphoid tissue and stimulates overall immune function by that mechanism, without passing beyond the splanchnic bed. The exact mechanism of L-glutamine's effect on NAD redox potential is unknown but is thought to involve increased amounts of reduced glutathione made available by glutamine supplementation. This improvement in redox potential reduces the amount of oxidative damage which sickle red blood cells are more susceptible to. The reduction in cellular damage is thought to reduce chronic hemolysis and vaso-occlusive events.
L-glutamine has important functions in regulation of gastrointestinal cell growth, function, and regeneration. Under normal conditions, glutamine concentration is maintained in the body by dietary intake and synthesis from endogenous glutamate. Data from clinical studies indicate that the role of and nutritional requirements for glutamine during catabolic illness, trauma, and infection may differ significantly from the role of and nutritional requirements for glutamine in healthy individuals. Glutamine concentrations decrease and tissue glutamine metabolism increases during many catabolic disease states, and thus glutamine is often considered a "conditionally essential" amino acid.

Vapor Pressure

0.00000002 [mmHg]

Other CAS

56-85-9
6899-04-3

Absorption Distribution and Excretion

Absorption is efficient and occurs by an active transport mechanism. Tmax is 30 minutes after a single dose. Absorption kinetics following multiple doses has not yet been determined.
Primarily eliminated by metabolism. While L-glutamine is filtered though the glomerulus, nearly all is reabsorbed by renal tubules.
Volume of distribution is 200 mL/kg after intravenous bolus dose.
After an intravenous bolus dose in three subjects, the volume of distribution was estimated to be approximately 200 mL/kg.
Following single dose oral administration of glutamine at 0.1 g/kg to six subjects, mean peak blood glutamine concentration was 1028uM (or 150 mcg/mL) occurring approximately 30 minutes after administration. The pharmacokinetics following multiple oral doses have not been adequately characterized.
Metabolism is the major route of elimination for glutamine. Although glutamine is eliminated by glomerular filtration, it is almost completely reabsorbed by the renal tubules.

Metabolism Metabolites

Exogenous L-glutamine likely follows the same metabolic pathways as endogenous L-glutamine which is involved in the formation of glutamate, proteins, nucleotides, and amino acid sugars.
Glutamine plays an important role in nitrogen homeostasis and intestinal substrate supply. It has been suggested that glutamine is a precursor for arginine through an intestinal-renal pathway involving inter-organ transport of citrulline. The importance of intestinal glutamine metabolism for endogenous arginine synthesis in humans, however, has remained unaddressed. The aim of this study was to investigate the intestinal conversion of glutamine to citrulline and the effect of the liver on splanchnic citrulline metabolism in humans. Eight patients undergoing upper gastrointestinal surgery received a primed continuous intravenous infusion of [2-(15)N]glutamine and [ureido-(13)C-(2)H(2)]citrulline. Arterial, portal venous and hepatic venous blood were sampled and portal and hepatic blood flows were measured. Organ specific amino acid uptake (disposal), production and net balance, as well as whole body rates of plasma appearance were calculated according to established methods. The intestines consumed glutamine at a rate that was dependent on glutamine supply. Approximately 13% of glutamine taken up by the intestines was converted to citrulline. Quantitatively glutamine was the only important precursor for intestinal citrulline release. Both glutamine and citrulline were consumed and produced by the liver, but net hepatic flux of both amino acids was not significantly different from zero. Plasma glutamine was the precursor of 80% of plasma citrulline and plasma citrulline in turn was the precursor of 10% of plasma arginine. In conclusion, glutamine is an important precursor for the synthesis of arginine after intestinal conversion to citrulline in humans.
Endogenous glutamine participates in various metabolic activities, including the formation of glutamate, and synthesis of proteins, nucleotides, and amino sugars. Exogenous glutamine is anticipated to undergo similar metabolism.
Enterocytes, Hepatic

Wikipedia

Glutamine

Drug Warnings

The safety and effectiveness of L-glutamine in pediatric patients have not been established.
It is not known whether L-glutamine is excreted in human milk. Because many drugs are excreted in human milk, caution should be exercised when L-glutamine is administered to a nursing woman.
Glutamine is metabolized to glutamate and ammonia, which may increase in patients with hepatic dysfunction. Therefore, routine monitoring of renal and hepatic function is recommended in patients receiving intravenous parenteral nutrition (IPN) and NutreStore, particularly in those with renal or hepatic impairment.
FDA Pregnancy Risk Category: C /RISK CANNOT BE RULED OUT. Adequate, well controlled human studies are lacking, and animal studies have shown risk to the fetus or are lacking as well. There is a chance of fetal harm if the drug is given during pregnancy; but the potential benefits may outweigh the potential risk./
For more Drug Warnings (Complete) data for Glutamine (7 total), please visit the HSDB record page.

Biological Half Life

The half life of elimination is 1 h.
After an IV bolus dose in three subjects, the terminal half-life of glutamine was approximately 1 hour.

Use Classification

Human Drugs -> EU pediatric investigation plans
Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Hair conditioning; Antistatic; Skin conditioning

Methods of Manufacturing

Microbial L-glutamine producers were selected from wild type glutamate-producing coryneform bacteria. A sulfaguanidine resistant mutant of Brevibacterium flavum accumulates 41 g/L Lglutamine in 48 h from 10% glucose. A yield of 44% was achieved by the mutant Brevibacterium flavum AJ3409.
Synthesis: By isolation from sugar beet juice.

General Manufacturing Information

L-Glutamine: ACTIVE

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: -20 °C/L-Glutamine solution/
Store at 25 °C (77 °F) with excursions allowed to 15 deg-30 °C (59 deg -86 °F).

Interactions

Radiotherapy is often used to treat prostate tumors, but the normal bladder is usually adversely affected. Using an animal model of pelvic radiation, /the authors/ investigated whether glutamine nutritional supplementation can prevent radiation-induced damage to the bladder, especially in its more superficial layers. Male rats aged 3-4 months were divided into groups of 8 animals each: controls, which consisted intact animals; radiated-only rats, which were sacrificed 7 (R7) or 15 (R15) days after a radiation session (10Gy aimed at the pelvico-abdominal region); and radiated rats receiving l-glutamine supplementation (0.65g/kg body weight/day), which were sacrificed 7 (RG7) or 15 (RG15) days after the radiation session. Cells and blood vessels in the vesical lamina propria, as well as the urothelium, were then measured using histological methods. The effects of radiation were evaluated by comparing controls vs. either R7 or R15, while a protective effect of glutamine was assessed by comparing R7 vs. RG7 and R15 vs. RG15. The results showed that, in R7, epithelial thickness, epithelial cell density, and cell density in the lamina propria were not significantly affected. However, density of blood vessels in R7 was reduced by 48% (p<0.05) and this alteration was mostly prevented by glutamine (p<0.02). In R15, density of blood vessels in the lamina propria was not significantly modified. However, epithelial thickness was reduced by 25% (p<0.05) in R15, and this effect was prevented by glutamine (p<0.01). In R15, epithelial cell density was increased by 35% (p<0.02), but glutamine did not protect against this radiation-induced increase. Cell density in the lamina propria was likewise unaffected in R15. Density of mast cells in the lamina propria was markedly reduced in R7 and R15. The density was still reduced in RG7, but a higher density in RG15 suggested a glutamine-mediated recovery. Alpha-actin positive cells in the lamina propria formed a suburothelial layer and were identified as myofibroblasts. Thickness of this layer was increased in R7, but was similar to controls in RG7, while changes in R15 and RG15 were less evident. In conclusion, pelvic radiation leads to significant acute and post-acute alterations in the composition and structural features of the vesical lamina propria and epithelium. Most of these changes, however, can be prevented by glutamine nutritional supplementation. These results emphasize, therefore, the potential use of this aminoacid as a radioprotective drug.
Glutamine is a neutral amino acid that is used by rapidly dividing cells such as erythrocytes, lymphocytes, and fibroblasts. It is also the substrate of glutathione synthesis. In normal metabolic rates, glutamine is an amino acid synthesized endogenously, but in high metabolic conditions such as cancer, it must be taken exogenously. Animal studies strongly demonstrate that glutamine protects both the upper and lower gastrointestinal tract mucosa from the effects of chemotherapy, radiotherapy, or other causes of injury. In this study, ... the protective effect of glutamine on radiation-induced diarrhea /was investigated/.The patients were divided into glutamine-treated and placebo groups. In the glutamine-treated group, 15 g of oral glutamine was administered three times daily. The patients were evaluated for diarrhea grade according to the National Cancer Institute Common Toxicity Criteria version 3.0, need for loperamide use, need for supportive parenteral therapy, and treatment breaks due to diarrhea. There was no difference in overall diarrhea incidence when the two groups were compared. When diarrhea grade was evaluated, none of the patients in the glutamine-treated group had grade 3-4 diarrhea, but in the placebo group, grade 3-4 diarrhea was seen in 69% of the patients. In the placebo-treated group, patients requiring loperamide and parenteral supportive therapy were 39 and 92 %, respectively. There was no treatment break in glutamine-treated patients. Glutamine may have protective effect on radiation-induced severe diarrhea.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023
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